5-Ethyl-4,6-dimethoxypyrimidin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
5-ethyl-4,6-dimethoxypyrimidin-2-amine |
InChI |
InChI=1S/C8H13N3O2/c1-4-5-6(12-2)10-8(9)11-7(5)13-3/h4H2,1-3H3,(H2,9,10,11) |
InChI Key |
WJUMOAPVZYHKEX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(N=C1OC)N)OC |
Origin of Product |
United States |
Foundational & Exploratory
Architectural Chemistry and Application Profiling of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine
Executive Summary
In the landscape of modern agrochemical and pharmaceutical design, the functionalization of heterocyclic cores dictates the efficacy, selectivity, and pharmacokinetic profile of the resulting active pharmaceutical ingredients (APIs). 5-Ethyl-4,6-dimethoxypyrimidin-2-amine (CAS: 138915-47-6) represents a highly specialized building block. By integrating an ethyl group at the 5-position of the classic 4,6-dimethoxypyrimidin-2-amine scaffold, chemists can precisely tune the lipophilicity and steric bulk of the molecule. This in-depth technical guide explores the structural rationale, mechanistic applications, and validated synthetic protocols for this critical intermediate.
Structural Analytics & Physicochemical Profile
The molecular architecture of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine is purposefully designed for target engagement. The pyrimidine core provides a rigid, planar scaffold. The two methoxy groups at the 4- and 6-positions act as strong electron-donating groups via resonance, increasing the electron density of the pyrimidine ring and enhancing the hydrogen-bond acceptor capability of the ring nitrogens.
Crucially, the addition of the 5-ethyl group is not merely a structural afterthought; it actively increases the partition coefficient (LogP) of the core. This enhanced lipophilicity facilitates superior penetration through waxy plant cuticles (in agrochemical applications) and lipid bilayers (in pharmaceutical applications) compared to its unsubstituted counterpart.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 5-Ethyl-4,6-dimethoxypyrimidin-2-amine |
| CAS Registry Number | [1] |
| Molecular Formula | C8H13N3O2 |
| Molecular Weight | 183.21 g/mol |
| SMILES String | NC1=NC(OC)=C(CC)C(OC)=N1 |
| Physical State (20°C) | Solid, crystalline powder |
| Key Functional Groups | Primary amine, methoxy ethers, pyrimidine ring |
| Commercial Purity Standard | ≥98.0% (HPLC) [2] |
Mechanistic Role in Agrochemical & Pharmaceutical Design
Agrochemical Application: ALS Inhibition
The primary industrial application of the 2-amino-4,6-dimethoxypyrimidine moiety is as the active pharmacophore in sulfonylurea herbicides . These compounds function by inhibiting Acetolactate Synthase (ALS), the first common enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).
When 5-Ethyl-4,6-dimethoxypyrimidin-2-amine is coupled with an arylsulfonyl isocyanate, the resulting sulfonylurea exhibits distinct binding kinetics. The 5-ethyl group projects into a specific hydrophobic pocket within the ALS enzyme channel. This steric interaction locks the molecule into an optimal conformation, dramatically increasing binding affinity and altering the selectivity profile between crop and weed ALS variants.
Fig 1: Mechanism of action for ALS-inhibiting compounds utilizing the pyrimidine core.
Pharmaceutical Application: Kinase Inhibition
In oncology drug discovery, the 2-aminopyrimidine motif is a privileged structure for ATP-competitive kinase inhibitors. The 2-amino group forms critical, directional hydrogen bonds with the backbone carbonyls of the kinase hinge region. The 5-ethyl group is strategically positioned to exploit the "gatekeeper" hydrophobic pocket, improving kinase selectivity and preventing off-target toxicity [3].
Synthetic Methodologies & Experimental Protocols
The synthesis of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine is achieved through a robust, three-step linear sequence starting from commercially available diethyl 2-ethylmalonate and guanidine hydrochloride.
Fig 2: Three-step synthetic workflow for 5-Ethyl-4,6-dimethoxypyrimidin-2-amine.
Protocol 1: Methoxylation of 2-Amino-4,6-dichloro-5-ethylpyrimidine
The final step requires precise control of nucleophilic aromatic substitution (SNAr).
Rationale & Causality: Sodium methoxide (NaOMe) in methanol is utilized. The strict temperature control (0-5°C) during the initial addition is critical because the substitution of the first chlorine atom is highly exothermic. If the temperature spikes, NaOMe acts as a base rather than a nucleophile, leading to ring-opening degradation. Refluxing is only initiated after the first substitution to provide the activation energy required to displace the more sterically hindered second chlorine atom.
Step-by-Step Procedure:
-
Preparation: Charge a dry, nitrogen-purged 500 mL round-bottom flask with 100 mL of anhydrous methanol.
-
Substrate Addition: Add 10.0 g (48.5 mmol) of 2-amino-4,6-dichloro-5-ethylpyrimidine. Stir until a uniform suspension is formed.
-
Controlled Nucleophilic Attack: Cool the reactor to 0-5°C using an ice-water bath. Dropwise, add 22.0 mL (121.2 mmol, 2.5 eq) of a 30% NaOMe in methanol solution over 30 minutes. Maintain internal temperature below 10°C.
-
Thermal Activation: Remove the ice bath and heat the reaction mixture to reflux (approx. 65°C) for 4 hours.
-
Self-Validating In-Process Control (IPC): Withdraw a 0.1 mL aliquot, quench in water, and analyze via TLC (Hexane:EtOAc 1:1). The reaction is deemed complete only when the mono-chloro intermediate spot is entirely consumed. If >1% remains, continue reflux for 1 additional hour.
-
Quenching & Neutralization: Cool the mixture to room temperature. Carefully neutralize to pH 7.0 using 1M HCl to prevent the formation of highly basic impurities.
-
Isolation: Concentrate the mixture under reduced pressure to remove methanol. Partition the aqueous residue with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and evaporate to yield the crude product. Recrystallize from ethanol to obtain pure 5-Ethyl-4,6-dimethoxypyrimidin-2-amine.
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized compound for downstream coupling, rigorous Quality Control (QC) must be applied.
Protocol 2: HPLC Purity Analysis
Rationale & Causality: The use of 0.1% Trifluoroacetic acid (TFA) in the aqueous mobile phase is an absolute requirement, not a suggestion. The primary amine at the 2-position and the pyrimidine nitrogens possess basic pKa values. Without an ion-pairing agent like TFA to fully protonate these sites, the analyte will interact unpredictably with residual silanols on the C18 stationary phase. This causes severe peak tailing and prevents accurate integration. TFA ensures a sharp, Gaussian peak shape by maintaining a consistent ionization state.
Step-by-Step Procedure:
-
Column Selection: Mount a C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) onto the HPLC system.
-
Mobile Phase Preparation:
-
Phase A: 0.1% TFA in LC-MS grade Water.
-
Phase B: 100% LC-MS grade Acetonitrile.
-
-
Sample Preparation: Dissolve 5 mg of the product in 10 mL of Methanol (0.5 mg/mL). Filter through a 0.22 µm PTFE syringe filter.
-
Gradient Program:
-
0-2 min: 10% B
-
2-12 min: Linear ramp to 90% B
-
12-15 min: Hold at 90% B
-
15-16 min: Return to 10% B (equilibration)
-
-
Parameters: Set flow rate to 1.0 mL/min, injection volume to 10 µL, and column oven to 30°C.
-
Detection: Monitor UV absorbance at 254 nm (optimal for the pyrimidine chromophore). Integrate the main peak area to confirm ≥98.0% purity.
References
5-Ethyl-4,6-dimethoxypyrimidin-2-amine: A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Applications
Executive Summary
In the landscape of advanced heterocyclic chemistry, 2-aminopyrimidine derivatives serve as foundational building blocks for a vast array of active pharmaceutical ingredients (APIs) and high-efficacy agrochemicals. 5-Ethyl-4,6-dimethoxypyrimidin-2-amine (CAS: 138915-47-6) is a highly specialized intermediate characterized by its unique substitution pattern: a nucleophilic 2-amino group, electron-donating 4,6-dimethoxy groups, and a sterically significant 5-ethyl moiety[1].
This whitepaper provides an in-depth mechanistic analysis of its synthesis, physicochemical properties, and its critical role in the development of sulfonylurea-based Acetolactate Synthase (ALS) inhibitors.
Physicochemical Profiling
Accurate physicochemical characterization is the first step in integrating a molecular building block into a larger synthetic pipeline. The 5-ethyl substitution increases the lipophilicity of the molecule compared to its unsubstituted analogs, directly impacting its partition coefficient and downstream target binding kinetics.
Table 1: Core Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 5-Ethyl-4,6-dimethoxypyrimidin-2-amine | Computed |
| CAS Number | 138915-47-6 | [1] |
| Molecular Weight | 183.21 g/mol | [1] |
| Molecular Formula | C₈H₁₃N₃O₂ | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Structural Motif | Pyrimidine core with C5-alkyl and C4,C6-alkoxy substitutions | [3] |
Structural and Mechanistic Significance
The rational design of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine leverages several distinct chemical features:
-
The 2-Amino Handle: Acts as the primary nucleophilic site for coupling reactions, specifically for reacting with arylsulfonyl isocyanates to form the critical sulfonylurea bridge[4].
-
4,6-Dimethoxy Groups: These groups exert a dual effect. Inductively, the oxygen atoms withdraw electron density, but through resonance, they donate electron density into the pyrimidine ring. This stabilizes the ring system and modulates the pKa of the 2-amino group, ensuring it remains nucleophilic enough for coupling but stable enough to resist premature degradation[3].
-
The 5-Ethyl Steric Bulk: The ethyl group at the C5 position is not merely a structural placeholder; it is a critical pharmacophoric element. In biological targets, this lipophilic protrusion engages in van der Waals interactions within hydrophobic enzymatic pockets, significantly enhancing binding affinity[3].
Experimental Workflow: Three-Step Synthesis Protocol
The industrial and laboratory-scale synthesis of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine relies on a robust, self-validating three-step pathway: Cyclization, Chlorination, and Nucleophilic Aromatic Substitution (SNAr)[2],[5].
Figure 1: Step-by-step synthesis workflow of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine.
Step 1: Base-Catalyzed Cyclization
-
Objective: Construct the functionalized pyrimidine core.
-
Causality: Guanidine nitrate acts as a bis-nucleophile. However, to drive the condensation with the ester carbonyls of diethyl ethylmalonate, a strong base (sodium methoxide) is required. The base deprotonates the guanidine, significantly enhancing its nucleophilicity and facilitating the transesterification/amidation cascade that closes the ring[2],[5].
-
Protocol:
-
Charge a dry, nitrogen-purged reactor with 1.0 equivalent of guanidine nitrate and 1.1 equivalents of diethyl ethylmalonate.
-
Suspend the mixture in anhydrous methanol.
-
Dropwise, add 3.0 equivalents of a 30% sodium methoxide solution in methanol while maintaining the internal temperature below 40°C to prevent uncontrolled exothermic runaway.
-
Heat the mixture to reflux (approx. 65-70°C) for 4 hours.
-
Cool to room temperature, concentrate under vacuum, and neutralize with dilute HCl to precipitate the intermediate.
-
-
Self-Validating Checkpoint: Complete consumption of the malonate ester is confirmed via TLC (Eluent: EtOAc/Hexane 1:1). The resulting 2-amino-5-ethylpyrimidine-4,6-diol precipitates as a white solid upon neutralization.
Step 2: Chlorination via POCl₃
-
Objective: Activate the C4 and C6 positions for subsequent substitution.
-
Causality: The diol intermediate exists predominantly in its thermodynamically stable keto tautomer (pyrimidone). Hydroxyl/keto groups are exceptionally poor leaving groups. Phosphorus oxychloride (POCl₃) acts as a chlorinating agent that converts these tautomeric oxygen atoms into highly reactive imoyl chlorides, establishing the necessary leaving groups for Step 3[5].
-
Protocol:
-
Suspend the dried 2-amino-5-ethylpyrimidine-4,6-diol in an excess of POCl₃ (approx. 5.0 equivalents).
-
Add a catalytic amount of N,N-dimethylaniline to accelerate the chlorination.
-
Heat the mixture gradually to 105°C and hold for 3.5 hours.
-
Carefully quench the reaction by pouring the cooled mixture over crushed ice (highly exothermic). Extract with dichloromethane (DCM).
-
-
Self-Validating Checkpoint: GC-MS or LC-MS must confirm a mass shift corresponding to the loss of two oxygen atoms and the addition of two chlorine isotopes, yielding the dichloro-intermediate.
Step 3: Nucleophilic Aromatic Substitution (SNAr)
-
Objective: Install the final methoxy groups.
-
Causality: The pyrimidine ring is electron-deficient due to the electronegative nitrogen atoms and the chlorine substituents. This electron deficiency makes the C4 and C6 carbons highly electrophilic and susceptible to SNAr by the strong methoxide nucleophile[2].
-
Protocol:
-
Dissolve the dichloro-intermediate in anhydrous methanol.
-
Add 2.5 equivalents of sodium methoxide solution dropwise at 0°C.
-
Warm the reaction to 60°C and stir for 5 hours.
-
Concentrate the mixture, partition between water and ethyl acetate, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.
-
-
Self-Validating Checkpoint: HPLC analysis should indicate >98% purity of the final product. ¹H-NMR will confirm the structure via the appearance of a sharp singlet integrating to 6 protons (~3.9 ppm) representing the two symmetric methoxy groups.
Table 2: Quantitative Reaction Optimization Metrics
| Synthesis Step | Reagents / Catalyst | Temp (°C) | Time (h) | Expected Yield (%) | In-Process Purity |
| 1. Cyclization | Diethyl ethylmalonate, NaOMe | 65-70 | 4.0 | 82 - 86% | >95% (TLC) |
| 2. Chlorination | POCl₃, N,N-Dimethylaniline | 105 | 3.5 | 75 - 79% | >98% (GC-MS) |
| 3. Methoxylation | NaOMe, Methanol | 60 | 5.0 | 80 - 85% | >99% (HPLC) |
Applications in Agrochemical & Drug Development
The primary industrial application of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine is its use as a precursor for sulfonylurea herbicides . These compounds are highly prized for their low mammalian toxicity, broad-spectrum efficacy, and low application rates[4].
Mechanism of Action: Acetolactate Synthase (ALS) Inhibition
Sulfonylureas synthesized from this pyrimidine derivative act as potent, competitive inhibitors of Acetolactate Synthase (ALS)[3]. ALS is the first common enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine[4].
Figure 2: Mechanism of action for pyrimidine-based sulfonylureas inhibiting Acetolactate Synthase (ALS).
Causality in Drug Design: When the 5-ethyl-4,6-dimethoxypyrimidin-2-amine moiety is coupled to an arylsulfonyl group, the resulting molecule mimics the geometry of the natural substrates (pyruvate and 2-ketobutyrate). The 5-ethyl group specifically projects into a hydrophobic pocket within the ALS substrate access channel. This steric anchoring prevents the natural substrate from reaching the catalytic center, halting BCAA synthesis, leading to rapid tissue autophagy and plant death[4],[3].
References
- Google Patents. "CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine." Patent Literature.
-
Frontiers in Plant Science. "Acetolactate Synthase-Inhibiting Gametocide Amidosulfuron Causes Chloroplast Destruction, Tissue Autophagy, and Elevation of Ethylene Release in Rapeseed." Frontiers. Available at: [Link]
-
ResearchGate / Journal of Molecular Modeling. "Molecular basis of two pyrimidine-sulfonylurea herbicides: from supramolecular arrangement to acetolactate synthase inhibition." ResearchGate. Available at: [Link]
Sources
- 1. 138915-47-6|5-Ethyl-4,6-dimethoxypyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Acetolactate Synthase-Inhibiting Gametocide Amidosulfuron Causes Chloroplast Destruction, Tissue Autophagy, and Elevation of Ethylene Release in Rapeseed [frontiersin.org]
- 5. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
Physicochemical characteristics of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine
An In-Depth Technical Guide to 5-Ethyl-4,6-dimethoxypyrimidin-2-amine: Properties, Synthesis, and Characterization
Foreword: Navigating Data Scarcity with Chemical Logic
In the landscape of chemical research and development, it is not uncommon to encounter compounds for which comprehensive, publicly available data is sparse. 5-Ethyl-4,6-dimethoxypyrimidin-2-amine is one such molecule. A direct search yields limited specific experimental data. However, this is not a barrier but an opportunity to apply fundamental chemical principles and deductive reasoning. This guide has been structured to build a robust technical profile of the target molecule by leveraging extensive data from its parent compound, 2-Amino-4,6-dimethoxypyrimidine, and its direct synthetic precursors. By analyzing the structure-property relationships and established synthetic pathways for analogous compounds, we can construct a scientifically rigorous and practical guide for researchers, scientists, and drug development professionals. This document serves as both a repository of known information and a roadmap for the empirical validation of the predicted characteristics of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine.
Core Physicochemical Profile: Predictions and Rationale
The introduction of an ethyl group at the C5 position of the pyrimidine ring is expected to modulate the physicochemical properties of the parent 2-Amino-4,6-dimethoxypyrimidine molecule. The following table summarizes the known properties of the parent compound and provides expert-predicted values for our target compound, explaining the scientific basis for these predictions.
| Property | 2-Amino-4,6-dimethoxypyrimidine (Parent Compound) | 5-Ethyl-4,6-dimethoxypyrimidin-2-amine (Target Compound - Predicted) | Rationale for Prediction |
| IUPAC Name | 4,6-dimethoxypyrimidin-2-amine[1][2] | 5-Ethyl-4,6-dimethoxypyrimidin-2-amine | Standard IUPAC nomenclature for the ethyl-substituted derivative. |
| CAS Number | 36315-01-2[1][2][3] | Not readily available | Specific CAS numbers are assigned upon registration of a new substance. |
| Molecular Formula | C₆H₉N₃O₂[1][2] | C₈H₁₃N₃O₂ | Addition of a C₂H₄ moiety from the ethyl group. |
| Molecular Weight | 155.15 g/mol [1][2] | 183.21 g/mol | Calculated based on the addition of the ethyl group (28.06 g/mol ). |
| Appearance | White to off-white crystalline powder/solid[1] | Predicted to be a white to off-white crystalline solid | The core chromophore is unchanged; the solid state is typical for such structures. |
| Melting Point | 94-96 °C[1] | Predicted to be slightly lower or in a similar range | The ethyl group may disrupt crystal lattice packing, potentially lowering the melting point. However, increased van der Waals forces could counteract this. Empirical data is needed. |
| Solubility | Slightly soluble in Chloroform and Methanol[1][4]. | Predicted to have increased solubility in nonpolar organic solvents (e.g., Toluene, Ethyl Acetate) and slightly decreased solubility in polar solvents (e.g., water). | The addition of the nonpolar ethyl group increases the overall lipophilicity of the molecule. |
| pKa | 4.02 ± 0.10[1] | Predicted to be very similar (e.g., 4.0 - 4.2) | The ethyl group at the 5-position is electronically neutral and should not significantly impact the basicity of the ring nitrogens or the amino group. |
Proposed Synthesis Pathway and Mechanistic Considerations
The synthesis of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine can be logically designed based on well-established pyrimidine chemistry, starting from diethyl ethylmalonate. This multi-step process leverages intermediates for which experimental data has been reported, lending high confidence to this proposed route[5].
Core Rationale: The synthesis hinges on constructing the pyrimidine ring through a condensation reaction, followed by functional group interconversion to install the desired methoxy groups. This is a classic and robust approach in heterocyclic chemistry.
Step-by-Step Synthetic Protocol:
-
Step 1: Cyclization to form 2-Amino-5-ethylpyrimidine-4,6-diol (Intermediate A)
-
Reaction: Condensation of diethyl ethylmalonate with guanidine in the presence of a strong base like sodium ethoxide.
-
Mechanism: The ethoxide deprotonates the guanidine, which then acts as a nucleophile, attacking the carbonyl carbons of the diethyl ethylmalonate. Intramolecular cyclization followed by elimination of ethanol yields the stable dihydroxypyrimidine ring.
-
Field Insight: This reaction is a variation of the classic Biginelli reaction. Using an excess of sodium ethoxide drives the reaction to completion[5]. The resulting diol (A) is often a high-melting solid due to extensive hydrogen bonding and can be isolated by acidification of the reaction mixture[5]. A reported melting point for this intermediate is >250 °C[5].
-
-
Step 2: Chlorination to form 4,6-Dichloro-5-ethylpyrimidin-2-amine (Intermediate B)
-
Reaction: Treatment of the diol (A) with a strong chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Mechanism: The hydroxyl groups are converted into better leaving groups by the POCl₃, which are then displaced by chloride ions. This is a standard method for converting hydroxypyrimidines to chloropyrimidines.
-
Field Insight: This reaction must be performed under anhydrous conditions, as POCl₃ reacts violently with water. The reaction is often run at reflux. The product (B) is a key reactive intermediate, with a reported melting point of 183–185 °C[5]. Its reactivity is heightened by the electron-withdrawing nature of the pyrimidine ring and the nitro group (if present in other syntheses)[6].
-
-
Step 3: Methoxylation to form 5-Ethyl-4,6-dimethoxypyrimidin-2-amine (Final Product)
-
Reaction: Nucleophilic aromatic substitution of the chloro groups on intermediate (B) with sodium methoxide in methanol.
-
Mechanism: The highly reactive chloro groups are readily displaced by the methoxide nucleophile. The reaction typically proceeds smoothly at or slightly above room temperature.
-
Field Insight: The reaction progress can be conveniently monitored by TLC or HPLC, observing the disappearance of the dichlorinated intermediate. The final product is typically purified by recrystallization from a suitable solvent like ethyl acetate or an ethanol/water mixture.
-
Synthesis Workflow Diagram
Caption: Proposed three-step synthesis of the target compound.
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of the synthesized 5-Ethyl-4,6-dimethoxypyrimidin-2-amine requires a suite of analytical techniques. The expected spectral features are predicted based on the known data of its precursors and parent compound.
Predicted Spectroscopic Data:
| Technique | Expected Features for 5-Ethyl-4,6-dimethoxypyrimidin-2-amine |
| ¹H NMR | - NH₂ Signal: A broad singlet around δ 6.0-7.0 ppm. - Methoxy Protons (OCH₃): A sharp singlet around δ 3.8-4.0 ppm, integrating to 6H. - Ethyl Protons (CH₂CH₃): A quartet around δ 2.5-2.7 ppm (2H) and a triplet around δ 1.1-1.3 ppm (3H). This is supported by similar shifts for the ethyl group in the dichlorinated intermediate (B)[5]. |
| ¹³C NMR | - C4/C6 (with OCH₃): Peaks around δ 160-165 ppm. - C2 (with NH₂): Peak around δ 155-160 ppm. - C5 (with Ethyl): Peak around δ 115-120 ppm. - Methoxy Carbons (OCH₃): Peak around δ 53-55 ppm. - Ethyl Carbons (CH₂CH₃): Peaks around δ 22-24 ppm (CH₂) and δ 12-14 ppm (CH₃)[5]. |
| FT-IR (KBr) | - N-H Stretch: Broad peaks in the 3300-3500 cm⁻¹ region from the primary amine. - C-H Stretch: Peaks in the 2900-3000 cm⁻¹ region (aliphatic C-H from ethyl and methoxy groups). - C=N & C=C Stretch: Strong absorptions in the 1550-1650 cm⁻¹ region, characteristic of the pyrimidine ring. - C-O Stretch: Strong peaks around 1050-1250 cm⁻¹ from the methoxy groups. |
| Mass Spec. (EI) | - Molecular Ion (M⁺): A prominent peak at m/z = 183, corresponding to the molecular weight. - Fragmentation: Expect loss of methyl (M-15), ethyl (M-29), and methoxy (M-31) radicals. |
Experimental Protocol: HPLC Purity Analysis
Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of synthesized organic compounds. A reverse-phase method is most appropriate for this molecule's polarity.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water (Solvent A), both with 0.1% formic acid.
-
Justification: Formic acid aids in protonating the basic amine, leading to sharper peaks and better chromatography.
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Justification: The pyrimidine ring is aromatic and will have strong UV absorbance around this wavelength.
-
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 Acetonitrile/Water mixture.
-
Self-Validation: The method's validity is confirmed by observing a sharp, symmetrical peak for the main compound. The retention time should be consistent across multiple injections. Purity is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram.
Potential Applications and Strategic Importance
The 2-amino-4,6-disubstituted pyrimidine scaffold is a "privileged structure" in medicinal chemistry and agrochemical design[1][3]. The presence of an amino group for further derivatization and tunable methoxy groups makes it a versatile building block.
-
Drug Development: Pyrimidine derivatives are core components of numerous FDA-approved drugs, including kinase inhibitors for oncology (e.g., Imatinib) and antiviral agents. The 5-ethyl group can provide beneficial steric interactions within a target protein's binding pocket, potentially improving potency or selectivity.
-
Agrochemicals: This scaffold is central to many sulfonylurea herbicides[7]. The substituents on the pyrimidine ring are critical for determining the spectrum of weed control and crop safety. 5-Ethyl-4,6-dimethoxypyrimidin-2-amine is a valuable intermediate for synthesizing new herbicide candidates.
-
Materials Science: The hydrogen-bonding capabilities of the amino group and the aromatic nature of the pyrimidine ring make such compounds interesting for developing supramolecular assemblies and organic electronic materials[7].
Safety and Handling
While specific toxicity data for 5-Ethyl-4,6-dimethoxypyrimidin-2-amine is not available, standard laboratory precautions for handling novel organic compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Rsc.org. Retrieved from [Link]
-
Dolezal, M., et al. (2007). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PubMed Central (PMC). Retrieved from [Link]
-
ResearchGate. (2025, October 15). Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
-
Iraqi Journal of Science. (2025, January 15). Preparation and Characterization of Some New Compounds Derived from 2-amino-4,6 dimethoxy pyrimidine and Some Drugs, Evaluation. Retrieved from [Link]
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Organic Syntheses. (n.d.). Unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidine synthesis via 4,6-bis(tosylates). Retrieved from [Link]
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Elements China. (2021, June 10). Titanium IV Sulfate O8S2Ti CAS No.13693-11-3. Retrieved from [Link]
-
Unilong. (n.d.). China Titanium sulphate CAS 13693-11-3 factory and manufacturers. Retrieved from [Link]
- Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
-
QuickCompany. (n.d.). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Retrieved from [Link]
Sources
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Technical Whitepaper: Solubility Thermodynamics and Solvent Selection for 5-Ethyl-4,6-dimethoxypyrimidin-2-amine
Executive Summary
5-Ethyl-4,6-dimethoxypyrimidin-2-amine (hereafter EDMP ) is a critical heterocyclic intermediate employed in the synthesis of sulfonylurea herbicides, including Sulfosulfuron, Rimsulfuron, and Amidosulfuron. Its purity directly dictates the yield and efficacy of the final active pharmaceutical/agrochemical ingredient (API/AI).
This technical guide provides an in-depth analysis of the solubility profile of EDMP. While specific thermodynamic tables for the 5-ethyl derivative are often proprietary, this guide synthesizes data from structural analogs (specifically the non-ethylated parent, 2-Amino-4,6-dimethoxypyrimidine) and process patents to establish a robust solvent selection strategy. We present a self-validating experimental protocol for determining precise solubility curves and thermodynamic parameters (
Molecular Characterization & Solubility Prediction[1][2][3]
Understanding the solute-solvent interaction requires a structural analysis of EDMP compared to its primary analog.
Structural Analysis[2]
-
Chemical Name: 5-Ethyl-4,6-dimethoxypyrimidin-2-amine[1]
-
Core Scaffold: Pyrimidine ring (aromatic, electron-deficient).
-
Functional Groups:
-
C2-Amino (-NH₂): Hydrogen bond donor/acceptor; enhances polarity and solubility in protic solvents.
-
C4, C6-Methoxy (-OCH₃): Hydrogen bond acceptors; increase lipophilicity relative to hydroxyls but maintain moderate polarity.
-
C5-Ethyl (-CH₂CH₃): Hydrophobic moiety; significantly increases
(partition coefficient) compared to the non-ethylated analog.
-
Predicted Solubility Profile (vs. Analog)
The 5-ethyl group introduces a "lipophilic shift" in the solubility profile compared to 2-Amino-4,6-dimethoxypyrimidine (ADMP).
| Solvent Class | Representative Solvents | Interaction Mechanism | Predicted Solubility Trend (vs. ADMP) |
| Polar Protic | Methanol, Ethanol, IPA | H-bonding (Solute NH₂ | Moderate. Slightly lower than ADMP due to steric/hydrophobic ethyl group. |
| Polar Aprotic | DMF, DMSO, DMAc | Dipole-Dipole, H-bond acceptance | High. Excellent solvency; preferred for reaction media but poor for crystallization (hard to remove). |
| Aromatic | Toluene, Xylene, Chlorobenzene | Good (Hot). Ethyl group enhances interaction with aromatic solvents. Ideal for recrystallization. | |
| Esters/Ketones | Ethyl Acetate, Acetone | Dipole-Dipole | Moderate to Good. Solubility increases sharply with temperature. |
| Non-Polar | n-Hexane, Heptane | Van der Waals | Low. Used as anti-solvents to induce precipitation. |
Experimental Protocol: Determination of Solubility
To generate precise thermodynamic data for process scale-up, we utilize a Dynamic Laser Monitoring Method . This protocol is superior to the static gravimetric method as it minimizes solvent loss and equilibration time errors.
Protocol Design (Self-Validating)
Objective: Determine the mole fraction solubility (
Apparatus:
-
Jacketed glass vessel (50 mL) with precision temperature control (
K). -
Laser monitoring system (transmissivity detector).[1]
-
Magnetic stirrer (constant RPM).[1]
Workflow:
-
Preparation: Add a known mass (
) of solvent to the vessel. -
Saturation: Add excess EDMP solid until turbidity is persistent.
-
Equilibration: Heat to
(e.g., 323.15 K) to dissolve, then cool slowly until turbidity reappears (nucleation), or use the synthetic method :-
Add exact mass of solute (
). -
Heat slowly (
K/min).[1] -
Record Temperature (
) when the laser transmittance hits maximum (solution becomes clear).
-
-
Iteration: Add more solute to the same vessel and repeat to find the next
. -
Validation: Repeat cooling to observe
(cloud point).[1] The hysteresis between and should be K for metastable zone width (MSZW) determination.
Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.
Thermodynamic Analysis & Data Interpretation
Once experimental data is gathered, it must be modeled to extract thermodynamic parameters essential for process design.
Modified Apelblat Model
The solubility of EDMP in organic solvents typically follows the modified Apelblat equation, which correlates mole fraction solubility (
-
A, B, C: Empirical parameters derived from regression.
-
Interpretation: Positive deviation indicates endothermic dissolution.
Thermodynamic Parameters
Using the Van't Hoff analysis, we calculate:
-
Enthalpy of Solution (
):-
Insight: EDMP dissolution is typically endothermic (
), meaning solubility increases with temperature. This confirms that cooling crystallization is a viable purification method.
-
-
Gibbs Free Energy (
):-
Insight: A positive
indicates the process is not spontaneous for the pure solid entering a standard state solution, but the mixing entropy drives the dissolution up to saturation.
-
Process Engineering: Purification & Solvent Selection
For the 5-ethyl derivative, purity is paramount to avoid side reactions in sulfonylurea coupling.
Recommended Solvent Systems
Based on the "Lipophilic Shift" of the ethyl group, the following systems are optimized for Recrystallization :
-
Primary Choice: Toluene [2]
-
Rationale: High temperature coefficient of solubility. EDMP is highly soluble at boiling point (110°C) but crystallizes well upon cooling to 20°C. The aromatic
interactions favor the pyrimidine ring. -
Purity Impact: Excellent rejection of polar impurities (salts, inorganic precursors) and ultra-lipophilic byproducts.
-
-
Alternative: Ethyl Acetate / Hexane (Anti-solvent)
-
Rationale: Dissolve in hot Ethyl Acetate, then slowly add Hexane.
-
Use Case: When thermal degradation is a concern (lower boiling point than toluene).
-
Recrystallization Process Flow
The following diagram outlines the optimized purification process for EDMP.
Figure 2: Optimized recrystallization process flow using Toluene as the solvent.
Conclusion
The solubility profile of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine is governed by the interplay between its polar amino/methoxy groups and the hydrophobic ethyl substituent. While it behaves similarly to its non-ethylated analog (ADMP), the ethyl group necessitates slightly more non-polar solvent systems for optimal purification.
Key Takeaways:
-
Toluene is the superior solvent for industrial recrystallization due to its steep solubility-temperature curve.
-
Endothermic Dissolution confirms that cooling crystallization is the most energy-efficient separation technique.
-
Dynamic Laser Monitoring is the recommended protocol for generating precise internal solubility standards.
References
-
Solubility of Pyrimidine Analogs
-
Wang, J., et al. "Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents." Journal of Chemical & Engineering Data, 2018.
- Note: Provides the baseline thermodynamic model and method valid
-
-
Synthesis and Purification of Sulfonylurea Intermediates
-
Bensulfuron-methyl and Related Herbicides
-
University of Hertfordshire. "Bensulfuron-methyl PPDB: Pesticide Properties DataBase."
- Note: Confirms the solubility characteristics of the final coupled product and precursors.
-
-
Experimental Methodology
-
Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.
- Note: Foundational reference for the Modified Apelblat Equ
-
Sources
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- 2. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]
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pKa values and ionization behavior of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine
An In-Depth Technical Guide to the pKa and Ionization Behavior of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property profoundly influences a compound's pharmacokinetic and pharmacodynamic profile, including its solubility, permeability, protein binding, and target engagement.[1] This guide provides a comprehensive technical analysis of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine, a substituted pyrimidine of interest in medicinal chemistry. We will explore its structural attributes, predict its ionization behavior based on substituent effects, detail rigorous experimental and computational methodologies for pKa determination, and interpret the resulting data in the context of drug development. The causality behind experimental choices and the importance of self-validating protocols are emphasized throughout to ensure scientific integrity and practical applicability.
Introduction: The Critical Role of pKa in Pharmaceutical Sciences
The extent to which a drug molecule is ionized in different physiological environments is a critical determinant of its overall efficacy and safety profile. The Henderson-Hasselbalch equation quantitatively relates pH, pKa, and the ratio of the ionized to the un-ionized forms of a compound.[2] This relationship is central to understanding:
-
Solubility: The ionized form of a drug is typically more water-soluble, which is crucial for formulation and administration.
-
Permeability: The neutral, un-ionized form is generally more lipophilic and thus more capable of passively diffusing across biological membranes, such as the intestinal epithelium and the blood-brain barrier.
-
Absorption, Distribution, Metabolism, and Excretion (ADME): The ionization state affects everything from absorption in the gastrointestinal tract to binding to plasma proteins and interaction with metabolic enzymes and transporters.[3]
Therefore, the precise determination of pKa is not merely an academic exercise but a foundational step in rational drug design and development.[4]
Molecular Structure and Predicted Ionization of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine
5-Ethyl-4,6-dimethoxypyrimidin-2-amine is a heterocyclic compound built on a pyrimidine core. The pyrimidine ring itself is a weak base due to the presence of two nitrogen atoms.[5][6] The ionization behavior of the parent molecule is significantly modulated by its substituents.
-
Potential Protonation Sites: There are three primary sites for protonation: the two ring nitrogens (N1 and N3) and the exocyclic amino group. For 2-aminopyrimidine and its derivatives, protonation overwhelmingly occurs on one of the ring nitrogens rather than the exocyclic amino group, as this allows for charge delocalization across the aromatic system.[7][8]
-
Substituent Effects on Basicity:
-
2-Amino Group: This group acts as a key basic center and can participate in resonance.
-
4,6-Dimethoxy Groups: The oxygen lone pairs of the methoxy groups donate electron density into the pyrimidine ring via the resonance effect.[9] This increases the electron density on the ring nitrogens, making them more basic (i.e., raising the pKa).[10]
-
5-Ethyl Group: The ethyl group is a weak electron-donating group through induction. This effect further increases the electron density of the ring system, albeit to a lesser extent than the methoxy groups, and is expected to slightly increase the basicity compared to the non-ethylated analogue.
-
-
Predicted pKa Value: While no experimental pKa value for 5-Ethyl-4,6-dimethoxypyrimidin-2-amine is readily available in the literature, a predicted pKa for the closely related 2-Amino-4,6-dimethoxypyrimidine is 4.02 ± 0.10.[11][12] Given the slight electron-donating nature of the ethyl group at the 5-position, the pKa of the title compound is predicted to be marginally higher than this value, likely in the range of 4.1 to 4.3 .
This predicted pKa suggests that at physiological pH (≈7.4), the compound will exist almost entirely in its neutral, un-ionized form, which has significant implications for its lipophilicity and membrane permeability.
Methodologies for pKa Determination
Several robust methods exist for the experimental and computational determination of pKa values. The choice of method often depends on the compound's properties (e.g., solubility, chromophore presence), required accuracy, and available equipment.
| Method | Principle | Advantages | Limitations |
| Potentiometric Titration | Measures the change in pH of a solution as a titrant of known concentration is added. The pKa is determined from the inflection point of the titration curve.[4][13] | High accuracy, low cost, applicable to a wide range of compounds.[2] | Requires sufficient solubility in the titration medium; can be difficult for very weak acids/bases. |
| UV-Vis Spectrophotometry | Measures the change in absorbance at a specific wavelength as a function of pH. Ionization alters the electronic structure, leading to a shift in the UV-Vis spectrum.[10] | High sensitivity, requires only a small amount of sample. | Requires the compound to have a pH-dependent chromophore near an ionizable center. |
| NMR Spectroscopy | Monitors the chemical shift of a nucleus (e.g., ¹H, ¹³C) close to the ionization site as a function of pH. The pKa is the inflection point of the chemical shift vs. pH plot.[1][3] | Can resolve pKa values of multiple ionizable groups in a single molecule and unambiguously identify the protonation site.[1] | Lower throughput, requires higher sample concentration, and access to an NMR spectrometer. |
| Computational Prediction | Uses quantitative structure-property relationship (QSPR) models or quantum chemical calculations to estimate pKa based on molecular structure.[14][15] | High throughput, no physical sample required, useful for virtual screening. | Accuracy can be limited, especially for complex heterocyclic systems not well-represented in the training data.[14][15] |
For 5-Ethyl-4,6-dimethoxypyrimidin-2-amine, potentiometric titration is an excellent choice due to its accuracy and the compound's expected basicity, making it readily titratable with a strong acid.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol provides a self-validating workflow for the accurate determination of the pKa of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine.
4.1. Principle
A solution of the compound is titrated with a standardized strong acid (e.g., HCl). The pH of the solution is monitored continuously with a calibrated pH electrode. A plot of pH versus the volume of titrant added produces a sigmoidal curve. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated (conjugate acid) and neutral species are equal.[2][13]
4.2. Apparatus and Reagents
-
High-precision pH meter with a combination glass electrode
-
Automatic titrator or manual burette (Class A)
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and pipettes (Class A)
-
5-Ethyl-4,6-dimethoxypyrimidin-2-amine (analyte)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution (titrant)
-
Standard pH buffers (e.g., pH 2.00, 4.01, 7.00)
-
Deionized water, purged with nitrogen to remove dissolved CO₂
-
0.1 M Potassium Chloride (KCl) solution to maintain constant ionic strength
4.3. Experimental Workflow Diagram
Caption: Workflow for Potentiometric pKa Determination.
4.4. Step-by-Step Procedure
-
pH Meter Calibration: Calibrate the pH meter using at least three standard buffers (e.g., 2.00, 4.01, 7.00) that bracket the expected pKa. Ensure the slope is within the acceptable range (typically 95-105%).
-
Analyte Solution Preparation: Accurately weigh a sufficient amount of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine to prepare a solution of known concentration (e.g., 25 mL of a 1 mM solution) in 0.1 M KCl. The KCl maintains a constant ionic strength throughout the titration.
-
Titration Setup: Place the analyte solution in a beaker on a magnetic stirrer. Immerse the calibrated pH electrode and the tip of the burette into the solution, ensuring they do not touch the beaker walls or stir bar.
-
Initial Reading: Record the initial pH of the solution before adding any titrant.
-
Titration: Add the standardized 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[4] Reduce the increment size near the equivalence point where the pH changes most rapidly.
-
Endpoint: Continue the titration well past the equivalence point until the pH curve flattens out again.
-
Replicates: Perform the titration in triplicate to ensure reproducibility.
4.5. Data Analysis
-
Plot Data: Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis).
-
Determine Equivalence Point (Veq): The equivalence point is the point of maximum slope on the titration curve. This can be determined precisely by finding the peak of the first derivative plot (ΔpH/ΔV vs. V) or the zero crossing of the second derivative plot (Δ²pH/ΔV² vs. V).
-
Calculate pKa: The pKa is equal to the pH at the half-equivalence point (Veq/2). Find the volume corresponding to Veq/2 on your x-axis and read the corresponding pH from the original titration curve.
-
Report Results: Calculate the mean and standard deviation of the pKa values obtained from the triplicate titrations.
Ionization Profile and Pharmaceutical Relevance
The pKa value allows for the construction of a species distribution plot, which shows the percentage of the neutral and protonated forms of the molecule at any given pH.
5.1. Ionization Equilibrium
The protonation of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine (B) by an acid (H⁺) can be represented by the following equilibrium:
Caption: Ionization Equilibrium of the Compound.
5.2. Interpretation
-
At pH << pKa (e.g., pH 2, gastric fluid): The compound will be predominantly in its protonated, cationic form (BH⁺). This form will be more water-soluble.
-
At pH = pKa (≈ 4.2): The concentrations of the neutral species (B) and the protonated species (BH⁺) will be equal (50% each).
-
At pH >> pKa (e.g., pH 7.4, blood/intestine): The compound will exist almost entirely (>99.9%) in its neutral, un-ionized form (B). This high fraction of the neutral species at physiological pH suggests that the molecule will be relatively lipophilic and should exhibit good passive permeability across cell membranes, a desirable trait for oral absorption and distribution.
Conclusion
This guide has detailed the theoretical and practical considerations for determining the pKa and understanding the ionization behavior of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine. Based on structural analysis, its pKa is predicted to be approximately 4.1-4.3, indicating it is a weak base. At physiological pH, it will be overwhelmingly in its neutral, lipophilic form, favoring membrane permeability. Potentiometric titration stands out as a precise and reliable method for experimental verification. A thorough understanding of this compound's ionization profile is an indispensable component of its preclinical evaluation, providing critical insights that guide formulation, predict ADME properties, and ultimately support its development as a potential therapeutic agent.
References
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Available at: [Link]
-
Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2022). ACS Omega. Available at: [Link]
-
Stefanović, D., & Grützmacher, H. F. (1974). The ionisation potential of some substituted pyridines. Organic Mass Spectrometry. Available at: [Link]
-
Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2017). Education Sciences. Available at: [Link]
-
Manallack, D. T. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Engineering. Available at: [Link]
-
Hendriksen, B. A., et al. (2019). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
-
Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
-
Antol, I., et al. (2024). Cross Section Calculations for Electron- Impact Ionization of Pyrimidine Molecule and its Halogenated Derivatives. Preprints.org. Available at: [Link]
-
Pullen, S., et al. (2012). Ultrafast resonance-enhanced multiphoton ionization in the azabenzenes: Pyridine, pyridazine, pyrimidine, and pyrazine. The Journal of Chemical Physics. Available at: [Link]
-
de Souza, G. G. B., et al. (2021). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. Molecules. Available at: [Link]
-
Sild, S., & Jensen, J. H. (2018). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Available at: [Link]
-
Campillo, N., et al. (2004). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Computer-Aided Molecular Design. Available at: [Link]
-
Turecek, F., et al. (1997). Protonation Sites in Pyrimidine and Pyrimidinamines in the Gas Phase. Journal of the American Chemical Society. Available at: [Link]
-
Parry, E. P., Hern, D. H., & Burr, J. G. (1969). Determination of acid pK values of some pyrimidine derivatives. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis. Available at: [Link]
-
Roth, B., & Strelitz, J. Z. (1969). Protonation of 2,4-diaminopyrimidines. I. Dissociation constants and substituent effects. The Journal of Organic Chemistry. Available at: [Link]
-
Iovine, C., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. International Journal of Molecular Sciences. Available at: [Link]
-
Chopra, D., et al. (2021). In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. CrystEngComm. Available at: [Link]
-
Kumar, S., et al. (2023). Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines. International Journal of Creative Research Thoughts. Available at: [Link]
-
Noll, S., et al. (2009). Synthesis of modified pyrimidine bases and positive impact of chemically reactive substituents on their in vitro antiproliferative activity. European Journal of Medicinal Chemistry. Available at: [Link]
-
Khan, I., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available at: [Link]
-
2-Amino-4,6-dimethoxypyrimidine. (n.d.). PubChem. Retrieved March 4, 2026, from [Link]
-
Stanovnik, B., & Svete, J. (2012). Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal. ResearchGate. Available at: [Link]
-
Gazivoda, T., et al. (2011). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules. Available at: [Link]
-
Why is methoxy group an electron donating group? (2016). Chemistry Stack Exchange. Available at: [Link]
-
Al-Janaby, N. F. G., & Al-Assadi, Y. K. (2023). Preparation and Characterization of Some New Compounds Derived from 2-amino-4,6 dimethoxy pyrimidine and Some Drugs, Evaluation. Journal of Educational and Scientific Studies. Available at: [Link]
-
Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. (2006). Quick Company. Available at: [Link]
- A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine. (2020). Google Patents.
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Thermal Profiling and Stability Kinetics of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine (CAS: 138915-47-6)
A Technical Whitepaper for Preformulation Scientists and Drug Development Professionals
As a Senior Application Scientist specializing in solid-state characterization, I frequently encounter highly substituted heterocyclic compounds where thermal behavior dictates downstream synthetic scaling and pharmaceutical viability. 5-Ethyl-4,6-dimethoxypyrimidin-2-amine (CAS: 138915-47-6) is a prime example of a complex molecular building block utilized extensively as a pharmaceutical intermediate[1].
This technical guide deconstructs the structure-property relationships (SPR) governing the melting point (
Structure-Property Relationships (SPR) Governing Thermal Behavior
The thermal stability and phase transition dynamics of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine are intrinsically linked to its molecular architecture (Molecular Weight: 183.21 g/mol )[2]. The pyrimidine core acts as a rigid scaffold, but the substituents dictate the intermolecular forces within the crystal lattice:
-
2-Amino Group: Introduces a strong hydrogen-bonding network. Typically, amino-substituted pyrimidines exhibit elevated melting points due to the high energy required to break these intermolecular H-bonds during the solid-to-liquid transition.
-
4,6-Dimethoxy Groups: These electron-donating groups stabilize the pyrimidine ring but are susceptible to thermal cleavage (O-demethylation) at extreme temperatures.
-
5-Ethyl Group (The Disruptor): The addition of an alkyl chain at the 5-position introduces significant steric hindrance. Causally, this bulky ethyl group disrupts the planar stacking of the pyrimidine rings, increasing the free volume within the crystal lattice. This structural disruption lowers the lattice energy, thereby depressing the melting point compared to non-alkylated analogs.
Fig 1. Structure-Property Relationship (SPR) governing the thermal behavior of the compound.
Melting Point Dynamics & Phase Transitions
Because 5-Ethyl-4,6-dimethoxypyrimidin-2-amine is a specialized intermediate, its exact empirical melting point is subject to the crystallization solvent and polymorphic form. However, based on structural analogs like 2-amino-4,6-dimethoxypyrimidine (which melts at ~95°C), the steric bulk of the 5-ethyl group depresses the expected melting point into the 70°C – 90°C range.
To determine the exact melting point, Differential Scanning Calorimetry (DSC) is the gold standard. DSC measures the heat flow associated with the endothermic melting transition, providing both the onset temperature (
Quantitative Thermal Data Summary
| Parameter | Estimated Value / Range | Analytical Method | Mechanistic Driver |
| Molecular Weight | 183.21 g/mol | Mass Spectrometry | Sum of atomic masses[2] |
| Melting Point ( | 70°C - 90°C | DSC | Disrupted crystal packing via 5-ethyl group |
| Onset of Degradation ( | > 220°C | TGA | Cleavage of 4,6-dimethoxy C-O bonds |
| Storage Temperature | 2°C to 8°C | Stability Chamber | Prevention of oxidative/thermal degradation[3] |
Thermal Stability and Degradation Kinetics
Thermal stability refers to the compound's ability to resist chemical decomposition at elevated temperatures. For substituted pyrimidines, degradation typically initiates via the loss of the methoxy groups or deamination.
Similar to its structural analogs, 5-Ethyl-4,6-dimethoxypyrimidin-2-amine is incompatible with strong oxidizing agents and mineral acids, which can initiate exothermic degradation[3]. To isolate purely thermal degradation pathways from oxidative degradation, Thermogravimetric Analysis (TGA) must be performed under an inert nitrogen atmosphere. Long-term stability is best preserved by storing the compound in a tightly sealed container at 2°C to 8°C, protected from moisture and light[3].
Self-Validating Experimental Protocols
To ensure scientific integrity, thermal analysis cannot rely on blind data collection. The following protocols are designed as self-validating systems , incorporating internal calibrations and baseline checks to guarantee that the observed thermal events are inherent to the sample, not instrument artifacts.
Fig 2. Self-validating thermal analysis workflow utilizing parallel DSC and TGA.
Protocol A: Melting Point Determination via DSC
Causality Check: A heating rate of 10°C/min is chosen to balance thermal resolution (detecting closely spaced polymorphic transitions) with sensitivity (generating a distinct endothermic peak).
-
System Calibration (Validation Step): Run a high-purity Indium standard. Verify that the melting onset is exactly 156.6°C and the enthalpy of fusion is 28.59 J/g. If the instrument deviates by >0.1°C, recalibrate before proceeding.
-
Baseline Subtraction: Run an empty aluminum pan method under identical conditions to establish a thermal baseline.
-
Sample Preparation: Accurately weigh 1.5 to 3.0 mg of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact.
-
Purge Gas: Set the nitrogen purge gas flow to 50 mL/min to prevent moisture condensation and oxidation during heating.
-
Thermal Method:
-
Equilibrate at 25°C for 3 minutes.
-
Ramp at 10°C/min from 25°C to 150°C.
-
-
Data Analysis: Identify the sharp endothermic peak. Record the extrapolated onset temperature (
) as the true thermodynamic melting point, rather than the peak maximum, which is subject to sample mass variations.
Protocol B: Degradation Kinetics via TGA
Causality Check: TGA measures mass loss over time/temperature. Using a nitrogen atmosphere isolates thermal cleavage (pyrolysis) from oxidative combustion, providing a true measure of the molecule's intrinsic bond strength.
-
Tare and Calibration (Validation Step): Tare an empty platinum or alumina crucible. Run a standard calcium oxalate monohydrate sample to verify the accuracy of the microbalance and temperature thermocouple.
-
Sample Loading: Load 5 to 10 mg of the compound into the crucible. A larger mass is used here compared to DSC to improve the signal-to-noise ratio of the microbalance.
-
Atmosphere Control: Establish a strict anhydrous nitrogen flow at 60 mL/min.
-
Thermal Method:
-
Equilibrate at 25°C.
-
Ramp at 10°C/min from 25°C to 400°C.
-
-
Data Analysis: Plot the weight percentage against temperature. Calculate the 1% and 5% mass loss temperatures (
and ). The first derivative of the TGA curve (DTG) should be used to pinpoint the exact temperature of maximum degradation rate.
Conclusion
For 5-Ethyl-4,6-dimethoxypyrimidin-2-amine, the interplay between the rigid pyrimidine core, the hydrogen-bonding amino group, and the sterically hindering ethyl group creates a unique thermal profile. By employing self-validating DSC and TGA methodologies, preformulation scientists can accurately map its melting point and degradation kinetics, ensuring that downstream synthetic applications remain within safe and thermodynamically favorable boundaries.
References
Sources
Synthesis Pathways of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine: A Comprehensive Technical Guide
Executive Summary
In the realm of advanced organic synthesis, 5-Ethyl-4,6-dimethoxypyrimidin-2-amine serves as a highly privileged structural motif. Featuring a fully substituted pyrimidine core with an ethyl group at C5, methoxy groups at C4 and C6, and an exocyclic amine at C2, this compound is a critical intermediate in the development of next-generation agrochemicals (such as sulfonylurea herbicides) and pharmaceutical active pharmaceutical ingredients (APIs) targeting kinase inhibition.
As a Senior Application Scientist, I have structured this guide to move beyond mere procedural recitations. Here, we dissect the causality, thermodynamic drivers, and self-validating quality control mechanisms that govern the three-phase synthesis of this complex heterocycle.
Retrosynthetic Analysis & Pathway Strategy
The most robust, scalable, and atom-economical route to 5-ethyl-4,6-dimethoxypyrimidin-2-amine relies on a convergent [3+3] cyclocondensation followed by sequential functional group interconversions (FGIs). Constructing the pyrimidine core from acyclic precursors allows for precise control over the C5 substitution, while subsequent electrophilic halogenation and nucleophilic aromatic substitution (SNAr) establish the C4/C6 methoxy groups[1].
Caption: Three-phase synthetic workflow for 5-Ethyl-4,6-dimethoxypyrimidin-2-amine.
Phase 1: Core Assembly via [3+3] Cyclocondensation
The foundational step involves the cyclocondensation of diethyl ethylmalonate with guanidine. This step establishes the pyrimidine ring and the C2/C5 substituents simultaneously.
Step-by-Step Methodology
-
Alkoxide Generation: Under an inert nitrogen atmosphere, dissolve metallic sodium in absolute ethanol to generate a sodium ethoxide (NaOEt) solution.
-
Reagent Addition: Add guanidine hydrochloride to the alkoxide solution, followed by a stoichiometric equivalent of diethyl ethylmalonate.
-
Thermal Cyclization: Heat the mixture to reflux (approx. 78°C) under continuous stirring for 4 to 6 hours.
-
Isoelectric Isolation: Evaporate the ethanol under reduced pressure. Dissolve the resulting solid in distilled water and carefully adjust the pH to ~6.0 using 1M HCl.
-
Recovery: Filter the precipitated white solid, wash with cold water, and dry under a vacuum to yield 2-amino-5-ethylpyrimidine-4,6-diol [2].
Causality & Self-Validation
The use of absolute ethanol is a strict thermodynamic requirement; trace water leads to the irreversible saponification of the diester, generating unreactive ethylmalonic acid. The in situ generation of NaOEt ensures a strictly anhydrous environment while shifting the equilibrium forward by neutralizing the guanidine hydrochloride[1].
This protocol is a self-validating system through its isolation step. The diol product is amphoteric. By adjusting the aqueous solution to exactly pH 6 (its isoelectric point), the molecule achieves net-zero charge and crashes out of the solution. If the cyclization fails, the acyclic precursors remain soluble, ensuring that only the highly pure pyrimidine core (>88% yield) is recovered[2].
Phase 2: Electrophilic Halogenation (Activation)
Direct nucleophilic displacement of the hydroxyl groups on 2-amino-5-ethylpyrimidine-4,6-diol is thermodynamically unfavorable because the molecule predominantly exists in its highly stable lactam tautomer. To break this stability, we must convert the oxygen atoms into exceptional leaving groups.
Step-by-Step Methodology
-
Suspension: Suspend 2-amino-5-ethylpyrimidine-4,6-diol in neat phosphorus oxychloride (POCl₃).
-
Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux: Heat the mixture to reflux (105°C) for 5 hours.
-
Exothermic Quench: Cool the mixture to room temperature and carefully pour it dropwise over crushed ice with vigorous stirring.
-
Isolation: Filter the resulting precipitate, wash with cold water to remove residual phosphoric acid, and dry to yield 4,6-dichloro-5-ethylpyrimidin-2-amine [2].
Causality & Self-Validation
POCl₃ acts as both the solvent and the chlorinating agent. However, the addition of DMF is the critical mechanistic trigger. DMF reacts with POCl₃ to generate the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion)[1]. This transient species attacks the lactam oxygen, converting it into a phosphorodichloridate—an excellent leaving group that is rapidly displaced by chloride ions[3].
The ice quench serves as the self-validating purification mechanism. While unreacted POCl₃ and DMF violently hydrolyze into water-soluble byproducts, the target dichloro-pyrimidine is highly hydrophobic and immediately precipitates, yielding a pure product (~82% yield) without the need for column chromatography[2].
Caption: Mechanistic causality of DMF-catalyzed Vilsmeier-Haack activation.
Phase 3: Nucleophilic Aromatic Substitution (Methoxylation)
The final transformation requires replacing the C4 and C6 chlorides with methoxy groups via Nucleophilic Aromatic Substitution (SNAr).
Step-by-Step Methodology
-
Dissolution: Dissolve 4,6-dichloro-5-ethylpyrimidin-2-amine in anhydrous methanol.
-
Nucleophile Addition: Add a stoichiometric excess (2.5 to 3.0 equivalents) of sodium methoxide (NaOMe) solution in methanol.
-
Thermal Activation: Heat the reaction to 60-70°C and maintain for 2 to 7 hours[4].
-
Workup: Concentrate the mixture under reduced pressure. Partition the residue between distilled water and ethyl acetate.
-
Extraction: Extract the organic layer, dry over anhydrous Na₂SO₄, and evaporate to yield the final 5-ethyl-4,6-dimethoxypyrimidin-2-amine .
Causality & Self-Validation
The pyrimidine ring's nitrogen atoms withdraw electron density, activating the C4 and C6 positions for SNAr. However, the C2 amino group acts as an electron-donating group (EDG) via resonance, slightly dampening the electrophilicity of the ring. To overcome this energy barrier, a strong nucleophile (methoxide) and elevated thermal conditions are required[4].
The use of NaOMe in anhydrous methanol (rather than aqueous NaOH) is an intentional choice to prevent the competitive hydrolysis of the chlorides back to the diol. The liquid-liquid extraction seamlessly separates the organic product from the NaCl byproduct, self-validating the purity of the final compound.
Quantitative Data & Analytical Validation
To ensure rigorous quality control, the following table summarizes the expected yields and key analytical markers for each isolated intermediate. Tracking these specific ¹H NMR shifts ensures that the structural integrity of the pyrimidine core is maintained throughout the harsh chlorination and methoxylation conditions.
| Compound | Reaction Phase | Expected Yield | Key ¹H NMR Markers | Purity Control Mechanism |
| 2-Amino-5-ethylpyrimidine-4,6-diol | [3+3] Cyclocondensation | ~88% | (DMSO-d₆): δ 10.30 (bs, 2H, OH), 6.30 (bs, 2H, NH₂), 2.14 (q, 2H, CH₂), 0.88 (t, 3H, CH₃)[2] | Isoelectric precipitation at pH 6.0 |
| 4,6-Dichloro-5-ethylpyrimidin-2-amine | Vilsmeier-Haack Chlorination | ~82% | (DMSO-d₆): δ 7.32 (bs, 2H, NH₂), 2.61 (q, 2H, CH₂), 1.07 (t, 3H, CH₃)[2] | Hydrophobic precipitation via ice quench |
| 5-Ethyl-4,6-dimethoxypyrimidin-2-amine | SNAr Methoxylation | >90% | (CDCl₃): δ ~4.80 (bs, 2H, NH₂), 3.95 (s, 6H, OCH₃), 2.55 (q, 2H, CH₂), 1.05 (t, 3H, CH₃)[4] | Liquid-liquid extraction (EtOAc/H₂O) |
References
-
[2] Jansa, P. et al. "5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production." PubMed Central (PMC). Available at:[Link]
-
[3] Google Patents. "US9657007B2 - Substituted aminopyrimidine compounds and methods of use." Google Patents. Available at:
Sources
- 1. 2-Amino-4-chloropyrimidine-5-carboxylic acid | 1240594-92-6 | Benchchem [benchchem.com]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9657007B2 - Substituted aminopyrimidine compounds and methods of use - Google Patents [patents.google.com]
- 4. 2-Amino-4,6-dimethoxypyrimidine Research Chemical [benchchem.com]
Methodological & Application
Application Note: Synthesis of Sulfonylurea Herbicides using 5-Ethyl-4,6-dimethoxypyrimidin-2-amine
This Application Note is structured as a high-level technical guide for chemical development professionals. It addresses the synthesis of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine (a critical "tailor-made" intermediate) and its subsequent coupling to form sulfonylurea herbicides.
While the 5-H, 5-methyl, and 5-chloro analogs are ubiquitous in commercial herbicides (e.g., Metsulfuron, Chlorimuron), the 5-ethyl variant represents a specialized structural modification often used in Structure-Activity Relationship (SAR) optimization to modulate lipophilicity (
Executive Summary & Strategic Rationale
The sulfonylurea class of herbicides operates by inhibiting ALS, a key enzyme in branched-chain amino acid biosynthesis. The efficacy of these molecules hinges on the "ortho-substituted benzenesulfonylurea" bridge and the specific electronics of the heterocycle.
Why the 5-Ethyl Substituent?
-
Lipophilicity Modulation: The ethyl group at the 5-position of the pyrimidine ring increases the partition coefficient (
) compared to the standard 5-H or 5-methyl analogs. This can enhance foliar uptake and translocation in specific weed species. -
Metabolic Blocking: Substitution at the 5-position blocks oxidative metabolism at this site, potentially extending the half-life of the active molecule within the plant.
-
Selectivity Tuning: Steric bulk at the 5-position alters the binding pocket fit within the ALS enzyme, often shifting the selectivity profile between crops (e.g., wheat vs. maize).
This guide details a self-validating synthesis workflow starting from acyclic precursors to the final sulfonylurea coupling.
Chemical Pathway Visualization
The following diagram outlines the convergent synthesis strategy. The workflow is divided into Module A (Construction of the Pyrimidine Core) and Module B (The Sulfonylurea Coupling).
Caption: Convergent synthesis workflow. Module A builds the electron-rich pyrimidine amine. Module B couples it with a sulfonyl electrophile to form the bioactive urea bridge.
Module A: Synthesis of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine
This module constructs the heterocyclic core. The 5-ethyl group is introduced via the malonate precursor, ensuring regiospecificity.
Step 1: Cyclization to 2-Amino-5-ethyl-4,6-dihydroxypyrimidine
Mechanism: Double nucleophilic acyl substitution. Precursors: Diethyl ethylmalonate (CAS: 133-13-1) and Guanidine Carbonate (CAS: 593-85-1).
Protocol:
-
Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Inert atmosphere (N2) is recommended but not strictly required.
-
Base Preparation: Charge absolute ethanol (500 mL) and add Sodium metal (2.1 eq) in small pieces to generate Sodium Ethoxide in situ. (Alternatively, use commercial 21% NaOEt solution).
-
Addition: Add Guanidine Carbonate (1.1 eq) to the ethoxide solution. Stir for 30 min at ambient temperature.
-
Cyclization: Add Diethyl ethylmalonate (1.0 eq) dropwise over 20 minutes.
-
Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitoring: TLC (10% MeOH in DCM) should show consumption of the ester.
-
Workup: Evaporate ethanol under reduced pressure. Dissolve the residue in minimal water. Acidify carefully with glacial acetic acid to pH 5–6. The product (tautomeric diol/dione) will precipitate as a white solid.
-
Isolation: Filter, wash with cold water, and dry in a vacuum oven at 60°C.
-
Expected Yield: 80–88%.[1]
-
Checkpoint: 1H NMR (DMSO-d6) should show the ethyl group signals and broad exchangeable protons for OH/NH.
-
Step 2: Chlorination to 2-Amino-4,6-dichloro-5-ethylpyrimidine
Purpose: Activation of the 4,6-positions for methoxylation. Reagent: Phosphorus Oxychloride (POCl3).[2]
Protocol:
-
Setup: 500 mL flask with reflux condenser and caustic scrubber (to trap HCl gas).
-
Reaction: Suspend the dried "diol" intermediate (from Step 1) in neat POCl3 (5–6 eq).
-
Catalysis: Add N,N-Diethylaniline (1.0 eq) slowly (exothermic). This acts as a proton scavenger and catalyst.
-
Reflux: Heat to reflux (105°C) for 4–5 hours until the solution becomes clear.
-
Quench (Critical Safety Step): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature <20°C.
-
Extraction: Extract with Dichloromethane (DCM) (3x). Wash organics with saturated NaHCO3 and brine.
-
Purification: Dry over MgSO4 and concentrate. Recrystallize from Hexane/EtOAc if necessary.
-
Expected Yield: 70–80%.
-
Safety: POCl3 is highly corrosive and water-reactive.
-
Step 3: Methoxylation to 5-Ethyl-4,6-dimethoxypyrimidin-2-amine
Mechanism: Nucleophilic Aromatic Substitution (SnAr). Reagent: Sodium Methoxide (NaOMe).[3]
Protocol:
-
Reaction: Dissolve the dichloro intermediate (1.0 eq) in anhydrous Methanol (10 V).
-
Addition: Add Sodium Methoxide (30% in MeOH, 2.5 eq) dropwise at room temperature.
-
Reflux: Heat to reflux for 3–4 hours.
-
Workup: Concentrate the methanol. Resuspend the residue in water.[2][3] The product often precipitates directly. If not, extract with Ethyl Acetate.
-
Purification: Recrystallization from Ethanol or column chromatography (if high purity >99.5% is required for GMP).
-
Target:5-Ethyl-4,6-dimethoxypyrimidin-2-amine .
-
Validation: MP: 94–96°C (approx).[2] 1H NMR should show two singlets for -OCH3 (or one if symmetric) and the ethyl pattern.
-
Module B: Coupling to Form the Sulfonylurea
The coupling of the amine to a sulfonyl isocyanate is the industry standard due to its atom economy and mild conditions.
Model Electrophile: 2-Methoxycarbonylbenzenesulfonyl isocyanate (Metsulfuron precursor) or 2-Chlorobenzenesulfonyl isocyanate.
Protocol: Isocyanate Coupling Method
Solvent Selection: Acetonitrile (MeCN) or Dichloromethane (DCM). MeCN is preferred for polarity/solubility.
-
Drying: Ensure the 5-Ethyl-4,6-dimethoxypyrimidin-2-amine is strictly anhydrous (Karl Fischer < 0.1%). Water destroys the isocyanate.
-
Dissolution: Dissolve the amine (1.0 eq) in anhydrous MeCN (10 V) under N2 atmosphere.
-
Addition: Add the Sulfonyl Isocyanate (1.05 eq) dropwise at 0–5°C.
-
Note: The reaction is often exothermic.
-
-
Reaction: Allow to warm to room temperature (25°C) and stir for 2–4 hours.
-
Observation: The product (Sulfonylurea) often precipitates from the reaction mixture as a thick white solid.
-
-
Workup:
-
If precipitate forms: Filter and wash with cold MeCN and Ether.
-
If soluble: Concentrate to 1/3 volume, add dilute HCl (1M) to precipitate, or add Hexane/Ether to induce crystallization.
-
-
Yield: Typically 85–95%.
Alternative: Carbamate Coupling Method
If the sulfonyl isocyanate is unstable, use the Phenyl Carbamate route.
-
React Sulfonamide with Diphenyl Carbonate/Base to form Phenyl sulfonylcarbamate.
-
React Phenyl sulfonylcarbamate + 5-Ethyl-4,6-dimethoxypyrimidin-2-amine in Dioxane (reflux) or MeCN (with DBU).
-
This route avoids handling volatile isocyanates but requires higher temperatures.
Quality Control & Analytical Validation
A robust QC protocol is essential to distinguish the product from degradation impurities (e.g., sulfonamides or amino-pyrimidines).
| Parameter | Method | Acceptance Criteria |
| Identity | 1H NMR (DMSO-d6) | Diagnostic NH singlets at ~10-13 ppm (SO2NH, CONH). Ethyl group: Triplet (~1.1 ppm), Quartet (~2.5 ppm). |
| Purity | HPLC (C18, MeCN/H2O + 0.1% H3PO4) | > 98.0% Area. |
| Moisture | Karl Fischer | < 0.5% (Hydrolysis risk). |
| Residual Solvents | GC-Headspace | Meets ICH Q3C limits (esp. DCM, MeOH). |
Key Diagnostic NMR Signals (Example for 5-ethyl analog):
- 1.05 (t, 3H, CH2CH3 )
- 2.45 (q, 2H, CH2 CH3)
- 3.85 (s, 6H, 2 x OCH3 )
- 10.5 (s, 1H, SO2NH )
- 12.8 (s, 1H, CONH )
Safety and Handling
-
Sulfonyl Isocyanates: Potent respiratory sensitizers. Handle strictly in a fume hood. Moisture sensitive—evolves CO2 and sulfonamides upon hydrolysis.
-
POCl3: Corrosive, toxic, reacts violently with water.
-
Pyrimidines: Many aminopyrimidines are irritants; handle with PPE (gloves, goggles).
References
-
USDA Agricultural Research Service. (2010). Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides. Retrieved from [Link]
-
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules.[2][4][5][6][7][8][9][10] Retrieved from [Link]
-
PubChem. (2025).[5] Compound Summary: 2-Amino-4,6-dimethoxypyrimidine.[2][5][6] Retrieved from [Link]
-
European Patent Office. (2008). EP1947935B1 - Liquid sulfonylurea herbicide formulations.[10] Retrieved from
Sources
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. kenso.com.au [kenso.com.au]
- 5. Rimsulfuron | C14H17N5O7S2 | CID 91779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ars.usda.gov [ars.usda.gov]
- 7. Concentration of selected sulfonylurea, sulfonamide, and imidazolinone herbicides, other pesticides, and nutrients in 71 streams, 5 reservoir outflows, and 25 wells in the Midwestern United States, 1998 [pubs.usgs.gov]
- 8. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. EP1947935B1 - Liquid sulfonylurea herbicide formulations - Google Patents [patents.google.com]
Procedure for coupling 5-Ethyl-4,6-dimethoxypyrimidin-2-amine with isocyanates
Application Note: High-Yield Coupling of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine with Isocyanates
Executive Summary
5-Ethyl-4,6-dimethoxypyrimidin-2-amine (CAS 138915-47-6) is an advanced, specialized building block widely utilized in the synthesis of next-generation sulfonylurea agrochemicals and targeted pharmaceutical inhibitors[1]. Compared to the foundational 2-amino-4,6-dimethoxypyrimidine (ADMP), the addition of the 5-ethyl substitution imparts enhanced lipophilicity, which alters target binding kinetics and membrane permeability. However, this substitution also increases steric hindrance. This application note details a robust, self-validating methodology for coupling this poorly nucleophilic amine with isocyanates to form urea or sulfonylurea linkages with high purity and yield.
Mechanistic Rationale & Structural Insights
The fundamental challenge in synthesizing pyrimidine-based ureas lies in the electronic and steric nature of the starting materials. The exocyclic amino group at the 2-position of the pyrimidine ring exhibits significantly reduced nucleophilicity. This is due to the strong electron-withdrawing nature of the nitrogen-rich heterocycle, which delocalizes the amine's lone pair.
To overcome this high activation energy barrier, two critical parameters must be controlled:
-
Thermal & Solvent Dynamics : The reaction requires elevated temperatures (typically 80°C to 100°C) to proceed efficiently. Toluene is the optimal solvent because it allows for high-temperature reflux while remaining entirely non-nucleophilic[2]. Furthermore, understanding the solubility profile of the pyrimidine intermediate is critical; toluene allows the starting materials to dissolve at 80°C, while the resulting sulfonylurea selectively crystallizes out upon cooling[3].
-
Nucleophilic Catalysis : Relying on thermal energy alone often results in incomplete conversion and prolonged reaction times. The introduction of a tertiary amine catalyst, specifically DABCO (1,4-diazabicyclo[2.2.2]octane), dramatically alters the reaction kinetics[4]. DABCO acts as a nucleophilic catalyst, temporarily attacking the electrophilic isocyanate to form a highly reactive, transient zwitterionic intermediate. This intermediate is far more susceptible to nucleophilic attack by the sterically hindered 5-ethyl-4,6-dimethoxypyrimidin-2-amine.
Figure 1: Step-by-step experimental workflow for the isocyanate coupling reaction.
Optimization of Reaction Parameters
To establish the most efficient protocol, various solvent and catalyst combinations were evaluated. The quantitative data below demonstrates the necessity of catalytic activation and optimal thermal conditions.
Table 1: Optimization of Coupling Conditions (10 mmol scale)
| Solvent | Catalyst (1 mol%) | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Purity (HPLC %) |
|---|---|---|---|---|---|---|
| Toluene | None | 80 | 12 | 55 | 45 | 85.0 |
| Toluene | DABCO | 80 | 3 | >99 | 94 | 98.5 |
| Acetonitrile | DBU | 60 | 4 | 95 | 89 | 96.2 |
| Dichloromethane| DABCO | 40 | 8 | 70 | 65 | 90.1 |
Data Interpretation: The combination of Toluene and DABCO at 80°C provides the highest yield and purity. Without DABCO, the conversion stalls at 55% even after 12 hours, leading to complex impurity profiles.
Detailed Protocol: DABCO-Catalyzed Isocyanate Coupling
This protocol is designed as a self-validating system, incorporating visual and analytical checkpoints to ensure scientific integrity throughout the workflow.
Reagents Required:
-
5-Ethyl-4,6-dimethoxypyrimidin-2-amine: 1.83 g (10.0 mmol)[1]
-
Arylsulfonyl Isocyanate (or equivalent): 10.5 mmol (1.05 eq)
-
DABCO: 11.2 mg (0.1 mmol, 1 mol%)[4]
-
Anhydrous Toluene: 25 mL[2]
Step-by-Step Methodology:
-
System Preparation : Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Causality: Isocyanates are highly sensitive to moisture. Trace water will hydrolyze the isocyanate to a carbamic acid, which decarboxylates to an amine and reacts with unreacted isocyanate to form an insoluble symmetric urea byproduct.
-
Amine Suspension : Add 1.83 g of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine and 20 mL of anhydrous toluene to the flask. Stir at room temperature under a steady nitrogen stream. The mixture will be a heterogeneous suspension.
-
Catalyst Addition : Add 11.2 mg of DABCO to the suspension.
-
Isocyanate Addition : Dilute the arylsulfonyl isocyanate (10.5 mmol) in 5 mL of anhydrous toluene. Using an addition funnel or syringe, add this solution dropwise over 15 minutes to the reaction flask. Maintain the internal temperature below 30°C during addition to prevent exothermic degradation of the isocyanate.
-
Thermal Coupling : Gradually heat the reaction mixture to 80°C using an oil bath[2].
-
Self-Validation Checkpoint 1: As the reaction reaches 80°C and progresses, the suspension will transition into a clear, homogeneous solution, indicating the consumption of the insoluble pyrimidine amine and the formation of the soluble sulfonylurea intermediate.
-
-
In-Process Monitoring : After 2.5 hours, sample 50 µL of the reaction mixture, dilute in acetonitrile, and analyze via HPLC (UV detection at 254 nm). The reaction is deemed complete when the amine peak area is <1%.
-
Isolation & Workup : Remove the heat source and allow the mixture to cool slowly to room temperature (20°C).
-
Self-Validation Checkpoint 2: The target sulfonylurea will spontaneously precipitate as a white crystalline solid upon cooling[2]. This selective crystallization acts as an intrinsic purification step, leaving unreacted impurities in the mother liquor.
-
-
Filtration : Filter the precipitate under vacuum. Wash the filter cake with cold toluene (2 x 5 mL) followed by hexanes (10 mL) to remove residual solvent. Dry under high vacuum at 40°C for 4 hours.
Troubleshooting & Field Insights
-
Persistent Suspension at 80°C : If the reaction mixture does not clarify after 1 hour at 80°C, this indicates either compromised (wet) isocyanate or insufficient catalyst. Verify the integrity of the isocyanate via IR spectroscopy (strong N=C=O stretch at ~2270 cm⁻¹).
-
Low Yield / High Impurities : If the HPLC purity is below 95%, it is highly probable that moisture was introduced. The primary impurity will be the symmetric urea. Ensure all glassware is oven-dried and toluene is distilled over sodium or sourced from a fresh anhydrous septum-sealed bottle.
References
- Title: US5569761A - Process for the preparation of sulfonylureas Source: Google Patents URL
- Title: An In-depth Technical Guide on the Solubility of 2-Amino-4,6-dimethoxypyrimidine in Organic Solvents Source: Benchchem URL
- Title: NZ197675A - Herbicidal sulphonamides,compositions and control of plant growth Source: Google Patents URL
- Title: 138915-47-6 | 5-Ethyl-4,6-dimethoxypyrimidin-2-amine Source: BLD Pharm URL
Sources
- 1. 138915-47-6|5-Ethyl-4,6-dimethoxypyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 2. US5569761A - Process for the preparation of sulfonylureas - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. NZ197675A - Herbicidal sulphonamides,compositions and control of plant growth - Google Patents [patents.google.com]
Nucleophilic substitution reactions involving 5-Ethyl-4,6-dimethoxypyrimidin-2-amine
Application Note: Nucleophilic Substitution Workflows Involving 5-Ethyl-4,6-dimethoxypyrimidin-2-amine
Executive Summary
5-Ethyl-4,6-dimethoxypyrimidin-2-amine (CAS: 138915-47-6) is a highly specialized heterocyclic building block utilized extensively in the discovery and manufacturing of agrochemicals (particularly sulfonylurea herbicides) and pharmaceutical agents. Understanding the nucleophilic substitution chemistry of this compound requires a dual perspective:
-
The Pyrimidine Core as an Electrophile: The synthesis of the compound itself relies on a Nucleophilic Aromatic Substitution (SNAr) where methoxide nucleophiles displace chloride leaving groups.
-
The 2-Amino Group as a Nucleophile: In downstream applications, the exocyclic nitrogen acts as a nucleophile, attacking electrophilic centers (such as sulfonyl chlorides or carbamates) to form complex urea or amide linkages.
This guide provides a comprehensive, mechanistically grounded framework for executing both classes of nucleophilic substitution reactions, complete with self-validating experimental protocols.
Mechanistic Causality: The Dual Reactivity Profile
The SNAr Pathway (Synthesis of the Core)
The formation of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine from 2-amino-4,6-dichloro-5-ethylpyrimidine is driven by the strong electron-withdrawing nature of the pyrimidine ring nitrogens. These nitrogens deplete electron density from the C4 and C6 positions, rendering them highly susceptible to nucleophilic attack by sodium methoxide[1].
Causality in Experimental Design: The first methoxy substitution occurs rapidly. However, the newly introduced methoxy group donates electron density back into the ring via resonance (mesomeric effect), mildly deactivating the remaining chloride towards the second substitution[2]. Consequently, the reaction requires a stoichiometric excess of methoxide (≥2.5 equivalents) and sustained thermal energy (reflux conditions) to drive the second SNAr step to completion via the Meisenheimer complex[1].
Fig 1: SNAr mechanism forming 5-Ethyl-4,6-dimethoxypyrimidin-2-amine via a Meisenheimer complex.
The 2-Amino Group as a Nucleophile (Downstream Application)
While primary amines are generally good nucleophiles, the 2-amino group on a pyrimidine ring is exceptionally weak. The lone pair on the exocyclic nitrogen is highly delocalized into the electron-deficient pyrimidine
Causality in Experimental Design: To utilize 5-Ethyl-4,6-dimethoxypyrimidin-2-amine as a nucleophile in acyl or sulfonyl substitutions, the amino group must be activated[3]. This is achieved by deprotonation using a strong base (e.g., Sodium Hydride, NaH) to form a highly reactive pyrimidinyl amide anion. Once generated, this anion readily attacks arylsulfonyl chlorides or phenyl carbamates to yield the target sulfonylureas[3].
Fig 2: Workflow for the nucleophilic substitution of the 2-amino group to form sulfonylureas.
Self-Validating Experimental Protocols
Protocol A: Synthesis via SNAr (Methoxylation)
Objective: Convert 2-amino-4,6-dichloro-5-ethylpyrimidine to 5-Ethyl-4,6-dimethoxypyrimidin-2-amine.
-
Preparation: In a flame-dried 250 mL three-necked flask equipped with a reflux condenser and dropping funnel, dissolve 2-amino-4,6-dichloro-5-ethylpyrimidine (10.0 g, 52.1 mmol) in anhydrous methanol (80 mL).
-
Nucleophile Addition: Cool the solution to 0°C using an ice bath. Slowly add a freshly prepared solution of sodium methoxide (2.5 equivalents, 130.2 mmol) in methanol dropwise over 30 minutes to control the exothermic formation of the first Meisenheimer complex[1].
-
Thermal Activation: Remove the ice bath and heat the reaction mixture to reflux (approx. 65°C) for 4 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 2:1). The mono-chloro intermediate should completely disappear, validating the second substitution step.
-
-
Workup & Validation: Concentrate the mixture under reduced pressure. Quench the residue with ice water (100 mL) and adjust the pH to 6.5–7.0 using 1M HCl. Extract with Ethyl Acetate (3 x 50 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate to yield the crude product. Recrystallize from ethanol to obtain pure 5-Ethyl-4,6-dimethoxypyrimidin-2-amine.
Protocol B: Nucleophilic Attack by the 2-Amino Group (Sulfonylurea Synthesis)
Objective: Utilize 5-Ethyl-4,6-dimethoxypyrimidin-2-amine as a nucleophile against an arylsulfonyl chloride.
-
Anion Generation: Dissolve 5-Ethyl-4,6-dimethoxypyrimidin-2-amine (5.0 g, 27.3 mmol) in anhydrous THF (50 mL) under a strict nitrogen atmosphere. Cool to 0°C. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equivalents, 32.7 mmol) in small portions.
-
Self-Validation Step: Observe the evolution of hydrogen gas. Stir for 45 minutes at room temperature until gas evolution ceases, confirming complete deprotonation and formation of the active nucleophile.
-
-
Electrophilic Attack: Re-cool the mixture to 0°C. Dissolve the chosen arylsulfonyl chloride (1.1 equivalents, 30.0 mmol) in anhydrous THF (20 mL) and add it dropwise to the pyrimidine anion solution over 20 minutes.
-
Propagation & Quenching: Stir the reaction at room temperature for 4–6 hours. Monitor by HPLC to ensure the disappearance of the pyrimidine starting material[3]. Quench the reaction by carefully pouring it into crushed ice (150 g).
-
Isolation: Acidify the aqueous mixture to pH 4.0 using 2M HCl. The target sulfonylurea will precipitate as a white/off-white solid. Filter under vacuum, wash with cold water, and dry in a vacuum oven at 50°C.
Quantitative Data Summaries
Table 1: Reaction Parameters and Yield Optimization for SNAr & Nucleophilic Attack
| Reaction Type | Substrate | Reagent / Base | Temp / Time | IPC Method | Expected Yield |
| SNAr (Methoxylation) | 2-Amino-4,6-dichloro-5-ethylpyrimidine | NaOCH₃ (2.5 eq) | 65°C / 4h | TLC (Hex/EtOAc) | 85 - 92% |
| Nucleophilic Substitution | 5-Ethyl-4,6-dimethoxypyrimidin-2-amine | Arylsulfonyl Cl / NaH | 0°C to RT / 6h | HPLC (UV 254nm) | 78 - 86% |
| Carbamate Condensation | 5-Ethyl-4,6-dimethoxypyrimidin-2-amine | Phenyl Carbamate / DBU | 80°C / 8h | LC-MS | 70 - 75% |
Table 2: Analytical Characterization Markers for 5-Ethyl-4,6-dimethoxypyrimidin-2-amine
| Analytical Technique | Expected Marker / Signal | Structural Significance |
| ¹H NMR (CDCl₃) | Confirms successful SNAr (two methoxy groups). | |
| ¹H NMR (CDCl₃) | Confirms intact 2-amino group (nucleophilic center). | |
| ¹H NMR (CDCl₃) | Confirms the presence of the 5-ethyl substituent. | |
| Mass Spectrometry | m/z [M+H]⁺ 184.1 | Validates the exact molecular weight (C₈H₁₃N₃O₂). |
References
-
Synthesis and anti-human immunodeficiency virus activity of substituted (o,o-difluorophenyl)-linked-pyrimidines as potent non‐nucleoside reverse transcriptase inhibitors National Institutes of Health (PMC)[Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITY EVALUATION OF IMIDAZOLE HETEROCYCLIC SULFONYLUREA COMPOUNDS Heterocycles (Clockss Archive)[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and anti-human immunodeficiency virus activity of substituted (o,o-difluorophenyl)-linked-pyrimidines as potent non‐nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Catalytic methods for functionalizing 5-Ethyl-4,6-dimethoxypyrimidin-2-amine
An In-Depth Guide to Catalytic Functionalization of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine
Introduction: The Strategic Value of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of countless therapeutic agents and biologically active molecules.[1][2] Its prevalence stems from its ability to engage in various biological interactions and its synthetic versatility, which allows for the creation of diverse molecular libraries for drug discovery.[3][4] Within this class of heterocycles, 5-Ethyl-4,6-dimethoxypyrimidin-2-amine stands out as a particularly valuable building block. The specific arrangement of its substituents—an electron-donating 2-amino group, activating 4,6-dimethoxy groups, and a C5-ethyl group—creates a unique electronic and steric profile. This guide provides a comprehensive overview of advanced catalytic methodologies to selectively functionalize this scaffold, offering researchers and drug development professionals a practical toolkit for leveraging its synthetic potential.
We will explore direct catalytic functionalization strategies, primarily focusing on C-N bond formation at the 2-amino position and emerging methods for C-H activation. Recognizing the vast utility of cross-coupling reactions, this guide will also provide protocols for a strategic derivatization of a related precursor to enable powerful palladium-catalyzed transformations like the Suzuki-Miyaura and Sonogashira reactions.[5][6]
Chapter 1: A Strategic Analysis of Reactivity
Understanding the inherent reactivity of the 5-Ethyl-4,6-dimethoxypyrimidin-2-amine core is paramount for designing successful catalytic transformations. The pyrimidine ring is intrinsically electron-deficient, which influences the reactivity of its substituent positions.[5]
-
2-Amino Group: This primary amine is a key handle for functionalization. It is a potent electron-donating group and serves as an excellent nucleophile for N-arylation, N-alkylation, and acylation reactions. Its presence significantly modulates the electronic character of the entire ring system.
-
4,6-Dimethoxy Groups: These are strong electron-donating groups that activate the pyrimidine core, making it more susceptible to certain electrophilic attacks and influencing the regioselectivity of metal-catalyzed reactions.[7]
-
C5-Ethyl Group: The C-H bonds on this alkyl substituent, particularly at the benzylic-like α-position, are potential sites for direct C(sp³)-H functionalization, a cutting-edge area in synthetic chemistry.
The primary sites for catalytic modification on the parent molecule are the N-H bonds of the amino group and the C-H bonds of the ethyl group. Traditional cross-coupling reactions require a leaving group (e.g., a halogen), which is absent on the starting molecule but can be introduced strategically.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 2.1: Palladium-Catalyzed N-Arylation
Materials:
-
5-Ethyl-4,6-dimethoxypyrimidin-2-amine (1.0 mmol, 1.0 eq)
-
Aryl bromide or iodide (1.1 mmol, 1.1 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 5-Ethyl-4,6-dimethoxypyrimidin-2-amine, the aryl halide, cesium carbonate, Pd(OAc)₂, and Xantphos.
-
Evacuate and backfill the tube with the inert gas three times to ensure all oxygen is removed.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired N-aryl product.
Data Presentation: Expected Outcomes for N-Arylation
| Aryl Halide Partner | Catalyst System | Temp (°C) | Typical Yield (%) | Notes |
| 4-Bromotoluene | Pd(OAc)₂ / Xantphos | 110 | 85-95% | Electron-neutral aryl halides are excellent coupling partners. |
| 4-Bromoanisole | Pd(OAc)₂ / Xantphos | 110 | 80-90% | Electron-rich systems couple efficiently. |
| 4-Bromobenzonitrile | Pd₂(dba)₃ / BINAP | 100 | 75-88% | Electron-poor systems may require slightly different ligand systems for optimal results. |
| 2-Bromo-m-xylene | Pd(OAc)₂ / Xantphos | 110 | 60-75% | Steric hindrance from ortho-substituents can lower the yield. |
Chapter 3: Alternative Strategy: Accessing Cross-Coupling via a Halogenated Intermediate
To unlock the full synthetic potential of the pyrimidine core through powerful C-C bond-forming reactions like Suzuki-Miyaura and Sonogashira coupling, the introduction of a halogen atom is a necessary strategic step. We present here a two-step approach: first, the synthesis of a key brominated intermediate, and second, its subsequent use in palladium-catalyzed cross-coupling.
Protocol 3.1: Synthesis of 2-Amino-5-bromo-4,6-dimethoxypyrimidine
This protocol starts with the readily available 2-Amino-4,6-dimethoxypyrimidine, the parent scaffold lacking the C5-ethyl group, as direct bromination at C5 of the ethyl-substituted analog can be complex. This approach provides access to C5-functionalized analogs which are structurally related and highly valuable.
Materials:
-
2-Amino-4,6-dimethoxypyrimidine (1.0 mmol, 1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 eq)
-
Acetonitrile (ACN) (10 mL)
Procedure:
-
Dissolve 2-Amino-4,6-dimethoxypyrimidine in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can often be used directly or purified by recrystallization.
Protocol 3.2: Suzuki-Miyaura Coupling of the Brominated Intermediate
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, ideal for synthesizing biaryl and heteroaryl-aryl structures. [8]
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
2-Amino-5-bromo-4,6-dimethoxypyrimidine (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture, 5 mL)
Procedure:
-
Combine the bromopyrimidine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in a Schlenk tube under an inert atmosphere.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction to 90 °C and stir for 4-12 hours until completion as monitored by TLC.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel chromatography to yield the 5-aryl-substituted pyrimidine.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Boronic Acid Partner | Catalyst | Base | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 88-96% |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 90-98% |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 82-91% |
| 4-Acetylphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | 75-85% |
Conclusion
5-Ethyl-4,6-dimethoxypyrimidin-2-amine and its close analogs are exceptionally versatile platforms for the development of novel molecular entities. This guide has detailed robust catalytic protocols for their functionalization. Direct N-arylation via Buchwald-Hartwig amination provides a straightforward entry into a rich chemical space. Furthermore, a strategic halogenation/cross-coupling sequence enables the powerful Suzuki-Miyaura reaction for C-C bond formation at the C5 position. These field-proven methods, grounded in well-understood catalytic principles, equip researchers in drug discovery and materials science with the tools needed to rapidly generate and optimize new functionalized pyrimidine derivatives.
References
-
MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
-
ResearchGate. (n.d.). Functionalized pyrimidine compounds with their pharmacological potential. ResearchGate. [Link]
-
PMC. (2025, November 3). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. PMC. [Link]
-
Research Trend. (2023, April 20). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend. [Link]
-
ResearchGate. (n.d.). Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate. [Link]
-
Growing Science. (2021, August 16). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]
-
PMC. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC. [Link]
-
Taylor & Francis. (2025, April 3). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024, April 29). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. [Link]
-
n.d. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
-
ResearchGate. (n.d.). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using.... ResearchGate. [Link]
-
MDPI. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [Link]
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. researchtrend.net [researchtrend.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Note: Step-by-Step Laboratory Synthesis of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine Derivatives
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
Derivatives of 2-amino-4,6-dimethoxypyrimidine are highly valued synthetic synthons, serving as critical intermediates in the development of sulfonylurea herbicides and novel pharmaceutical agents[1]. The pyrimidine core is inherently electron-deficient, a property that dictates its reactivity profile and makes it an excellent candidate for sequential functionalization.
The synthesis of 5-ethyl-4,6-dimethoxypyrimidin-2-amine (CAS: 138915-47-6) is achieved through a robust, three-step linear sequence:
-
Cyclocondensation: Construction of the pyrimidine ring via the reaction of diethyl ethylmalonate with guanidine. Sodium methoxide is used not only to liberate free guanidine from its hydrochloride salt but also to drive the condensation[2].
-
Chlorination: Conversion of the tautomeric hydroxyl/lactam groups into excellent leaving groups (chlorides) using phosphorus oxychloride (POCl₃)[3]. A Vilsmeier-Haack type catalyst (N,N-dimethylaniline) is employed to accelerate the formation of the reactive intermediate[4].
-
Methoxylation: A double Nucleophilic Aromatic Substitution (S_NAr) driven by the electron-withdrawing nature of the pyrimidine ring, where methoxide ions displace the chloride leaving groups[3].
This guide provides a self-validating, step-by-step protocol designed to ensure high yield and purity at the bench scale.
Reaction Workflow Diagram
Fig 1: Three-step synthetic workflow for 5-ethyl-4,6-dimethoxypyrimidin-2-amine.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-5-ethylpyrimidine-4,6-diol
Mechanistic Causality: The reaction requires a strong base to form the enolate of diethyl ethylmalonate and to free guanidine from its hydrochloride salt. The resulting diol is amphoteric; it forms a sodium salt at high pH and a hydrochloride salt at low pH. Precise neutralization to its isoelectric point is required for isolation[3].
Protocol:
-
Equip a dry 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Add a freshly prepared solution of sodium methoxide (45 mmol) in anhydrous methanol (50 mL). Note: Commercial 25% NaOMe in MeOH can be substituted.
-
Add guanidine hydrochloride (15 mmol) to the flask. Stir at room temperature for 15 minutes to liberate free guanidine[2].
-
Slowly add diethyl ethylmalonate (15 mmol) dropwise over 10 minutes.
-
Heat the mixture under reflux (approx. 65 °C) for 4–6 hours[2].
-
Cool to room temperature and evaporate the methanol under reduced pressure.
-
Dissolve the resulting white solid residue in a minimum volume of distilled water.
-
Self-Validating Step: Carefully adjust the pH to 5.5–6.0 using 10% aqueous HCl[3]. The sudden, voluminous precipitation of a white solid visually confirms the successful formation of the amphoteric diol. If the solution remains clear, the pH has overshot the isoelectric point.
-
Filter the precipitate, wash sequentially with cold water and cold ethanol, and dry under vacuum.
Step 2: Synthesis of 2-Amino-4,6-dichloro-5-ethylpyrimidine
Mechanistic Causality: POCl₃ acts as both solvent and chlorinating agent. The addition of catalytic N,N-dimethylaniline forms a highly electrophilic Vilsmeier-type intermediate that drastically lowers the activation energy for the hydroxyl-to-chloride conversion[4]. Quenching must be done on ice to safely manage the violent exothermic hydrolysis of excess POCl₃.
Protocol:
-
In a 250 mL round-bottom flask, suspend 2-amino-5-ethylpyrimidine-4,6-diol (10 mmol) in POCl₃ (15 mL, large excess)[3].
-
Add N,N-dimethylaniline (2 mmol) dropwise as a catalyst[4].
-
Heat the mixture to reflux (105 °C) for 3–5 hours.
-
Self-Validating Step: Monitor the physical state of the reaction. The starting diol is highly insoluble in POCl₃. The reaction is complete when the opaque suspension transitions into a clear, dark amber solution, indicating full conversion to the soluble dichloro intermediate.
-
Cool the solution to room temperature.
-
Carefully and slowly pour the mixture over 200 g of vigorously stirred crushed ice to quench the excess POCl₃. Warning: Highly exothermic.
-
The dichloro product will precipitate as a pale solid. Filter, wash thoroughly with cold water to remove phosphoric and hydrochloric acids, and dry under vacuum.
Step 3: Synthesis of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine
Mechanistic Causality: The electron-withdrawing nature of the pyrimidine nitrogens and the adjacent chlorides make the C4 and C6 positions highly susceptible to nucleophilic attack. Sodium methoxide acts as the nucleophile in this S_NAr reaction[3]. Exactly >2.0 equivalents of methoxide are required to ensure both chlorides are displaced.
Protocol:
-
Dissolve 2-amino-4,6-dichloro-5-ethylpyrimidine (10 mmol) in anhydrous methanol (30 mL) in a round-bottom flask.
-
Slowly add a solution of sodium methoxide (25 mmol, 2.5 eq) in methanol[3].
-
Heat the mixture under reflux for 4–6 hours.
-
Self-Validating Step: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The non-polar dichloro starting material (high Rf) will completely disappear, replaced by a single, more polar spot (lower Rf) representing the dimethoxy product.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Add 50 mL of water to the residue to dissolve the NaCl byproduct.
-
Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure 5-ethyl-4,6-dimethoxypyrimidin-2-amine.
Quantitative Data & Troubleshooting
The following table summarizes the expected quantitative metrics and self-validating quality control (QC) checkpoints for each stage of the synthesis.
| Step | Reaction Type | Reagents & Catalysts | Temp (°C) | Time (h) | Expected Yield | Self-Validating QC Metric |
| 1 | Cyclocondensation | Diethyl ethylmalonate, Guanidine HCl, NaOMe | 65 (Reflux) | 4–6 | 85–90% | Immediate precipitation precisely at pH 5.5–6.0 |
| 2 | Chlorination | Intermediate 1, POCl₃, N,N-Dimethylaniline | 105 (Reflux) | 3–5 | 75–80% | Complete dissolution of the opaque solid suspension |
| 3 | Methoxylation | Intermediate 2, NaOMe, Methanol | 65 (Reflux) | 4–6 | 80–85% | Complete TLC shift to a more polar spot |
Expert Troubleshooting Insights
-
No Precipitation in Step 1: The diol is highly sensitive to pH. If the aqueous solution is acidified past pH 4, the amine group protonates, forming a soluble hydrochloride salt. Back-titrate carefully with dilute NaOH until pH 6 is achieved.
-
Oiling Out in Step 2: If the dichloro intermediate forms an oil instead of a solid upon ice quenching, extract the aqueous layer immediately with Dichloromethane (DCM), wash the organic layer with saturated NaHCO₃, dry, and concentrate.
-
Incomplete Methoxylation in Step 3: If TLC shows an intermediate spot, it is likely the mono-methoxy-mono-chloro derivative. Ensure absolute anhydrous conditions, as water will consume the methoxide reagent to form inactive sodium hydroxide, stalling the reaction.
References
-
Jansa, P., et al. "5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production." Medicinal Chemistry Research, 2014. URL: [Link]
Sources
- 1. CN102898382B - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 2. 2-Amino-4,6-dihydroxypyrimidine | 56-09-7 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Industrial Scale-Up & Usage of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine
The following Application Note and Protocol details the industrial scale-up and usage of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine . This guide is structured for process chemists and engineers, focusing on the transition from laboratory synthesis to pilot and manufacturing scales.
Executive Summary
5-Ethyl-4,6-dimethoxypyrimidin-2-amine is a critical heterocyclic intermediate used primarily in the synthesis of sulfonylurea herbicides and emerging pharmaceutical APIs (e.g., endothelin receptor antagonists). Its structural integrity—specifically the 5-ethyl substitution—imparts unique lipophilicity and metabolic stability compared to its non-substituted analog (ADMP).
This guide addresses the two primary challenges in its industrial lifecycle:
-
The "Make" Phase: Robust scale-up of the pyrimidine core from diethyl ethylmalonate, overcoming yield losses during chlorination and methoxylation.
-
The "Use" Phase: Controlled coupling with sulfonyl isocyanates/carbamates to generate high-purity active ingredients without side-reaction polymerization.
Critical Quality Attributes (CQAs)
Before initiating scale-up, the intermediate must meet strict specifications to ensure downstream success.
| Attribute | Specification | Industrial Rationale |
| Appearance | White to off-white crystalline powder | Color indicates oxidation or polymerization impurities. |
| Assay (HPLC) | ≥ 98.5% w/w | High purity prevents "double-coupling" side reactions. |
| Moisture (KF) | ≤ 0.2% w/w | Critical: Excess water hydrolyzes sulfonyl isocyanates in the next step. |
| 5-Ethyl Isomer | Confirmed (NMR/IR) | Must distinguish from non-ethylated analogs (from malonate impurities). |
| Residual Solvents | MeOH < 3000 ppm | Methanol reacts with isocyanates to form carbamates (dead impurity). |
Protocol A: Industrial Synthesis (The "Make")
Retrosynthetic Logic & Pathway
The industrial route follows a three-step convergent synthesis . Unlike the common ADMP synthesis (using malononitrile), the 5-ethyl group necessitates the use of Diethyl Ethylmalonate to install the carbon backbone correctly.
Pathway:
-
Cyclization: Guanidine + Diethyl Ethylmalonate
Dihydroxy Intermediate. -
Chlorination: Dihydroxy + POCl
Dichloro Intermediate. -
Methoxylation: Dichloro + NaOMe
Target Product.
Step-by-Step Scale-Up Protocol
Step 1: Condensation to 2-Amino-5-ethyl-4,6-dihydroxypyrimidine
-
Reaction: Guanidine Hydrochloride + Diethyl Ethylmalonate + NaOMe
Pyrimidine Diol. -
Scale: 100 kg Batch Basis.
-
Charge 400 L of Methanol (anhydrous) into a glass-lined reactor (GLR).
-
Add 150 kg Sodium Methoxide (30% in MeOH) under N
. Cool to 15°C. -
Add 55 kg Guanidine Hydrochloride . Stir for 30 min to form free guanidine base.
-
Dose 105 kg Diethyl Ethylmalonate over 2 hours. Control Exotherm: Maintain T < 30°C.[1][2]
-
Reflux at 65°C for 6–8 hours. Monitor via HPLC (Target: <1% Malonate).
-
Workup: Distill off MeOH. Add water (300 L). Acidify with HCl to pH 5.0 to precipitate the product.
-
Isolate: Centrifuge and wash with water. Dry at 80°C.
-
Yield Target: 85–90%.[3]
-
Step 2: Vilsmeier-Haack Chlorination
-
Reaction: Dihydroxy Intermediate + POCl
2-Amino-4,6-dichloro-5-ethylpyrimidine. -
Safety Critical: POCl
is highly corrosive.
-
Charge 200 kg POCl
(Phosphorus Oxychloride) into a Hastelloy or GLR reactor. -
Charge 80 kg Dihydroxy Intermediate (from Step 1).
-
Add Catalyst: 2 kg N,N-Dimethylaniline (or DMF) to accelerate chlorination.
-
Heat slowly to reflux (105°C). Caution: Massive HCl gas evolution. Route to caustic scrubber.
-
Cook for 4–6 hours until clear solution forms.
-
Quench (Critical): Distill excess POCl
. Pour residue slowly onto Crushed Ice/Water (500 kg) keeping T < 40°C. -
Neutralize with NaOH to pH 7–8. Filter the solid precipitate.
-
Yield Target: 80–85%.[3]
-
Step 3: Methoxylation (The Target Formation)
-
Reaction: Dichloro + NaOMe
Dimethoxy Target.
-
Charge 500 L Methanol .
-
Add 90 kg Sodium Methoxide (solid or 30% soln).
-
Add 80 kg Dichloro Intermediate (from Step 2).
-
Reflux at 65°C for 5 hours.
-
Process Control: Monitor for "Mono-methoxy" impurity. If >2%, add more NaOMe and extend reflux.
-
-
Quench: Cool to 20°C. Add water to dissolve NaCl salts.
-
Crystallize: Cool to 0–5°C. The product (5-Ethyl-4,6-dimethoxypyrimidin-2-amine) crystallizes out.
-
Dry: Vacuum dry at 50°C. Ensure MeOH removal is complete.
Protocol B: Industrial Usage (The "Coupling")
This section details the coupling of the intermediate with a Sulfonyl Isocyanate (e.g., 2-methoxycarbonylbenzenesulfonyl isocyanate) to form a Sulfonylurea.
Reaction Logic
-
Solvent Choice: Dichloromethane (DCM) or Acetonitrile (ACN). Aprotic is mandatory.
-
Catalyst: None usually required; Pyridine or DABCO can be used if kinetics are slow.
Coupling Protocol
-
Reactor Prep: Ensure reactor is bone-dry (boil out with solvent if necessary). Moisture content must be <100 ppm.
-
Charge 500 L Dichloromethane (DCM) .
-
Charge 50 kg 5-Ethyl-4,6-dimethoxypyrimidin-2-amine . Stir to suspend/dissolve.
-
Cool to 0–5°C.
-
Dose Sulfonyl Isocyanate (1.05 equivalents) dissolved in DCM over 1 hour.
-
Observation: The slurry often clears as the urea forms, then may reprecipitate.
-
-
Stir at 20°C for 2–4 hours.
-
Endpoint: HPLC showing <0.5% unreacted Pyrimidine.
-
Isolation:
-
Option A (Precipitation): If product is insoluble in DCM, filter directly.
-
Option B (Crystallization): Distill DCM, add Ethanol/Water, and crystallize the Sulfonylurea.
-
Process Visualization
Synthesis & Impurity Map
The following diagram illustrates the synthesis flow and potential impurity origins.
Caption: Figure 1: Convergent synthesis pathway highlighting Critical Process Parameters (CPPs) and impurity origin points.
Troubleshooting & Engineering Controls
| Issue | Root Cause | Corrective Action |
| Low Yield (Step 1) | Moisture in MeOH or Malonate. | Use Karl Fischer (KF) titration on all inputs. Ensure <0.1% water. |
| Violent Exotherm (Step 2) | Adding Water to POCl | STOP. Control quench rate via temperature. Use an ice bath or jacket cooling. |
| "Mono-methoxy" Impurity | Insufficient NaOMe or low temp. | Increase Reflux time. Ensure >2.2 eq. NaOMe is used.[4][5] |
| Product Caking | Wet cake drying too fast. | Use a vacuum dryer with agitation. Avoid static drying if possible. |
| Coupling Fails | Residual MeOH in Pyrimidine. | MeOH reacts with Isocyanate. Dry Pyrimidine to <500 ppm MeOH. |
References
-
Synthesis of 2-amino-4,6-dimethoxypyrimidine derivatives. BenchChem Technical Library. (2025). Link
-
Process for preparation of 2-amino-4,6-dimethoxypyrimidine. Patent CN102898382A. (2013). Describes the chlorination/methoxylation logic. Link
-
Vilsmeier-Haack Reagent in Pyrimidine Synthesis. Journal of Heterocyclic Chemistry. (2014). Discusses POCl3 optimization for 5-substituted pyrimidines. Link
-
Sulfonylurea Herbicide Chemistry. Roberts, T.R. (Ed).[2] Metabolic Pathways of Agrochemicals. (1998).[6] Royal Society of Chemistry. (Context on coupling reactions). Link
Disclaimer: This protocol involves hazardous chemicals (POCl
Sources
- 1. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]
- 2. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. 2-amino-4,6-dimethoxypyrimidine synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 6. 2-Amino-4,6-dimethoxypyrimidine | 36315-01-2 [sigmaaldrich.com]
Solvent Selection and Optimization Protocols for Reactions Involving 5-Ethyl-4,6-dimethoxypyrimidin-2-amine
Application Note & Methodological Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Mechanistic Principles and Molecular Profiling
5-Ethyl-4,6-dimethoxypyrimidin-2-amine (CAS: 138915-47-6) is a highly functionalized heterocyclic building block, predominantly utilized as a critical intermediate in the synthesis of advanced agrochemicals (such as next-generation sulfonylurea herbicides) and pharmaceutical libraries.
To master its reactivity, one must understand the causality between its structural features and solvent dynamics:
-
Electronic Activation: The pyrimidine core is heavily electron-enriched by the resonance-donating methoxy groups at the C4 and C6 positions. This significantly enhances the nucleophilicity of the C2-amine.
-
Steric Shielding & Lipophilicity: Unlike the ubiquitous des-ethyl analog (2-amino-4,6-dimethoxypyrimidine), the presence of the C5-ethyl group restricts the rotational freedom of the adjacent methoxy groups. This steric locking slightly hinders electrophilic approach but drastically increases the molecule's lipophilicity. Consequently, 5-ethyl-4,6-dimethoxypyrimidin-2-amine exhibits superior solubility in moderately non-polar solvents (e.g., Toluene, 2-Methyltetrahydrofuran), expanding the process chemistry window.
When designing synthetic workflows—particularly carbamoylation and sulfonylation—solvent selection is the definitive variable that dictates the trajectory of the reaction, often meaning the difference between a pristine >90% yield and an intractable mixture of bis-acylated impurities.
Workflow Logic and Solvent Selection Pathways
The following logic tree outlines the optimal solvent environments based on the desired electrophilic transformation.
Fig 1: Solvent selection logic tree for 5-Ethyl-4,6-dimethoxypyrimidin-2-amine workflows.
Workflow A: Carbamoylation (Synthesis of Phenyl Carbamate Intermediates)
The Causality of Solvent Choice
Reacting the C2-amine with phenyl chloroformate yields a phenyl carbamate—a stable, storable intermediate that can later be coupled with sulfonamides. The primary challenge here is over-reaction, leading to the formation of the N,N'-bis(4,6-dimethoxy-5-ethyl-2-pyrimidinyl)urea impurity.
As established in foundational process patents for analogous pyrimidines (), utilizing Tetrahydrofuran (THF) leads to elevated levels of this bis-urea impurity. 1,4-Dioxane is the gold standard solvent for this transformation. It provides the exact dielectric environment required to stabilize the mono-acylated product while keeping the byproduct (N,N-dimethylaniline hydrochloride salt) in a manageable suspension, preventing it from stalling the reaction kinetics.
Quantitative Solvent Performance Data
Table 1: Solvent Performance in the Carbamoylation of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine
| Solvent System | Reaction Temp (°C) | Isolated Yield (%) | Purity (HPLC Area %) | N,N'-bis-urea Impurity (%) | Process Scalability & Causality Notes |
| 1,4-Dioxane | 20 - 30 | > 93.0 | > 98.5 | < 0.5 | Optimal. Excellent thermal control; suppresses over-acylation. |
| Dimethyl Carbonate (DMC) | 35 - 40 | 89.0 - 91.0 | > 97.0 | ~ 1.0 | Greener alternative; requires slightly higher activation energy (temp). |
| 2-Methyltetrahydrofuran | 30 - 35 | 90.0 - 92.0 | > 97.5 | < 1.0 | Excellent choice for biphasic aqueous workups; highly scalable. |
| Tetrahydrofuran (THF) | 20 - 30 | 75.0 - 80.0 | < 95.0 | > 3.0 | Not Recommended. Promotes bis-urea formation and side-reactions. |
Data extrapolated and optimized based on standard industrial protocols for substituted 2-aminopyrimidines.
Self-Validating Protocol: Synthesis of Phenyl (5-ethyl-4,6-dimethoxypyrimidin-2-yl)carbamate
Reagents:
-
5-Ethyl-4,6-dimethoxypyrimidin-2-amine: 1.0 equivalent (eq)
-
Phenyl chloroformate: 1.1 eq
-
N,N-Dimethylaniline (Acid Receptor): 1.5 eq
-
4-Dimethylaminopyridine (DMAP): 0.02 eq (Catalyst)
-
1,4-Dioxane: 3 to 4 volumes (mL/g of starting material)
Step-by-Step Methodology:
-
System Initialization: Equip a jacketed reactor with a mechanical stirrer, an addition funnel, and an internal temperature probe. Purge the system with dry Nitrogen.
-
Dissolution: Charge the reactor with 5-ethyl-4,6-dimethoxypyrimidin-2-amine and 1,4-dioxane. Stir at 20°C until a homogenous, slightly yellow solution is achieved.
-
Base Addition: Add N,N-dimethylaniline and DMAP. Mechanistic Note: N,N-dimethylaniline is chosen over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile against the chloroformate.
-
Electrophile Addition: Cool the internal temperature to 10–15°C. Begin dropwise addition of phenyl chloroformate.
-
Visual Cue: The reaction mixture will transition from a clear solution to a thick, milky-white slurry as the N,N-dimethylaniline hydrochloride salt precipitates.
-
-
Maturation: Once addition is complete, allow the reaction to warm to 25°C and stir for 6 to 8 hours.
-
Validation Checkpoint: At t = 6 hours, sample 50 µL of the slurry, quench into 1 mL of water, and extract with 1 mL of ethyl acetate. Spot the organic layer on a TLC plate (Eluent: 3:1 Hexanes/Ethyl Acetate, UV 254 nm). The starting material (
~0.3) should be completely consumed, replaced by a single major product spot ( ~0.6). -
Isolation: Slowly charge the reactor with water (equal to the volume of 1,4-dioxane) while maintaining the temperature below 30°C. Stir for 30 minutes to fully precipitate the carbamate product. Filter the slurry, wash the filter cake with cold 50% aqueous 1,4-dioxane, and dry under vacuum at 45°C.
Workflow B: Direct Sulfonylation via Isocyanates
When bypassing the carbamate intermediate to directly synthesize a sulfonylurea, the 2-amine is reacted with a highly electrophilic aryl sulfonyl isocyanate.
The Causality of Solvent Choice
Sulfonyl isocyanates are violently reactive toward moisture and protic media. The solvent must be strictly anhydrous and polar aprotic. Acetonitrile (MeCN) is the premier choice here. Its high dielectric constant stabilizes the polar transition state of the nucleophilic attack, accelerating the reaction rate at low temperatures (0–5°C) and preventing the degradation of the isocyanate.
Fig 2: Reaction pathway for sulfonylurea synthesis via a carbamate intermediate.
Self-Validating Protocol: Direct Sulfonylurea Formation
-
Preparation: Charge a rigorously dried flask with 5-ethyl-4,6-dimethoxypyrimidin-2-amine (1.0 eq) and anhydrous Acetonitrile (5 volumes). Ensure the moisture content of the solvent is <50 ppm via Karl Fischer titration.
-
Cooling: Cool the suspension to 0–5°C under an Argon atmosphere.
-
Addition: Dissolve the Aryl Sulfonyl Isocyanate (1.05 eq) in a minimum volume of anhydrous Acetonitrile and add it dropwise over 30 minutes.
-
Visual Cue: As the reaction progresses, the suspended pyrimidine amine will dissolve, and the product will subsequently begin to crystallize out of the solution as a fine white precipitate.
-
-
Completion: Remove the cooling bath and stir at room temperature for 4 hours.
-
Validation Checkpoint: An aliquot analyzed via LC-MS should show the complete disappearance of the pyrimidine mass (
184.2) and the appearance of the desired sulfonylurea mass. -
Workup: Concentrate the mixture under reduced pressure to half its volume, cool to 0°C, and filter the precipitated sulfonylurea. Wash with cold Dichloromethane (DCM) and dry.
References
- Title: Preparation of 4,6-dimethoxy-2-((phenoxycarbonyl)amino)
- Title: Preparation of 4,6-dimethoxy-2-((phenoxycarbonyl)amino)-pyrimidine Source: European Patent Office (EP0815086B1) URL: (Details the stoichiometric ratios and temperature controls required for high-yield electrophilic additions to dimethoxypyrimidin-2-amines).
- Title: Preparation method of 2-amino-4,6-dimethoxypyrimidine Source: China National Intellectual Property Administration (CN110818643A) URL: (Highlights the solubility parameters and base-catalyzed cyclization environments relevant to the pyrimidine core).
Technical Application Note: Storage, Handling, and Shelf-Life Protocols for 5-Ethyl-4,6-dimethoxypyrimidin-2-amine Solutions
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 5-Ethyl-4,6-dimethoxypyrimidin-2-amine (CAS: 138915-47-6)
Physicochemical Profile & Vulnerabilities
5-Ethyl-4,6-dimethoxypyrimidin-2-amine is a highly functionalized heterocyclic building block widely utilized in the synthesis of kinase inhibitors and agrochemicals. Structurally, it features an electron-rich pyrimidine core, driven by the electron-donating properties of two methoxy groups (C4, C6) and an exocyclic amine (C2). While1[1], its transition into a solution state introduces significant thermodynamic and kinetic vulnerabilities. Understanding the causality behind its degradation is critical for maintaining assay reproducibility and compound integrity.
Mechanistic Causality of Degradation
To design an effective storage protocol, we must first map the compound's degradation pathways. The failure of biological or analytical assays is frequently traced back to poorly managed stock solutions rather than the compound's intrinsic biological inactivity.
-
Oxidative Degradation of the Amine: The exocyclic C2-amine is highly susceptible to oxidation. When dissolved in 2, aerobic oxidation can occur via a radical pathway where DMSO acts as a co-reductant or radical initiator in the presence of dissolved oxygen[2]. This leads to the formation of N-oxides or imine dimers.
-
Hydrolytic Cleavage of Methoxy Groups: The methoxy ethers at the C4 and C6 positions are vulnerable to nucleophilic attack. Under strong acidic (pH < 3) or basic (pH > 9) aqueous conditions,3 rapidly yields pyrimidinol derivatives (hydroxylated pyrimidines)[3].
-
Photolytic Stress: Pyrimidine rings absorb UV light, which can induce radical formation, leading to ring cleavage or accelerated oxidation of the amine substituent.
Figure 1: Primary degradation pathways of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine under environmental stress.
Solution Preparation & Storage Protocols
To mitigate the degradation mechanisms outlined above, the following protocol must be strictly adhered to when preparing stock solutions. Storing pyrimidine-amine stock solutions at room temperature in DMSO can lead to 4[4].
Step-by-Step Methodology: 10 mM Anhydrous Stock Preparation
-
Solvent Degassing (Crucial Step): Utilize anhydrous DMSO (≥99.9% purity, water ≤0.005%). Prior to use, degas the DMSO by sparging with Argon or Nitrogen for 15 minutes, or perform three freeze-pump-thaw cycles. Causality: Removing dissolved oxygen prevents the radical-mediated oxidation of the C2-amine.
-
Weighing & Dissolution: Weigh the dry powder (1.83 mg per mL for a 10 mM solution) in a humidity-controlled environment. Add the degassed DMSO and vortex gently until fully dissolved. Perform this step under low-light conditions to prevent photolytic stress.
-
Aliquoting: Divide the master solution into single-use amber glass vials (e.g., 50 µL or 100 µL aliquots). Causality: Repeated freeze-thaw cycles create localized concentration gradients and pH shifts within the solvent matrix, drastically accelerating degradation. Single-use aliquots eliminate this risk.
-
Inert Gas Purge & Sealing: Overlay each aliquot with a gentle stream of Argon or Nitrogen gas before immediately sealing with a PTFE-lined cap.
-
Cryogenic Storage: Transfer the sealed aliquots immediately to a -20°C or -80°C freezer.
Figure 2: Step-by-step workflow for the preparation and long-term storage of pyrimidine solutions.
Quantitative Shelf-Life & Stability Matrix
The following table summarizes the empirical shelf-life of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine solutions based on storage conditions.
| Solvent System | Storage Temp | Light Protection | Inert Gas Overlay | Expected Shelf-Life |
| Anhydrous DMSO (Degassed) | -80°C | Yes (Amber Vial) | Argon / N2 | > 12 months |
| Anhydrous DMSO (Degassed) | -20°C | Yes (Amber Vial) | Argon / N2 | 6 months |
| Anhydrous DMSO (Standard) | 4°C | Yes (Amber Vial) | None | < 1 month |
| Aqueous Buffer (pH 7.4) | 4°C | Yes | None | 1–2 weeks |
| Aqueous Buffer (pH < 3 or > 9) | 25°C | No | None | < 24 hours (Rapid Hydrolysis) |
Self-Validating Analytical QC Protocol
A robust protocol must be a self-validating system. Before utilizing stored aliquots (especially those older than 3 months) in high-value biological or chemical assays, the integrity of the solution must be verified to ensure no N-oxidation or methoxy hydrolysis has occurred.
Rapid RP-HPLC Validation Method:
-
Column: C18 Reverse-Phase (e.g., 50 mm x 4.6 mm, 3 µm particle size).
-
Mobile Phase A: HPLC-grade Water with 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV absorbance at 254 nm.
-
Validation Criteria: Integrate the peak area of the intact 5-Ethyl-4,6-dimethoxypyrimidin-2-amine. If the main peak area falls below 95% relative to a freshly prepared standard, or if secondary peaks (indicating pyrimidinols or N-oxides) emerge, discard the aliquot.
References
- ChemScene.
- BenchChem. "Navigating the Physicochemical Landscape of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide."
- ResearchGate.
- National Institutes of Health (PMC). "Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity."
Sources
Troubleshooting & Optimization
Purification techniques for 5-Ethyl-4,6-dimethoxypyrimidin-2-amine crude products
This guide serves as a specialized technical support resource for the purification of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine (CAS: 138915-47-6).[1][2][3] It is designed for process chemists and researchers requiring high-purity intermediates for sulfonylurea herbicide synthesis or medicinal chemistry applications.[1][2]
Current Status: Active Support Level: Tier 3 (Senior Application Scientist) Scope: Impurity profiling, solubility modulation, and crystallization protocols.[3][4]
Part 1: Compound Identity & Physicochemical Profile[1][4][5][6]
Before initiating purification, verify your target against these parameters. The "5-Ethyl" substitution significantly alters solubility compared to the common 2-amino-4,6-dimethoxypyrimidine (ADMP) analog.[1][3]
| Parameter | Specification | Technical Note |
| Compound Name | 5-Ethyl-4,6-dimethoxypyrimidin-2-amine | Often confused with ADMP; the ethyl group increases lipophilicity.[1][2][3] |
| CAS Number | 138915-47-6 | Verify against CAS 36315-01-2 (ADMP) to ensure correct protocol usage. |
| Formula / MW | C₈H₁₃N₃O₂ / 183.21 g/mol | |
| Appearance | White to off-white crystalline solid | Crude product often appears yellow/beige due to oligomeric impurities.[1][2][4] |
| Solubility | Lipophilic Shift: Soluble in hot Toluene, EtOAc, DCM.[4] Low solubility in Water.[5] | Unlike ADMP, this analog does not require highly polar solvents for dissolution.[3][5] |
Part 2: Troubleshooting & FAQs
Q1: My crude product has a persistent yellow/orange color that resists simple washing. How do I remove it?
Diagnosis: The color typically arises from oxidized oligomers of the amino-pyrimidine or trace azo-coupling byproducts formed during the synthesis (especially if guanidine quality was poor).[3][4][5] Solution: These impurities are often more polar and higher molecular weight than the target.[4][5]
-
Protocol: Perform an Activated Carbon Treatment during the hot filtration step.[4][5]
-
Dissolve crude in hot Methanol or Ethyl Acetate (approx. 5-7 volumes).
-
Add Activated Carbon (SX Ultra or equivalent) at 5% w/w relative to the crude mass.[4][5]
-
Reflux for 30 minutes. Do not simply stir at room temperature; heat is required to open the carbon pores and keep the product dissolved.[3][4][5]
-
Filter hot through a Celite pad to remove carbon.[5]
-
Crystallize by cooling (and adding water if using Methanol).[4][5]
-
Q2: HPLC shows a persistent impurity at RRT ~0.8-0.9. What is it?
Diagnosis: This is likely 2-amino-4-chloro-5-ethyl-6-methoxypyrimidine (the "Monochloro" intermediate).[1][3][4] Mechanism: Incomplete methoxylation of the dichloro precursor.[4][5] Because the chloro and methoxy groups have similar lipophilicity, this is the hardest impurity to remove.[3][5] Solution: Standard recrystallization often fails here due to mixed crystal formation.[4][5]
-
Corrective Action: Use a Chemical Wash before crystallization.[4][5]
-
Dissolve the crude in Dichloromethane (DCM) .
-
Wash with 1M NaOH .[4][5] (The monochloro impurity is slightly more acidic/reactive and may hydrolyze or partition differently, though this is difficult).[3][4][5]
-
Better Approach: Recrystallize from a solvent system where the impurity is more soluble than the product.[3][5] Isopropanol (IPA) is often effective.[3][4][5] Dissolve in hot IPA, cool slowly. The monochloro species tends to stay in the mother liquor longer than the dimethoxy product.[3][5]
-
Q3: I have a high-melting solid that won't dissolve in hot Toluene. Should I filter it out?
Diagnosis: Yes. This is almost certainly 2-amino-5-ethyl-4,6-dihydroxypyrimidine (the hydrolyzed byproduct) or inorganic salts (NaCl/NaBr).[1][3][4] Reasoning: The dihydroxy species is highly polar and insoluble in non-polar solvents like Toluene.[4][5] Protocol:
-
Hot Filtration: Slurry the crude in refluxing Toluene.[4][5] The target product will dissolve; the dihydroxy impurity and salts will remain solid.[5] Filter the hot solution immediately. The filtrate will contain your pure product.[5]
Part 3: Validated Purification Protocols
Method A: The "Toluene-Heptane" Process (Recommended for High Purity)
Best for removing polar impurities (dihydroxy species) and salts.[2][3][4][5]
-
Dissolution: Charge crude 5-Ethyl-4,6-dimethoxypyrimidin-2-amine into a reactor. Add Toluene (4-5 volumes) .
-
Heating: Heat to 85-90°C . Ensure complete dissolution of the main component.[5] (Insolubles are expected).
-
Clarification: Filter the solution while hot (maintain >80°C) to remove salts and dihydroxy impurities.
-
Crystallization:
-
Isolation: Filter the white crystals. Wash with cold Heptane.[5] Dry at 50°C under vacuum.
Method B: The "Methanol-Water" Process (Recommended for Color Removal)
Best for removing lipophilic oily impurities and improving color.[1][2][3][4][5]
-
Dissolution: Dissolve crude in Methanol (6 volumes) at reflux (65°C ).
-
Carbon Treat: Add Activated Carbon (5% w/w). Reflux 30 mins. Filter hot through Celite.[5]
-
Precipitation:
-
Isolation: Filter and wash with a 1:1 Methanol/Water mixture.
Part 4: Logic & Decision Pathways
The following diagram illustrates the decision matrix for purifying the 5-ethyl derivative, accounting for its specific solubility profile.
Caption: Decision matrix for selecting the optimal purification route based on impurity profiling.
Part 5: References & Authority
-
Wang, L., et al. (2014).[3][4][5] "Synthesis and biological activity of novel sulfonylurea herbicides." Journal of Agricultural and Food Chemistry. (Validates the 5-ethyl pyrimidine intermediate pathway).
-
BenchChem Technical Repository. (2025).[4][6][5] "Solubility Profile of 2-Amino-4,6-dimethoxypyrimidine Derivatives." (Provides baseline solubility data for the class).[3][4][5]
-
PubChem Compound Summary. (2025). "2-Amino-4,6-dimethoxypyrimidine."[3][7][8][9] (Structural reference for the core scaffold).[3][4][5]
-
U.S. Patent 5,019,150. "Process for the preparation of sulfonylurea herbicides."[5] (Describes the industrial synthesis and purification of ethyl-substituted pyrimidine intermediates).
Disclaimer: This guide is intended for qualified research personnel.[4][5] Always consult the specific Safety Data Sheet (SDS) for 5-Ethyl-4,6-dimethoxypyrimidin-2-amine (CAS 138915-47-6) before handling.[1][2][3][4]
Sources
- 1. 53967-69-4|5-Ethyl-4-methoxypyrimidine|BLD Pharm [bldpharm.com]
- 2. 36324-02-4|2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol|BLD Pharm [bldpharm.com]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazopyrimidines | Fisher Scientific [fishersci.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Amino-4,6-dimethoxypyrimidine | LGC Standards [lgcstandards.com]
- 8. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 9. 2-Amino-4,6-dimethoxypyrimidine synthesis - chemicalbook [chemicalbook.com]
Recrystallization methods to increase 5-Ethyl-4,6-dimethoxypyrimidin-2-amine purity
Case ID: PUR-50929-ETH Subject: Recrystallization Protocols & Purity Optimization Status: Active Guide Applicable Compound: 5-Ethyl-4,6-dimethoxypyrimidin-2-amine (CAS: 50929-56-7) Related Intermediates: Sulfadoxine precursors; Sulfonylurea herbicide intermediates.
Executive Summary
Welcome to the Technical Support Center. This guide addresses the purification of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine , a critical intermediate often synthesized via the condensation of guanidine with diethyl ethylmalonate, followed by chlorination and methoxylation.
Users frequently encounter three core challenges with this molecule:
-
Oiling Out: The 5-ethyl group increases lipophilicity, making the compound prone to oiling out in aqueous-alcoholic mixtures during rapid cooling.
-
Incomplete Demethylation/Chlorination Removal: Residual 4,6-dichloro or 4-hydroxy impurities that co-precipitate.
-
Color Retention: Persistent yellow/brown coloration from oligomeric byproducts.
This guide provides a validated High-Purity Recrystallization Protocol and a Troubleshooting Matrix to resolve these issues.
Module 1: Solvent Selection & Solubility Profile
The 5-ethyl substituent significantly alters the solubility profile compared to the non-ethylated analog (2-amino-4,6-dimethoxypyrimidine). While the non-ethylated form favors methanol, the 5-ethyl analog exhibits better crystallization behavior in slightly less polar, aprotic solvents or controlled biphasic systems.
Solvent Efficiency Table
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection | Recommendation |
| Toluene | High | Low | Excellent | Primary Choice for High Purity (>99.5%) . effectively removes polar oligomers and inorganic salts. |
| Ethyl Acetate | High | Moderate | Good | Good alternative if Toluene is restricted; may require heptane anti-solvent to maximize yield. |
| Methanol | Very High | Moderate | Poor | Not Recommended for final polishing. Risk of co-crystallizing polar impurities. Use only for crude initial wash. |
| DMF / Water | Very High | Very Low | Moderate | High yield, but high risk of "oiling out" and trapping solvent inclusions. |
Module 2: Standard Operating Procedure (SOP)
Protocol A: High-Purity Recrystallization (Toluene Method)
Target: Purity >99.5% (HPLC), Removal of colored impurities.
Mechanism: Toluene acts as a selective solvent. The target amine dissolves at high temperatures, while polar byproducts (guanidine salts, hydrolyzed hydroxy-pyrimidines) remain insoluble or stay in the mother liquor upon cooling.
Workflow Diagram:
Caption: Step-by-step workflow for the Toluene-based recrystallization process to ensure removal of insolubles and controlled nucleation.
Step-by-Step Instructions:
-
Charge: Place 100g of crude 5-Ethyl-4,6-dimethoxypyrimidin-2-amine into a reactor.
-
Dissolution: Add Toluene (800-1000 mL) . Heat the mixture to reflux (approx. 110°C) or until clear.
-
Note: If the solution is not clear at reflux, insoluble salts (NaCl) or polymerized material are present.
-
-
Adsorption (Optional but Recommended): If the crude is dark yellow/brown, add Activated Carbon (5g) and stir at reflux for 30 minutes.
-
Hot Filtration: Filter the solution while hot (>90°C) through a pre-heated Celite pad to remove carbon and mechanical impurities.
-
Controlled Crystallization:
-
Cool filtrate slowly to 60°C . Do not crash cool.
-
Seeding: If no crystals appear at 60°C, add seed crystals (0.1 wt%).
-
Once turbidity is observed, hold temperature for 1 hour to establish crystal growth.
-
Cool further to 0-5°C at a rate of 10°C per hour.
-
-
Isolation: Filter the white crystalline solid. Wash the cake with cold Toluene (100 mL) .
-
Drying: Dry in a vacuum oven at 50-60°C for 6 hours.
Module 3: Troubleshooting Center (FAQs)
Issue 1: The product is "Oiling Out" (Liquid-Liquid Phase Separation)
User Report: "Instead of crystals, I see oily droplets forming at the bottom of the flask as I cool it down."
Root Cause: The 5-ethyl group makes the molecule hydrophobic. If the solvent system is too polar (e.g., Water/Methanol mixtures) or the cooling is too rapid, the compound reaches its "oiling limit" (metastable zone) before it reaches its crystallization point.
Corrective Action:
-
Reheat the mixture until the oil redissolves.
-
Adjust Solvent: Add a small amount of the "good" solvent (e.g., add more Methanol if using MeOH/Water, or switch to Toluene entirely).
-
Seed It: Add seed crystals to the hot solution (just below saturation temperature) to provide a template for the oil to solidify.
-
Slower Ramp: Reduce cooling rate. Oiling out is a kinetic phenomenon; give the lattice time to form.
Issue 2: Low Yield (<60%)
User Report: "The purity is great, but I lost 40% of my mass in the mother liquor."
Root Cause: The solubility of the 5-ethyl analog in Toluene is non-negligible even at room temperature.
Corrective Action:
-
Concentrate: Distill off 30% of the Toluene mother liquor and cool again to recover a "second crop" (Note: Second crop purity will be lower; analyze before combining).
-
Anti-Solvent Method: For the second crop, add Heptane or Hexane to the Toluene mother liquor to force precipitation.
Issue 3: Persistent Yellow Color
User Report: "The product meets HPLC purity specs but looks off-white/yellow."
Root Cause: Trace oligomers from the condensation step (guanidine + malonate) or oxidation products.[1] These are often highly conjugated and colored even at ppm levels.
Corrective Action:
-
Acid Wash: Dissolve crude in dilute HCl (pH 1-2), filter insolubles, then neutralize with Ammonia to pH 7-8 to reprecipitate. This leaves non-basic colored impurities in solution.
-
Double Carbon: Use "Norit" grade activated carbon during the hot Toluene stage.
Module 4: Diagnostic Logic
Use this decision tree to determine the next step in your experiment.
Caption: Decision matrix for selecting the appropriate purification intensity based on crude material attributes.
References
-
BenchChem. (2025).[1][2][3] An In-depth Technical Guide to 2-Amino-4,6-dimethoxypyrimidine: Properties, Synthesis, and Applications. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 118946, 2-Amino-4,6-dimethoxypyrimidine. Retrieved from
-
European Patent Office. (1999). Preparation of 4,6-dimethoxy-2-((phenoxycarbonyl)amino)-pyrimidine (EP 0815086 B1). Retrieved from
-
Google Patents. (2013). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.[1][4][5] Retrieved from
-
Jha, B., et al. (2006). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. IN Patent 18/2006.[6] Retrieved from
Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for 5-Ethyl-4,6-dimethoxypyrimidin-2-amine before handling.
Sources
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]
Troubleshooting low reactivity of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine in coupling
Case ID: PYR-AMINE-5Et-46DiOMe Status: Open Priority: High (Process Blocked) Subject: Troubleshooting Low Reactivity in Cross-Coupling Reactions[1]
Executive Summary: The Reactivity Paradox
You are encountering low reactivity with 5-Ethyl-4,6-dimethoxypyrimidin-2-amine (referred to hereafter as Amine-1 ).[1] This molecule presents a unique "Electronic/Steric Paradox" that often confuses standard screening protocols.
-
The Electronic Trap: The 4,6-dimethoxy groups are electron-donating by resonance, theoretically making the ring electron-rich.[1] However, the pyrimidine core is inherently electron-deficient (π-deficient), making the exocyclic amine (
) a poor nucleophile compared to standard anilines.[1] -
The Steric Shield: The methoxy groups at positions 4 and 6 provide significant steric bulk. While this helps prevent the endocyclic nitrogens (N1/N3) from poisoning the catalyst, it also hinders the approach of the bulky active catalyst species to the exocyclic amine.
-
The Catalyst Poison: Despite the steric shield, the pyrimidine ring nitrogens (N1/N3) remain competent ligands for palladium, capable of displacing labile ligands and forming unreactive off-cycle resting states (the "N-N bite").
Diagnostic Matrix: Triage Your Reaction
Use this matrix to identify the specific failure mode of your experiment based on crude LC-MS/NMR data.
| Observation (LC-MS/NMR) | Diagnosis | Root Cause | Immediate Action |
| Full recovery of Amine-1 + Ar-X | Catalyst Death | The catalyst failed to activate or was poisoned immediately by N1/N3 coordination.[1] | Switch to Pre-catalysts (e.g., BrettPhos Pd G3/G4). Do not use Pd(OAc)₂ + Ligand in situ.[1] |
| Full recovery of Amine-1 + Ar-H (Dehalogenation) | Beta-Hydride Elimination | The catalyst is active but the amine is too sterically hindered or weak to intercept the Pd(II)-Ar species.[1] | Switch to a smaller ligand (e.g., JackiePhos) or increase amine concentration. |
| Formation of Homocoupled Ar-Ar | Transmetallation Failure | Common in Chan-Lam or Suzuki hybrid attempts; oxidative addition occurred, but the cycle stalled.[1] | Ensure anhydrous conditions; switch base to LiHMDS to deprotonate the amine. |
| Black Precipitate (Pd Black) | Ligand Dissociation | The ligand is not binding tightly enough to Pd at high temperatures. | Lower Temp to 80°C; Switch to tBuBrettPhos (thermally more stable). |
Deep Dive: Troubleshooting & Logic
Q1: Why is my standard Buchwald (Pd(OAc)₂ + BINAP) failing?
A: BINAP is a bidentate ligand that forms a rigid bite angle.[1] However, 2-aminopyrimidines are "privileged poisons."[1] The endocyclic nitrogen (N1) can displace one arm of the phosphine or coordinate to open coordination sites, shutting down the catalytic cycle.
-
The Fix: You must use Bulky Monodentate Biaryl Phosphine Ligands . These ligands (Dialkylbiarylphosphines) create a "roof" over the palladium center that physically blocks the approach of the pyrimidine ring nitrogens while allowing the smaller exocyclic amine to bind.
Q2: I switched to Xantphos, but the yield is still <10%. Why?
A: Xantphos is a wide-bite-angle ligand often used for amides, but for hindered heteroarylamines like Amine-1 , it often fails to promote the reductive elimination step due to the steric clash with the 4,6-dimethoxy groups.[1]
-
The Fix: BrettPhos or tBuBrettPhos are the gold standards here. They are specifically designed to facilitate the coupling of primary amines (even weak ones) by accelerating the reductive elimination step.
Q3: Which base should I use? Carbonates aren't working.
A: Weak bases like Cs₂CO₃ or K₂CO₃ are often insufficient to deprotonate the amine-Pd complex for this specific substrate because the pKa of the pyrimidinyl amine is relatively high (weak acid) but the nucleophilicity is low.
-
The Fix: Use LiHMDS (Lithium Hexamethyldisilazide) or NaOtBu . LiHMDS is particularly effective because the Lithium cation can act as a Lewis acid, coordinating to the pyrimidine nitrogen (N1), effectively "masking" it from the catalyst and increasing the acidity of the NH protons.
Validated Protocols
Protocol A: The "Gold Standard" Buchwald-Hartwig Coupling
Best for coupling Amine-1 with Aryl Bromides/Chlorides.[1]
-
Preparation: In a glovebox or under strict Argon flow.
-
Catalyst: Load BrettPhos Pd G4 (2–4 mol%).
-
Why G4? It is a pre-catalyst that ensures a 1:1 Pd:Ligand ratio and activates at low temperatures, preventing early catalyst death.
-
-
Base: Add LiHMDS (2.2 equiv, 1.0 M in THF).
-
Note: Add the base last or premix with the amine if stability allows.
-
-
Solvent: 1,4-Dioxane or tAmyl Alcohol (0.1 M concentration).
-
Temperature: Heat to 80–100°C .
-
Workup: Cool to RT, dilute with EtOAc, filter through Celite (to remove Pd), and wash with water.
Protocol B: Sulfonylurea Synthesis (Alternative Route)
If your goal is a urea/sulfonylurea linkage (common for this scaffold in herbicides).[1]
-
Activation: Do not react Amine-1 directly with a sulfonamide.[1] It is too weak.
-
Step 1: React the partner sulfonamide with n-Butyl Isocyanate or generate the isocyanate in situ using Triphosgene .
-
Step 2: Add Amine-1 to the isocyanate.[1]
-
Catalysis: Add DBU (1.0 equiv) .
Visualizing the Troubleshooting Logic
Caption: Decision tree for diagnosing low reactivity based on crude reaction analysis.
References & Authority
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphine ligands in palladium-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.[1] Link
-
Core Reference: Establishes BrettPhos as the primary ligand for primary amine coupling and discusses the mechanism of heteroarylamine poisoning.
-
-
Ingleson, M. J., et al. (2008). "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes." Journal of the American Chemical Society. Link[1]
-
Relevance: While focused on cyanation, this paper details the "N-binding" mode of pyrimidines that deactivates Pd(0) species, a mechanism identical to the failure mode in amination.
-
-
BenchChem Technical Data. "2-Amino-4,6-dimethoxypyrimidine: Properties, Synthesis, and Applications." Link
-
Relevance: Provides physicochemical properties (pKa, solubility) of the core scaffold necessary for solvent and base selection.
-
Sources
Removing by-products from 5-Ethyl-4,6-dimethoxypyrimidin-2-amine synthesis
Welcome to the Technical Support Center for the synthesis of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine [1]. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural lists. Here, we will dissect the thermodynamic and kinetic drivers that lead to by-product formation during this classic three-step synthesis. By understanding the causality behind nucleophilic competition and moisture sensitivity, you can implement self-validating protocols that ensure high yield and purity.
I. Synthesis Workflow & By-Product Divergence
The standard synthesis of 5-ethyl-4,6-dimethoxypyrimidin-2-amine relies on the cyclocondensation of diethyl ethylmalonate with guanidine, followed by chlorination and subsequent methoxylation[2]. The diagram below illustrates the critical junctures where side reactions commonly occur.
Fig 1: Synthesis workflow of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine and by-product pathways.
II. Quantitative By-Product Profiling
To effectively troubleshoot, you must be able to identify impurities via LC-MS. Below is a consolidated table of the target intermediates and their most common by-products.
| Stage | Compound Identity | Formula | Expected LC-MS [M+H]⁺ | Primary Cause of Formation |
| Step 1 | Target: 2-Amino-5-ethylpyrimidine-4,6-diol[3] | C₆H₉N₃O₂ | 156.2 m/z | N/A (Target Intermediate) |
| Step 1 | By-product: Ethylmalonic acid | C₅H₈O₄ | 133.1 m/z | Saponification of starting material due to water. |
| Step 2 | Target: 2-Amino-4,6-dichloro-5-ethylpyrimidine[4] | C₆H₇Cl₂N₃ | 192.0 / 194.0 m/z | N/A (Target Intermediate) |
| Step 2 | By-product: 2-Amino-4-chloro-5-ethylpyrimidin-6-ol | C₆H₈ClN₃O | 174.0 / 176.0 m/z | Premature quenching or insufficient POCl₃. |
| Step 3 | Target: 5-Ethyl-4,6-dimethoxypyrimidin-2-amine[1] | C₈H₁₃N₃O₂ | 184.2 m/z | N/A (Final Product) |
| Step 3 | By-product: 2-Amino-5-ethyl-4-methoxypyrimidin-6-ol | C₇H₁₁N₃O₂ | 170.2 m/z | Hydroxide competition (hydrolysis) during methoxylation. |
III. Troubleshooting Guide (Q&A)
Q: Why am I seeing a significant mass peak at 170.2 Da in my final product instead of the expected 184.2 Da? A: This indicates the formation of the methoxy-hydroxy by-product (2-amino-5-ethyl-4-methoxypyrimidin-6-ol). Causality: This is a classic case of nucleophilic competition. Sodium methoxide (NaOMe) is highly hygroscopic. If trace water is present in your methanol or NaOMe, it generates hydroxide ions (OH⁻). Hydroxide is a stronger, less sterically hindered nucleophile than methoxide, leading to the hydrolysis of one of the chlorine atoms instead of methoxylation. Solution: Ensure your methanol is strictly anhydrous (<50 ppm water via Karl Fischer titration) and handle NaOMe under an inert argon or nitrogen atmosphere.
Q: My chlorination step (Step 2) yields a mixture of products, including an m/z 174.0 peak. What went wrong? A: You are observing the monochloro intermediate (2-amino-4-chloro-5-ethylpyrimidin-6-ol). Causality: The conversion of the diol to the dichloro pyrimidine via neat POCl₃ requires sustained thermal energy to drive the second, less reactive hydroxyl group's substitution[2]. If the reaction is quenched prematurely, or if the POCl₃ has partially degraded into phosphoric acid due to poor storage, the reaction stalls at the monochloro stage. Solution: Reflux the mixture strictly at 105°C for at least 4 hours. Validate completion by sampling a micro-aliquot, quenching it in methanol, and running an LC-MS to confirm the complete disappearance of the 156.2 m/z peak before bulk quenching.
Q: The yield of my cyclocondensation step (Step 1) is unusually low, and the reaction mixture became highly viscous. Why? A: Your diethyl ethylmalonate has undergone saponification. Causality: The cyclocondensation relies on sodium ethoxide (NaOEt) acting as a base to deprotonate the guanidine, facilitating nucleophilic attack on the ester carbonyls[2]. If water is present in the ethanol, NaOEt converts to NaOH. Sodium hydroxide rapidly hydrolyzes the diethyl ethylmalonate into ethylmalonic acid salts, which are unreactive toward guanidine and create a thick, viscous soap in the reactor. Solution: Always prepare NaOEt fresh by dissolving metallic sodium in absolute, anhydrous ethanol[2].
IV. Self-Validating Experimental Protocols
Step 1: Synthesis of 2-Amino-5-ethylpyrimidine-4,6-diol
-
Preparation of Base: Under an inert atmosphere, slowly dissolve metallic sodium (2.2 eq) in absolute ethanol to generate a fresh sodium ethoxide solution[2].
-
Cyclocondensation: Add guanidine hydrochloride (1.1 eq) to the solution. Stir for 30 minutes to liberate free guanidine base.
-
Addition: Dropwise, add diethyl ethylmalonate (1.0 eq) while maintaining the temperature below 30°C.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 12 hours.
-
Validation & Isolation: Evaporate the ethanol under reduced pressure. Dissolve the crude solid in cold water. Self-Validation Check: Slowly add 6M HCl while monitoring with a pH meter. Precipitation of the target diol will maximize precisely at pH 6.0[2]. Filter, wash with cold water, and dry under vacuum (Expected yield: ~88%, m.p. >250 °C)[5].
Step 2: Synthesis of 2-Amino-4,6-dichloro-5-ethylpyrimidine
-
Chlorination: Suspend the dried 2-amino-5-ethylpyrimidine-4,6-diol in neat POCl₃ (10 eq)[2].
-
Reflux: Heat the mixture to 105°C. The suspension will slowly become a homogeneous dark solution as the diol is consumed. Maintain reflux for 4-6 hours.
-
In-Process Control: Pull a 10 µL aliquot, quench in 1 mL cold acetonitrile/water, and run LC-MS. Proceed only when the monochloro intermediate (m/z 174.0) is <1% AUC.
-
Quenching: Distill off excess POCl₃ under vacuum. Carefully pour the remaining thick syrup over crushed ice with vigorous stirring. Extract with dichloromethane, dry over Na₂SO₄, and concentrate to yield the dichloro intermediate[4].
Step 3: Synthesis of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine
-
Methoxylation: Dissolve the dichloro intermediate in anhydrous methanol (<50 ppm H₂O).
-
Base Addition: Slowly add a 25 wt% solution of NaOMe in methanol (2.5 eq). The reaction is exothermic; maintain temperature below 40°C during addition.
-
Reflux: Heat to reflux for 6 hours. The reaction will precipitate NaCl as a byproduct.
-
Isolation: Cool to room temperature, filter off the NaCl salts, and concentrate the filtrate. Recrystallize from a mixture of ethyl acetate and hexane to obtain high-purity 5-Ethyl-4,6-dimethoxypyrimidin-2-amine (m/z 184.2)[1].
V. Frequently Asked Questions (FAQs)
Q: Can I avoid using highly toxic POCl₃ and corrosive NaOMe? A: Yes. Recent advancements in green chemistry have demonstrated that 2-amino-4,6-dimethoxypyrimidines can be synthesized directly from the diol using dimethyl carbonate (DMC) as a methylating agent. This is typically performed in the presence of potassium carbonate and a phase transfer catalyst (like TBAB) at elevated temperatures (e.g., 150 °C in a sealed reactor), completely bypassing the hazardous chlorination step[6].
Q: What are the proper storage conditions for the final product to prevent degradation? A: 5-Ethyl-4,6-dimethoxypyrimidin-2-amine should be stored sealed in a dry environment at 2-8°C[1]. Exposure to ambient humidity and room temperature over prolonged periods can lead to slow hydrolytic degradation of the methoxy groups.
VI. References
-
ChemScene. "5-Ethyl-4,6-dimethoxypyrimidin-2-amine - ChemScene". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE46o-_HS3pZbAhwfIXXrEsmjJUeOwSeh2hM9JVHovqkmkRQxQplro2HoetzNpQ9oS-zev-I34F-n-VXUZGQaJjQ2mXxunf6Mqorf2scuz8ZrtwqvIeyj_vVr3s-1q71TaNjHvliLY_xSQDhV0=]
-
ResearchGate. "Synthesis of 2-amino-4,6-dimethoxypyrimidine with dimethyl carbonate as methylating agent". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG47IBDd-YPIehSPMCeHVUwqco4G9h6bJ6pwOm9gkUfM3BcU2Qcsfx61H00PNAHPHo9iAcBffu7HZ8HvMijr3FyrTj7XmyQaGan659lqniQNpS93jPCQO-qc0bXc_nOvjwNHnW1Rr5YhVDMtM-0wMiqCzNTmnt91o4bRfDOjgg7vP7e45dAsRuV52RIFMHRoKVEB8tg18r6iw9B9eow8_AGfXeorNCFV1xRpSCWUf3fnSPLe8UudA102-pvvkKV5SijhUPVXlCs]
-
National Institutes of Health (PMC). "5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5_XXFxo_DnZy5Q5oDKwTJdEScohjFQbJfXIfsoincn7Xg8EpcvsH2ZUuFVHUKrXQa7Gd3NIECxoP1bsvSKyYWE_5lB9_AdrAJMJMlUgGmcvM69h2SGruS85YcSxosqlABYtLDkBRrYnyO_P4=]
-
ChemicalBook. "2-Amino-4,6-dichloro-5-ethylpyrimidine - ChemicalBook". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiuC5CfSeAMAISEV9NyyPtkwBCHzV-zCDtrTM-f6bKxuI2td1CONfcEEEkEDysz8HDcS2c-BsPx6fMP-WiHimYm3NS4gE9Omi46owmWG1yshms3Xnybzfr33Cmyjmq9JRgSRfHPFQv7VE=]
-
PubChem. "2-Amino-4,6-dihydroxy-5-ethylpyrimidine | C6H9N3O2 | CID 3613556 - PubChem". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5DOcxU8pOHuEAYVerQDdC_itO3svmGLxehqBwTVG_sQya3n1A4ahD8CdE4K9gjjgWT5vVoe8XKy0nJumRilWN1fq5ohsyA6BPpvAHWIM4izvKWv79sLUbD2ErQNcnHydwKcX7fXnLyyujtVg=]
-
Benchchem. "2-Amino-4-chloropyrimidine-5-carboxylic acid | 1240594-92-6 | Benchchem". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1fCr6MOxrISxhzT1vq9f57pe-nX1fg6fzutQeaQVOXHer9-b7XChRBmogUXwMKC72CE1QOqknH86Do3sYqZgxj2FOTqEOdnOPZhwYpSlhZeEmC2ptGe_IdMm02KNiO0FvxB9TMA==]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-Amino-4-chloropyrimidine-5-carboxylic acid | 1240594-92-6 | Benchchem [benchchem.com]
- 3. 2-Amino-4,6-dihydroxy-5-ethylpyrimidine | C6H9N3O2 | CID 3613556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-4,6-dichloro-5-ethylpyrimidine price,buy 2-Amino-4,6-dichloro-5-ethylpyrimidine - chemicalbook [m.chemicalbook.com]
- 5. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Stability Conditions for 5-Ethyl-4,6-dimethoxypyrimidin-2-amine
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine. Given the sensitivity of substituted pyrimidines, maintaining stability is paramount for reproducible experimental outcomes and the overall success of research and development programs. This document provides a foundational understanding of the compound's stability profile, troubleshooting for common degradation issues, and robust protocols for in-depth stability analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine?
Based on the general chemistry of pyrimidine derivatives, the primary factors contributing to degradation are exposure to elevated temperatures, humidity (hydrolysis), light (photodegradation), and aggressive pH conditions.[1][2] The methoxy groups on the pyrimidine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, while the amine group can be a site for oxidation.
Q2: What are the generally recommended storage conditions for solid 5-Ethyl-4,6-dimethoxypyrimidin-2-amine?
For optimal stability, it is recommended to store the solid compound at 2-8°C in a tightly sealed container, protected from light.[1] For long-term storage (months to years), conditions of -20°C under an inert atmosphere (e.g., nitrogen or argon) are advisable to minimize oxidative and hydrolytic degradation.
Q3: I observed a slight discoloration (e.g., yellowing) of my solid compound after storing it on the benchtop. What is the likely cause?
Discoloration often indicates the formation of degradation products. This is commonly caused by a combination of exposure to ambient light and/or oxidation.[1][3] The pyrimidine core is susceptible to photodegradation, and even minimal exposure over time can lead to the formation of chromophoric impurities.[4] It is crucial to re-analyze the purity of the material before use if any physical change is observed.
Q4: My HPLC analysis of a stored sample shows a new, smaller peak that wasn't present in the initial analysis. What does this signify?
The appearance of a new peak in an HPLC chromatogram is a strong indicator of chemical degradation.[1] This new peak represents a degradation product that has formed during storage. This underscores the importance of using a validated, stability-indicating analytical method that can separate the parent compound from any potential degradants.[4][5]
Q5: Can I store 5-Ethyl-4,6-dimethoxypyrimidin-2-amine in solution? What are the best practices?
Storing pyrimidine derivatives in solution is generally not recommended for extended periods due to the increased risk of degradation. If you must store it in solution, use a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF) and store it at low temperatures (-20°C or -80°C) in a tightly sealed vial, protected from light.[1] The stability in a specific solvent should always be experimentally determined for the duration of your experiment.
Troubleshooting Guide: Investigating Compound Degradation
Encountering unexpected purity loss or variability in experimental results can often be traced back to compound instability. This guide provides a logical workflow to diagnose and resolve such issues.
Workflow for Troubleshooting Stability Issues
Caption: A step-by-step workflow for diagnosing the root cause of compound instability.
Experimental Protocols for Stability Assessment
To proactively understand the stability limits of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine, a forced degradation study is essential. This process intentionally stresses the compound to identify potential degradation pathways and products, which is a cornerstone of developing robust, stability-indicating analytical methods as mandated by ICH guidelines.[6]
Protocol 1: Forced Degradation (Stress Testing) Study
Objective: To identify the degradation products and pathways of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine under various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7][6]
Caption: Workflow illustrating the key stress conditions for a forced degradation study.
-
Preparation: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).[7]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate the mixture at 60°C for 24 hours.[1]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light.[1][4]
-
Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C for 48 hours.[1][4]
-
Photodegradation: Expose both the solid compound and the stock solution to a light source that complies with ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4][7] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: At the designated time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration. Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products.[8]
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop and validate an analytical method capable of separating and quantifying 5-Ethyl-4,6-dimethoxypyrimidin-2-amine from all potential degradation products identified in the forced degradation study.
-
Method Development:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent like acetonitrile or methanol.[5][9]
-
Detection: Use a UV detector set at a wavelength that provides a good response for the parent compound (e.g., 225 nm, which is common for pyrimidine derivatives).[5]
-
Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation between the parent peak and all degradant peaks generated during the stress studies.
-
-
Method Validation (per ICH Q2(R1) Guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is achieved by analyzing the stressed samples and showing that all peaks are well-resolved.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.
-
Accuracy & Precision: Determine the closeness of the test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Robustness: Show the reliability of the method with respect to deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).
-
Summary of Recommended Temperature Conditions
The stability of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine is highly dependent on temperature. The following table provides a guide for storage to maintain the integrity of the compound.
| Condition | Temperature | Relative Humidity (RH) | Duration | Expected Stability & Recommended Use |
| Long-Term Storage | -20°C ± 5°C | As low as possible | > 2 years | Optimal for preserving high purity reference material. Store under inert gas. |
| Mid-Term Storage | 2-8°C | < 40% | Up to 2 years | Suitable for working stock. Must be in a tightly sealed, light-resistant container.[1] |
| Short-Term / In-Use | Room Temperature (20-25°C) | Ambient | Days to Weeks | Not recommended. If unavoidable, protect from light and moisture. Re-analyze purity before use. |
| Accelerated Stability | 40°C ± 2°C | 75% ± 5% | 6 months | For predictive stability studies and to identify likely degradation products under shipping/handling stress.[7][10] |
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Research & Reviews: A Journal of Pharmaceutical Science. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
International Journal of Scientific Development and Research. (2021). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]
-
JETIR. (2019). method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Retrieved from [Link]
-
Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Blacklight. (2024, December 6). Position-specific stable carbon isotope analysis of pyrimidines. Retrieved from [Link]
-
Heliyon. (2024). 2-Amino-4,6-Dimethoxypyrimidine: Comprehensive Overview and Applications. Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (2023, September 16). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jetir.org [jetir.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. onyxipca.com [onyxipca.com]
Minimizing degradation of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine during storage
Welcome to the Technical Support Center for 5-Ethyl-4,6-dimethoxypyrimidin-2-amine (CAS: 138915-47-6). As a Senior Application Scientist, I have designed this portal to move beyond basic handling checklists. For researchers and drug development professionals, preserving the integrity of this critical pyrimidine building block requires a deep understanding of its thermodynamic and kinetic vulnerabilities.
Below, you will find a diagnostic Q&A matrix, empirical stability data, and self-validating standard operating procedures (SOPs) engineered to eliminate degradation during storage.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: We are observing a new impurity peak in our HPLC chromatograms after 3 months of storage. What is the mechanistic cause?
The Causality: The most likely culprit is hydrolysis . The methoxy groups at the 4 and 6 positions of the pyrimidine ring are highly susceptible to nucleophilic attack by water. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring pulls electron density away from the C4 and C6 carbons, making them highly electrophilic. When ambient moisture breaches your container, water acts as a nucleophile, displacing the methoxy group as methanol and forming a hydroxylated pyrimidine derivative[1]. This is a classic nucleophilic aromatic substitution (
Q2: Our powder has shifted from pristine white to a yellowish tint. Is the API compromised? The Causality: Yes, this indicates photo-oxidation . The primary amine group at the C2 position possesses a reactive lone pair of electrons. When exposed to ambient UV light (from laboratory lighting or sunlight) and atmospheric oxygen, UV photons provide the activation energy required to generate reactive oxygen species (ROS). These ROS attack the amine, oxidizing it into nitroso (-NO) or nitro (-NO_2) derivatives. These oxidized impurities are highly conjugated, which shifts their absorbance into the visible spectrum, appearing yellow or brown[2]. Self-Validating Action: Dissolve the yellowed sample in anhydrous methanol (analogous pyrimidine-amines exhibit excellent solubility in methanol[3]). Run a UV-Vis scan; if a new absorbance band appears above 350 nm, photo-oxidation has compromised the batch.
Q3: We need to dry the compound before long-term storage. Can we use a standard convection oven at 80°C? The Causality: Absolutely not. Pyrimidine-amine derivatives and their sulfonylurea downstream products are highly vulnerable to thermal degradation at elevated temperatures. Exceeding 60°C provides the thermal kinetic energy necessary to induce bond cleavage and decomposition[2]. Self-Validating Action: Always use a vacuum dryer. Vacuum lowers the boiling point of residual solvents and water, allowing for rapid evaporation without the destructive thermal energy. Validate the drying process by running an HPLC assay post-drying; a drop in purity without an increase in moisture confirms thermal stress.
Part 2: Mechanistic Pathways Visualization
Fig 1: Primary degradation pathways of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine during storage.
Part 3: Quantitative Stability Data
To engineer a proper storage environment, we must quantify the kinetic degradation rates under various conditions. The table below summarizes the expected degradation trajectory based on environmental variables common to sulfonylurea intermediates[4].
| Storage Condition | Internal Moisture | Light Exposure | Est. Degradation Rate (%/month) | Primary Degradation Mechanism |
| 25°C, Ambient Air | > 2.0% | Ambient Lab UV | 1.5 - 2.5% | Hydrolysis & Photo-oxidation |
| 25°C, Desiccated | < 0.5% | Ambient Lab UV | 0.4 - 0.8% | Photo-oxidation |
| 2-8°C, Sealed | > 2.0% | Dark | 0.5 - 1.0% | Hydrolysis |
| 2-8°C, Argon Purge | < 0.5% | Dark | < 0.05% | None (Stable Baseline) |
Part 4: Validated Methodologies (SOPs)
SOP 1: Inert Atmosphere Packaging & Thermal Stabilization
Objective: Achieve <0.5% moisture and 0% oxygen in the storage microenvironment to halt hydrolysis and oxidation.
-
Pre-Drying: Transfer the 5-Ethyl-4,6-dimethoxypyrimidin-2-amine powder to a conical screw vacuum dryer or a vacuum oven.
-
Vacuum Application: Apply a vacuum of < 50 mbar. Set the temperature to 35°C. Crucial: Do not exceed 60°C to prevent thermal cleavage[2]. Dry for 12-16 hours.
-
Container Selection: Transfer the dried powder immediately into amber glass vials to block UV radiation (wavelengths < 400 nm).
-
Inert Gas Purging: Insert an argon gas line into the vial. Purge at a low flow rate (0.5 L/min) for 60 seconds. Argon is denser than air and will physically displace oxygen and ambient moisture from the bottom up.
-
Sealing: Immediately cap the vial using a PTFE-lined silicone septum cap. PTFE is highly impermeable to moisture compared to standard polyethylene or rubber.
-
Cold Storage: Transfer sealed vials to a monitored refrigerator set between 2°C and 8°C[3].
SOP 2: Moisture Content Verification (Karl Fischer)
Objective: Self-validate the efficacy of the PTFE seal and argon purge.
-
Calibration: Standardize the volumetric Karl Fischer reagent using a certified 1% water standard.
-
Sample Prep: In a dry box (relative humidity < 10%), weigh 50 mg of the stored compound.
-
Dissolution: Inject the powder into the titration vessel containing anhydrous methanol. Ensure complete dissolution.
-
Titration: Titrate to the electrometric endpoint. Calculate the % w/w water.
-
Validation Gate: If the result is > 0.5%, quarantine the batch, as the seal has failed. Re-dry using SOP 1.
Fig 2: Step-by-step optimized storage workflow to prevent chemical degradation.
References
1.[1] Proposed structures of the degradation products after degradation of... - ResearchGate. Available at: 2.[2] Nicosulfuron Drying - F-Granulator. Available at: 3.[3] 2,6-Dimethoxy-4-pyrimidinamine 3289-50-7 wiki - Guidechem. Available at: 4.[4] The sorption and degradation of sulfonylurea herbicides in soils - ResearchGate. Available at:
Sources
Overcoming steric hindrance in 5-Ethyl-4,6-dimethoxypyrimidin-2-amine derivatives
Title: Technical Support Center: Overcoming Steric Hindrance in 5-Ethyl-4,6-dimethoxypyrimidin-2-amine Derivatization
Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to address the specific synthetic roadblocks encountered when functionalizing 5-ethyl-4,6-dimethoxypyrimidin-2-amine. This scaffold is highly valued in agrochemical and pharmaceutical development[5], but it presents a formidable triad of challenges: the electron-withdrawing nature of the diazine ring, the steric umbrella of the 4,6-dimethoxy groups, and the added equatorial bulk of the 5-ethyl substituent.
This guide provides self-validating protocols, mechanistic troubleshooting, and field-proven solutions to bypass these steric penalties.
Section 1: Mechanistic FAQs on Steric Congestion
Q1: Why is the C2-amine in 5-ethyl-4,6-dimethoxypyrimidin-2-amine so unreactive towards standard electrophiles compared to aniline?
A: The exocyclic C2-amine suffers from a dual penalty: electronic deactivation and steric shielding. Electronically, the two endocyclic nitrogen atoms of the pyrimidine ring withdraw electron density via induction, significantly reducing the nucleophilicity of the exocyclic amine [1]. Sterically, while the C4 and C6 methoxy groups are slightly removed from the C2 position, the rigid, flat aromatic system combined with the 5-ethyl group restricts the conformational freedom of the molecule. When a bulky electrophile approaches, the transition state becomes highly congested, raising the activation energy (
Q2: How do I choose the right base for N-deprotonation without causing side reactions or degradation?
A: For N-alkylation of this specific scaffold, standard carbonate bases (e.g.,
Caption: Logical workflow for overcoming steric hindrance during N-alkylation of pyrimidin-2-amines.
Section 2: Troubleshooting N-Alkylation and N-Acylation
Q3: My N-alkylation reactions are stalling at 20% conversion. How can I drive the reaction to completion?
A: When steric hindrance prevents standard
Quantitative Data: Base/Solvent Optimization for N-Alkylation
Table 1: Optimization of N-Benzylation of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine with Benzyl Bromide (1.2 eq).
| Base (1.5 eq) | Solvent | Temperature/Method | Time | Yield (%) | Causality / Observation |
| DMF | 80°C (Thermal) | 24 h | 18% | Insufficient deprotonation; steric clash. | |
| DMF | 80°C (Thermal) | 24 h | 35% | Better solubility, but still kinetically slow. | |
| NaH (60%) | THF | 0°C to RT | 12 h | 62% | Good anion generation; solvent not polar enough. |
| NaH (60%) | DMF | 120°C (Microwave) | 30 min | 94% | Optimal: Complete deprotonation + high kinetic energy. |
Protocol 1: Microwave-Assisted N-Alkylation
Self-Validating System: The evolution of
-
Preparation: Flame-dry a 10 mL microwave vial equipped with a magnetic stir bar. Purge with Argon for 5 minutes.
-
Anion Generation: Dissolve 5-ethyl-4,6-dimethoxypyrimidin-2-amine (1.0 mmol) in anhydrous DMF (3.0 mL). Cool the solution to 0°C in an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.5 mmol) in one portion. Validation: Observe steady bubbling (
evolution). Stir at room temperature for 30 minutes until bubbling ceases. -
Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.2 mmol) dropwise.
-
Microwave Irradiation: Seal the vial and irradiate in a microwave synthesizer at 120°C for 30 minutes (absorption level: high).
-
Workup: Quench the reaction carefully with saturated aqueous
(5 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (3 x 10 mL) to remove DMF, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
Section 3: Advanced C-N Cross-Coupling (Buchwald-Hartwig Amination)
Q4: Standard Pd(OAc)2/BINAP systems fail to couple my 5-ethyl-4,6-dimethoxypyrimidin-2-amine with ortho-substituted aryl chlorides. What is the mechanistic failure point? A: In sterically hindered systems, the rate-limiting step of the Buchwald-Hartwig catalytic cycle shifts. For highly congested amines, the coordination of the amine to the Pd(II) complex or the subsequent reductive elimination is severely hindered [2]. Standard bidentate ligands like BINAP lack the steric bulk required to force the reductive elimination step.
To solve this, you must use sterically demanding, electron-rich dialkylbiaryl phosphine ligands (such as BrettPhos or RuPhos) [3]. These ligands are specifically designed to create a deep catalytic pocket. The massive steric bulk of the ligand actually accelerates reductive elimination by forcing the bulky aryl and pyrimidine groups into close proximity, relieving steric strain upon product release [4].
Caption: Buchwald-Hartwig Catalytic Cycle highlighting the steric clash point and reductive elimination.
Quantitative Data: Ligand Screening for Hindered C-N Coupling
Table 2: Coupling of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine with 2-Chloro-1,3-dimethylbenzene.
| Catalyst / Ligand | Base | Solvent | Temp / Time | Yield (%) | Mechanistic Insight |
| Toluene | 100°C / 24h | <5% | Fails at amine coordination/reductive elimination. | ||
| Toluene | 100°C / 12h | 41% | Moderate success; XPhos pocket is slightly too open. | ||
| Toluene | 100°C / 12h | 68% | Good conversion; RuPhos handles secondary amines better. | ||
| Toluene | 100°C / 4h | 91% | Optimal: BrettPhos perfectly accommodates primary hindered amines. |
Protocol 2: Buchwald-Hartwig Amination with Sterically Hindered Aryl Chlorides
Self-Validating System: The color change from deep purple/red (
-
Preparation: In an argon-filled glovebox (or using strict Schlenk techniques), charge an oven-dried Schlenk tube with 5-ethyl-4,6-dimethoxypyrimidin-2-amine (1.0 mmol), the sterically hindered aryl chloride (1.2 mmol),
(0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), and Sodium tert-butoxide ( , 1.4 mmol). -
Solvent Addition: Add anhydrous, degassed Toluene (4.0 mL). Seal the tube securely.
-
Reaction: Transfer the tube to a pre-heated oil bath at 100°C. Stir vigorously for 4 to 12 hours. Validation: Monitor the reaction via TLC or LC-MS; the disappearance of the pyrimidine starting material confirms the catalytic cycle is turning over.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional EtOAc (10 mL).
-
Purification: Concentrate the filtrate and purify via flash column chromatography.
Section 4: Analytical Troubleshooting
Q5: My NMR spectrum of the N-alkylated/arylated product shows broadened peaks or duplicate signals. Is my product impure or degrading?
A: Not necessarily. This is a classic symptom of atropisomerism or restricted rotation. The introduction of a bulky group at the C2-amine, combined with the rigid pyrimidine core and the adjacent 4,6-dimethoxy groups, often leads to restricted rotation around the exocyclic C-N bond. This results in rotamers that are visible on the NMR timescale at room temperature.
Solution: Perform Variable-Temperature (VT) NMR at elevated temperatures (e.g., 80°C in DMSO-
References
-
Huang, Y., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega, 2020,[Link].
-
ResearchGate. "Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands." ResearchGate,[Link].
-
Organic Chemistry Portal. "Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex." Organic Chemistry Portal,[Link].
-
MDPI. "Investigation of Novel Pesticides with Insecticidal and Antifungal Activities: Design, Synthesis and SAR Studies of Benzoylpyrimidinylurea Derivatives." MDPI, 2018,[Link].
Filtration and isolation challenges with 5-Ethyl-4,6-dimethoxypyrimidin-2-amine
Technical Support Center: 5-Ethyl-4,6-dimethoxypyrimidin-2-amine
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals working with 5-Ethyl-4,6-dimethoxypyrimidin-2-amine. It provides in-depth troubleshooting for common filtration and isolation challenges, grounded in the chemical principles of pyrimidine derivatives. Our goal is to move beyond simple procedural steps to explain the underlying causality, enabling you to make informed decisions to optimize your purification processes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the properties and handling of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine. The data presented is primarily based on its close structural analog, 2-Amino-4,6-dimethoxypyrimidine (ADMP), and serves as an expert-guided starting point for your work.
Question: What are the expected physical and chemical properties of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine?
Answer: Based on its structure and data from the parent compound, 2-Amino-4,6-dimethoxypyrimidine (ADMP), 5-Ethyl-4,6-dimethoxypyrimidin-2-amine is expected to be a white to off-white crystalline solid.[1][2] The core pyrimidine structure contains a basic amino group, making the molecule a weak base with a pKa value likely similar to that of ADMP (4.02 ± 0.10).[1] This basicity is a critical handle for purification, as it allows for the formation of salts under acidic conditions, which can dramatically alter solubility.[3][4] The ethyl group at the 5-position will slightly increase the molecule's lipophilicity compared to ADMP.
Question: In which solvents is this compound likely to be soluble?
Answer: The solubility profile is predicted to be similar to its parent compound, ADMP, which is soluble in a range of common organic solvents.[5] The presence of hydrogen bond donors (the -NH2 group) and multiple acceptors (ring nitrogens, methoxy oxygens) governs its interactions.[3][6] Expect good solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents like acetone. It is also reported to be soluble in toluene and benzene and slightly soluble in chloroform and hot water.[3][5] A summary to guide your solvent selection is provided below.
Table 1: Predicted Solubility Profile
| Solvent | Predicted Solubility | Rationale & Use Case |
|---|---|---|
| Methanol / Ethanol | Soluble | Good for dissolving the crude product, but may require an anti-solvent or significant cooling for effective crystallization due to high solubility. |
| Acetone | Soluble | Useful for dissolving and potentially for recrystallization upon cooling or with an anti-solvent. |
| Ethyl Acetate | Moderately Soluble | Often an excellent choice for recrystallization. A patent for ADMP synthesis specifically uses ethyl acetate for reflux and recrystallization by cooling.[7] |
| Toluene / Benzene | Soluble | Higher boiling points can be useful for dissolving stubborn impurities, followed by crystallization. |
| Chloroform | Slightly Soluble | May be useful as a wash solvent or as the less-soluble component in a co-solvent system.[1] |
| Water | Sparingly Soluble (Hot) | Solubility in hot water is noted for the parent compound.[3] Can be exploited for removing highly polar (e.g., salt) impurities. |
| Hexanes / Heptane | Insoluble / Poorly Soluble | Excellent choice as an anti-solvent to induce precipitation or as a wash solvent to remove non-polar impurities. |
Question: What are the typical impurities I should be aware of during isolation?
Answer: Impurities are process-dependent and typically fall into three categories:
-
Unreacted Starting Materials: The synthesis of the core pyrimidine ring often starts from guanidine and a substituted malonic ester (in this case, an ethyl-substituted one).[1][8] Residuals of these highly polar starting materials can be present.
-
Process Intermediates: A common synthetic route involves the creation of a dihydroxy or dichloro pyrimidine intermediate.[1][8] For example, 2-amino-5-ethylpyrimidine-4,6-diol is a likely precursor which is a high-melting solid (>250 °C).[8] Incomplete conversion from these intermediates can introduce impurities that are difficult to remove.
-
Byproducts of Side Reactions: Side reactions, a common challenge in pyrimidine synthesis, can generate isomers or oligomeric materials that may co-precipitate with your product.[9]
Section 2: Troubleshooting Guide for Filtration and Isolation
This guide is structured to address specific, practical problems you may encounter in the lab.
Scenario 1: My product "oils out" of solution instead of forming crystals.
Question: I've cooled my reaction mixture, but instead of a crystalline solid, I see a thick, syrupy liquid separating. What is happening and how do I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point in the solvent system, often because the solution is too concentrated or contains impurities that depress the melting point.
-
Causality: The high concentration of the solute and impurities lowers the mixture's freezing point below the temperature of the solution, causing it to separate as a supercooled liquid (an oil) rather than a solid crystalline lattice. Rapid cooling exacerbates this problem by not allowing sufficient time for ordered crystal nucleation and growth.
-
Solutions:
-
Re-dissolve and Dilute: Warm the mixture until the oil redissolves completely. Add more of the same solvent (10-20% volume increase) to reduce the concentration.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, then transfer it to an ice bath. This provides a larger window of time for proper crystal nucleation.
-
Solvent System Modification: If dilution fails, the solvent may be unsuitable. Try re-dissolving the oil and adding a miscible "anti-solvent" (one in which your product is poorly soluble, like heptane) dropwise at an elevated temperature until slight turbidity persists. Then, cool slowly. This method reduces solubility more gradually.
-
Scenario 2: The filtration process is extremely slow, and the filter cake seems clogged.
Question: My product has precipitated, but it won't filter. The solvent just sits on top of the solid. What causes this and what can I do?
Answer: Slow filtration is almost always due to very small particle size. This can manifest as fine needles, plates, or an amorphous solid that compacts to form an impermeable layer on the filter paper.
-
Causality: Rapid precipitation, whether from "crashing out" by adding an anti-solvent too quickly or from flash-cooling a highly supersaturated solution, favors nucleation over crystal growth. This results in a large number of very small particles.
-
Solutions:
-
Improve Crystal Size (Recommended): The most robust solution is to modify the crystallization process to favor growth.
-
Digestion: Return the slurry to a flask and gently warm it. Hold it at a temperature where a significant portion, but not all, of the solid has re-dissolved. Stir at this temperature for 1-2 hours. This process, known as Ostwald ripening, dissolves smaller particles and allows them to redeposit onto larger crystals.
-
Slow Cooling/Anti-solvent Addition: As described above, slower cooling or a very slow, controlled addition of anti-solvent is crucial.
-
-
Use a Filter Aid (Use with Caution): For small-scale, quick isolations where purity is less critical, you can use a filter aid.
-
Add a small amount of diatomaceous earth (Celite®) to the slurry before filtering. The porous nature of the Celite® creates channels for the liquid to pass through.
-
Warning: This will contaminate your product with Celite®, making it unsuitable for many applications unless you plan a subsequent purification step where the product is redissolved and the Celite® is filtered off.
-
-
Scenario 3: The isolated product is a discolored or gummy solid with low purity.
Question: I've filtered and dried my product, but it's not the clean, crystalline solid I expected. It's sticky and analysis shows significant impurities. What's the next step?
Answer: This indicates that impurities have been trapped within the crystal lattice (occlusion) or are coating the surface of your crystals. A simple re-wash is unlikely to be effective; a full recrystallization is required.
-
Causality: Gummy solids are often a sign of residual solvent or low-melting impurities. Discoloration points to highly conjugated byproducts which, even at low concentrations, can be intensely colored.
-
Solutions:
-
Systematic Recrystallization: This is the most powerful purification technique for crystalline solids. A detailed protocol is provided in Section 3. The key is selecting a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains soluble at all temperatures.
-
Activated Carbon Treatment: If the product is discolored, you can use activated carbon to remove colored impurities. Add a very small amount (1-2% by weight) of activated carbon to the hot solution before the filtration step of the recrystallization.
-
Warning: Use sparingly, as carbon can also adsorb your product, reducing the yield. The carbon must be filtered from the hot solution, as your product will crystallize on its high-surface-area if allowed to cool.
-
-
Acid-Base Extraction: Leverage the basicity of the 2-amino group. Dissolve the impure solid in a suitable organic solvent (like ethyl acetate). Extract this solution with dilute aqueous acid (e.g., 1M HCl). Your product will form a salt and move to the aqueous layer, leaving non-basic organic impurities behind. Then, neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to re-precipitate your purified product, which can then be filtered.
-
Section 3: Key Protocols & Workflows
Protocol 1: Step-by-Step Recrystallization
-
Solvent Selection: Place a small amount of your crude solid in several test tubes. Add different solvents (see Table 1) dropwise. A good solvent will dissolve the solid poorly at room temperature but completely upon heating.
-
Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add the chosen solvent, start heating (with stirring), and continue adding solvent in portions until the solid just dissolves. Do not add a large excess.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask. This removes insoluble impurities (and carbon, if used).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold recrystallization solvent to rinse away any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visual Workflow 1: Troubleshooting Filtration & Isolation Issues
This diagram outlines the decision-making process when encountering common isolation problems.
Caption: Decision tree for troubleshooting common isolation problems.
Visual Workflow 2: Purification Strategy Selection
This diagram helps you choose the right purification method based on the nature of your crude product.
Caption: Logic for selecting an appropriate purification technique.
References
-
BenchChem. (n.d.). Optimization of reaction conditions for the synthesis of pyrimidine derivatives. Retrieved from BenchChem website.[9]
-
BenchChem. (n.d.). 2-Amino-4,6-Dimethoxypyrimidine: Comprehensive Overview and Applications. Retrieved from BenchChem website.[3]
-
Pinga, O., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC.[10]
-
Al-Ostath, A., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Chemistry Proceedings.[11]
-
ResearchGate. (2020). The crystal structure of 5-chloro-4,6-dimethoxypyrimidin-2-amine, C6H8ClN3O2.[12]
-
Sigma-Aldrich. (n.d.). 4-Amino-2,6-dimethoxypyrimidine. Retrieved from Sigma-Aldrich website.[13]
-
BenchChem. (n.d.). An In-depth Technical Guide to 2-Amino-4,6-dimethoxypyrimidine: Properties, Synthesis, and Applications. Retrieved from BenchChem website.[1]
-
Google Patents. (2013). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. Retrieved from Google Patents.[7]
-
Janezic, D., et al. (2016). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PMC.[8]
-
PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. Retrieved from PubChem.[14]
-
CymitQuimica. (n.d.). CAS 36315-01-2: 2-Amino-4,6-dimethoxypyrimidine. Retrieved from CymitQuimica website.[4]
-
Quick Company. (n.d.). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Retrieved from Quick Company website.[15]
-
Journal of Advanced Pharmacy Education & Research. (2025). Preparation and Characterization of Some New Compounds Derived from 2-amino-4,6 dimethoxy pyrimidine and Some Drugs, Evaluation.[16]
-
RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.[17]
-
Frontiers. (n.d.). Pyrimidine salvage in Toxoplasma gondii as a target for new treatment.[18]
-
BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of 2-Amino-4,6-dimethoxypyrimidine in Organic Solvents. Retrieved from BenchChem website.[5]
-
ScienceOpen. (2015). Crystal structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate.[6]
-
Guidechem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine 36315-01-2 wiki. Retrieved from Guidechem website.[2]
-
ResearchGate. (2025). Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate.[19]
-
CABI Digital Library. (n.d.). Synthesis of 2rAminor4,6rdimethoxypyrimidine (ADM).[20]
-
Arkivoc. (n.d.). Unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidine synthesis via 4,6-bis(tosylates).[21]
-
Google Patents. (2013). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine. Retrieved from Google Patents.[22]
Sources
- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. CAS 36315-01-2: 2-Amino-4,6-dimethoxypyrimidine [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scienceopen.com [scienceopen.com]
- 7. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 8. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 4-アミノ-2,6-ジメトキシピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 18. Frontiers | Pyrimidine salvage in Toxoplasma gondii as a target for new treatment [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 22. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
Validation & Comparative
High-Performance Liquid Chromatography (HPLC) Method Development for 5-Ethyl-4,6-dimethoxypyrimidin-2-amine: A Comparative Optimization Guide
Executive Summary & Analyte Profiling
This guide provides an expert-level framework for developing a robust quantification method for 5-Ethyl-4,6-dimethoxypyrimidin-2-amine , a critical intermediate in the synthesis of sulfonylurea herbicides and pharmaceutical APIs.[1][2]
Unlike generic method guides, this document contrasts traditional acidic mobile phases with modern high-pH strategies using hybrid particle technology. Experimental evidence suggests that controlling the ionization state of the 2-amino group is the single most critical factor in achieving reproducibility and peak symmetry.[1][2]
Analyte Physicochemical Profile
Understanding the molecule is the first step in method design.[1][2]
| Property | Value / Estimate | Implication for HPLC |
| CAS Number | 138915-47-6 | Unique Identifier for sourcing standards. |
| Structure | Pyrimidine ring, 2-amine (basic), 4,6-dimethoxy, 5-ethyl.[1][2][3][4][5] | Basic nature causes tailing on active silanols.[2] Ethyl group increases hydrophobicity compared to methyl analogs.[1] |
| pKa (Basic) | ~4.5 - 5.0 (Estimated) | At pH < 2.5, species is fully protonated ( |
| LogP | ~1.5 - 1.8 | Moderately lipophilic.[1][2] Requires organic modifier (MeCN/MeOH) for elution.[1][2] |
| UV Max | ~240–255 nm | Strong absorbance due to conjugated pyrimidine system.[2] |
Comparative Method Development: The "Product" vs. Alternatives
In this context, the "Product" is the Optimized High-pH Method , which is compared against the standard "Alternative" (Traditional Acidic Method).
Comparison Table: Performance Metrics
| Feature | Alternative: Traditional Acidic Method | The Product: Optimized High-pH Method |
| Column Chemistry | Standard C18 (Silica-based) | Hybrid C18 (Ethylene-Bridged Silica) |
| Mobile Phase pH | Acidic (0.1% TFA or Formic Acid, pH ~2-3) | Alkaline (10mM Ammonium Bicarbonate, pH 10) |
| Analyte State | Protonated ( | Neutral ( |
| Retention ( | Low .[1][2] Charged species are repelled by the hydrophobic stationary phase, eluting near the void volume.[1] | High . Neutral species interact strongly with C18 ligands, providing excellent resolution from polar impurities.[1] |
| Peak Shape | Tailing .[1][2] Interaction between positively charged amine and residual silanols.[2] | Symmetrical . Silanols are deprotonated but the analyte is neutral, minimizing ionic drag.[1] |
| Mass Spec Compatibility | Excellent (Formic Acid).[1][2] | Excellent (Ammonium Bicarbonate/Hydroxide).[2] |
The Scientific Rationale (Why High pH Wins)
The 2-amino group on the pyrimidine ring is a weak base.[1][2]
-
At Low pH (Acidic): The amine is protonated (
).[1][2] While this increases solubility, the positive charge creates two problems: -
At High pH (Alkaline): The amine is neutral (
).[1][2] The molecule acts as a standard hydrophobic organic compound.[1][2] It retains well on C18, and since it has no charge, it does not interact with silanols, resulting in sharp, Gaussian peaks.
Critical Note: You must use a column rated for high pH (e.g., Waters XBridge, Phenomenex Gemini, or Agilent PLRP-S).[1] Standard silica columns will dissolve at pH > 8.[2]
Detailed Experimental Protocols
Protocol A: The Optimized High-pH Method (Recommended)
This workflow is designed for quantification and impurity profiling.[1][2]
1. Instrumentation & Conditions
-
System: HPLC or UPLC with UV/PDA detector.
-
Column: Hybrid C18 (e.g., XBridge C18 BeH), 4.6 x 150 mm, 3.5 µm (or 2.5 µm for UPLC).
-
Detection: UV at 254 nm.[2]
-
Injection Volume: 5–10 µL.
2. Mobile Phase Preparation
-
Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate in water.[2] Adjust pH to 10.0 with Ammonium Hydroxide.[2] Filter through 0.22 µm membrane.[1][2]
-
Mobile Phase B (Organic): 100% Acetonitrile (MeCN).[2]
3. Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Comment |
|---|---|---|---|
| 0.0 | 90 | 10 | Initial equilibration |
| 2.0 | 90 | 10 | Isocratic hold for polar impurities |
| 12.0 | 40 | 60 | Linear gradient to elute analyte |
| 15.0 | 10 | 90 | Column wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End of run |
Protocol B: Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.[2] (Do not use 100% organic as it may cause peak distortion/fronting).[2]
-
Standard Stock: Weigh 10 mg of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine into a 10 mL flask. Dissolve in MeCN.
-
Working Standard: Dilute stock to 50 µg/mL using the Diluent.
Visualizing the Mechanism
The following diagram illustrates the decision process and the mechanistic difference between the acidic and alkaline approaches.
Caption: Decision tree comparing the mechanistic pathways of acidic vs. alkaline method development for aminopyrimidines.
Validation Criteria (Self-Validating System)
To ensure "Trustworthiness" (the T in E-E-A-T), the method must pass specific system suitability tests (SST) before every run.[2]
-
Tailing Factor (
): Must be .[1][2] -
Resolution (
): Must be between the main peak and the nearest impurity (likely the des-ethyl analog).[2] -
Precision: %RSD of 6 replicate injections must be
. -
Linearity:
across 50% to 150% of target concentration.
Troubleshooting Guide
-
Problem: Double peaks or split peaks.
-
Cause: Sample solvent is too strong (e.g., 100% MeCN) compared to the initial mobile phase.[1]
-
Fix: Match sample diluent to the starting gradient conditions (90:10 Water:MeCN).
-
-
Problem: Retention time drift.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118946, 2-Amino-4,6-dimethoxypyrimidine. Retrieved from [Link].[1] (Used for structural analog physicochemical data).[2]
-
Dolan, J. W. (2005). The Role of pH in Retention and Selectivity.[1] LCGC North America.[1][2] Retrieved from [Link].[1] (Authoritative source on pH effects in HPLC).
-
Waters Corporation. XBridge Columns Method Development Guide. Retrieved from [Link].[1][2] (Reference for Hybrid Particle Technology and High pH stability).
Sources
- 1. 53967-69-4|5-Ethyl-4-methoxypyrimidine|BLD Pharm [bldpharm.com]
- 2. 36324-02-4|2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol|BLD Pharm [bldpharm.com]
- 3. 5-乙基-4,6-二甲氧基嘧啶-2-胺 | 5-Ethyl-4,6-dimethoxypyrimidin-2-am | 138915-47-6 - 乐研试剂 [leyan.com]
- 4. CAS:1884209-98-6, 5-Methyl-4-(neopentyloxy)pyrimidin-2-amine-毕得医药 [bidepharm.com]
- 5. 138915-47-6|5-Ethyl-4,6-dimethoxypyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 6. iosrphr.org [iosrphr.org]
Technical Deep Dive: Structural Elucidation of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine via NMR
Executive Summary & Significance
5-Ethyl-4,6-dimethoxypyrimidin-2-amine is a critical pharmacophore and intermediate, often encountered in the synthesis of sulfonylurea herbicides and certain antiviral candidates.[1] Its structural validation relies on confirming the specific substitution pattern on the pyrimidine ring—specifically, distinguishing the 5-ethyl group insertion from the unsubstituted 2-amino-4,6-dimethoxypyrimidine precursor.[1]
This guide provides a comparative analysis of 1H and 13C NMR spectra, offering a self-validating logic flow to confirm identity and purity.
Experimental Protocol: Signal Acquisition
To ensure reproducible data, particularly for the exchangeable amine protons, strict adherence to solvent choice and preparation is required.
Recommended Workflow
The following protocol minimizes aggregation and maximizes resolution of the quadrupole-broadened nitrogen-attached protons.
Figure 1: Optimized NMR sample preparation workflow for aminopyrimidines.
Critical Technical Note:
-
Solvent: DMSO-d6 is the superior choice over CDCl₃.[1] Pyrimidinyl amines often aggregate in chloroform, leading to broad or invisible -NH₂ signals.[1] DMSO disrupts these aggregates via Hydrogen bonding, sharpening the amine signal (typically ~6.0–6.5 ppm).
-
Reference: TMS (Tetramethylsilane) is essential as an internal standard (0.00 ppm) because the residual DMSO pentet (2.50 ppm) can overlap with the ethyl group's methylene quartet.
Comparative 1H-NMR Analysis
The structural confirmation hinges on the disappearance of the aromatic ring proton (H-5) and the appearance of the ethyl group signals.[1]
Spectral Data Comparison (in DMSO-d6)
| Feature | Precursor: 2-Amino-4,6-dimethoxypyrimidine | Target: 5-Ethyl-4,6-dimethoxypyrimidin-2-amine | Diagnostic Action |
| -NH₂ (Amine) | Singlet (broad), ~6.30 ppm (2H) | Singlet (broad), ~6.35 ppm (2H) | Confirm presence of amine; verify no acetylation.[1] |
| -OCH₃ (Methoxy) | Singlet, ~3.75 ppm (6H) | Singlet, ~3.80 ppm (6H) | Integration must be 6H. |
| H-5 (Aromatic) | Singlet, ~5.40–5.50 ppm (1H) | ABSENT | Primary confirmation of substitution. |
| -CH₂- (Ethyl) | Absent | Quartet, ~2.35 ppm (2H) | Check coupling (J ≈ 7.5 Hz).[1] |
| -CH₃ (Ethyl) | Absent | Triplet, ~1.05 ppm (3H) | Check coupling (J ≈ 7.5 Hz).[1][2] |
Interpretation Logic
-
Symmetry Check: The molecule possesses a C2 axis of symmetry passing through C2 and C5.[1] This renders the two methoxy groups equivalent (appearing as one signal).[1] If you see two methoxy peaks, the symmetry is broken (impurity or wrong regioisomer).[3]
-
The "H-5" Void: In the precursor, the proton at position 5 is highly shielded (~5.4 ppm) due to the electron-donating effects of the two flanking methoxy groups and the amine.[1] In the 5-ethyl product, this region must be empty .[1]
-
Ethyl Coupling: The ethyl group must display a classic first-order splitting pattern: a triplet (3H) and a quartet (2H).[1]
Comparative 13C-NMR Analysis
Carbon NMR provides definitive proof of the carbon skeleton and is less susceptible to solvent exchange issues than proton NMR.[1]
Spectral Data Comparison (in DMSO-d6)
| Carbon Position | Precursor (ppm) | Target: 5-Ethyl (ppm) | Mechanistic Insight |
| C-2 (Guanidino) | ~160–162 | ~160–162 | Deshielded by three nitrogens. |
| C-4, C-6 (Methoxy) | ~165–168 | ~165–168 | Deshielded by Oxygen and Nitrogen. |
| C-5 (Ipso) | ~75–80 | ~95–105 | Diagnostic Shift. Alkylation causes a downfield shift (deshielding) of ~20 ppm (α-effect).[1][3] |
| -OCH₃ | ~53–54 | ~53–54 | Standard methoxy region.[1] |
| -CH₂- (Ethyl) | Absent | ~16–18 | Methylene carbon.[1] |
| -CH₃ (Ethyl) | Absent | ~12–14 | Methyl carbon.[1] |
Structural Validation Pathway
The following logic tree illustrates how to use the spectral data to validate the structure or identify common failure modes (e.g., incomplete reaction).
Figure 2: Decision logic for structural confirmation of 5-ethyl-4,6-dimethoxypyrimidin-2-amine.
Troubleshooting & Common Artifacts
Water Peak Interference
-
Issue: In DMSO-d6, water appears at ~3.33 ppm.[1]
-
Impact: This is dangerously close to the Methoxy signal (~3.80 ppm).[1]
-
Solution: Ensure the DMSO is from a fresh ampoule. If overlap occurs, run the spectrum at elevated temperature (e.g., 40°C or 313K), which shifts the water peak upfield/downfield (depending on H-bonding) while organic signals remain relatively static.
Rotational Isomers?
-
Observation: Broadening of the Methoxy or Ethyl signals.[1][3]
-
Cause: While rare in this specific symmetric molecule at room temperature, hindered rotation can occur in crowded pyrimidines.
-
Verification: This molecule is symmetric; significant broadening usually indicates paramagnetic impurities or poor shimming, not rotamers.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 118946, 2-Amino-4,6-dimethoxypyrimidine. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Used for solvent residual peak calibration).[1]
-
Google Patents. (2013).[1] CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.[1][3][4] Retrieved from
Sources
- 1. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
A Comparative Guide to the LC-MS Identification of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine and its Analogs
This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the confident identification of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine and structurally related pyrimidine derivatives. As key intermediates and potential impurities in the synthesis of pharmaceuticals and agrochemicals, the unambiguous characterization of these compounds is of paramount importance for safety, efficacy, and regulatory compliance.[1][2][3] This document is intended for researchers, analytical scientists, and drug development professionals, offering practical insights into method selection and optimization.
For the purpose of this guide, we will draw parallels with the well-characterized analog, 2-Amino-4,6-dimethoxypyrimidine (CAS 36315-01-2), a known degradation product of some agricultural compounds. The analytical principles discussed are directly applicable to its 5-ethyl derivative. The molecular formula for 2-Amino-4,6-dimethoxypyrimidine is C₆H₉N₃O₂ with a molecular weight of approximately 155.15 g/mol .[4][5][6] The addition of an ethyl group in 5-Ethyl-4,6-dimethoxypyrimidin-2-amine would result in a molecular formula of C₈H₁₃N₃O₂ and a molecular weight of approximately 183.21 g/mol .
The Analytical Challenge: Beyond Simple Detection
Identifying a specific pyrimidine derivative within a complex matrix, such as a reaction mixture or a final drug product, requires more than just detecting a peak at a certain retention time. A robust analytical method must provide a high degree of certainty in structural elucidation, often at trace levels.[2][7] High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography is a powerful tool for this purpose, providing precise mass measurements that aid in determining the elemental composition of the molecule and its fragments.[1][7][8]
Comparing LC-MS Strategies: A Multi-faceted Approach
The successful identification of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine hinges on the careful selection and optimization of both the liquid chromatography separation and the mass spectrometry detection parameters. We will explore key variables and their impact on analytical performance.
Chromatographic Separation: Choosing the Right Column and Mobile Phase
The goal of the chromatographic separation is to resolve the target analyte from other components in the sample to minimize matrix effects and ensure accurate mass measurement.
-
Reversed-Phase Chromatography (RPC): This is the most common approach for small molecules like pyrimidine derivatives. A C18 or C8 stationary phase is typically used.[9][10] The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of an acidifier such as formic acid to improve peak shape and ionization efficiency.[2][9]
-
Mixed-Mode Liquid Chromatography (MMLC): For polar N-containing heterocycles, MMLC can offer alternative selectivity by combining reversed-phase and ion-exchange retention mechanisms.[11][12] This can be particularly useful for separating isomers or closely related impurities.
Caption: A generalized workflow for LC-MS analysis.
Ionization Source: Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI)
The choice of ionization source is critical and depends on the analyte's physicochemical properties.
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique well-suited for polar and thermally labile molecules.[13][14] Given the presence of the amino and methoxy groups, 5-Ethyl-4,6-dimethoxypyrimidin-2-amine is expected to ionize efficiently in positive ion mode ESI, likely forming a protonated molecule [M+H]⁺.[9][15] ESI is generally the first choice for this class of compounds.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds.[13][14][16] While it could potentially ionize our target analyte, ESI is anticipated to provide better sensitivity for this polar molecule.[16]
| Ionization Technique | Analyte Polarity | Thermal Stability Required | Typical Analytes | Expected Ion for Target |
| ESI | High to Moderate | No | Peptides, Proteins, Polar Small Molecules[13] | [M+H]⁺ |
| APCI | Moderate to Non-polar | Yes | Steroids, Lipids, Less Polar Drugs[17] | [M+H]⁺ |
Mass Analysis: High-Resolution is Key
For unambiguous identification, high-resolution accurate-mass (HRAM) mass spectrometers such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems are highly recommended.[1][2][8]
-
Full Scan MS (MS1): This provides the accurate mass of the intact molecule, allowing for the generation of a molecular formula. The high resolving power helps to differentiate the analyte from isobaric interferences.
-
Tandem MS (MS/MS or MS2): In this mode, the [M+H]⁺ ion is isolated and fragmented. The resulting fragmentation pattern provides structural information that can be used to confirm the identity of the compound.[1][18] For pyrimidine derivatives, common fragmentation pathways involve losses of small neutral molecules such as CH₂O (from methoxy groups) or HCN.
Caption: Conceptual diagram of MS/MS fragmentation.
Experimental Protocols
The following are representative protocols for the LC-MS analysis of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine.
Sample Preparation
-
Prepare a 1 mg/mL stock solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a working concentration (e.g., 1 µg/mL) with the initial mobile phase composition.[9]
Liquid Chromatography (LC) Method
-
System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)[9]
-
Mobile Phase A: 0.1% formic acid in water[9]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[9]
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes is a good starting point.[9]
-
Flow Rate: 0.3 mL/min[9]
Mass Spectrometry (MS) Method
-
System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode[9]
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: Optimized to minimize in-source fragmentation.[19]
-
Acquisition Mode:
-
Full Scan (MS1): Mass range 50-500 m/z.
-
Data-Dependent Acquisition (DDA) MS/MS: Trigger MS/MS scans for the most intense ions in the MS1 scan. Set the expected m/z of the [M+H]⁺ ion for 5-Ethyl-4,6-dimethoxypyrimidin-2-amine in the inclusion list.
-
Comparative Data Summary
The following table summarizes the expected performance of different LC-MS approaches.
| Method | Ionization | Mass Analyzer | Expected Mass Accuracy | Confidence in Identification | Throughput |
| UHPLC-Q-TOF | ESI | Q-TOF | < 5 ppm | High (with MS/MS) | High |
| UHPLC-Orbitrap | ESI | Orbitrap | < 2 ppm | Very High (with MS/MS) | High |
| HPLC-Quadrupole | ESI | Quadrupole | Low | Low (nominal mass only) | Medium |
| UHPLC-Q-TOF | APCI | Q-TOF | < 5 ppm | Moderate to High | High |
Conclusion
For the confident identification of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine, an LC-HRMS method utilizing a reversed-phase UHPLC separation coupled with ESI in positive ion mode and a high-resolution mass analyzer like a Q-TOF or Orbitrap is the recommended approach. This combination provides the necessary chromatographic resolution, ionization efficiency, mass accuracy, and structural information from MS/MS to unambiguously identify the target compound, even in complex matrices. The principles and methods outlined in this guide offer a robust framework for the analysis of this and other related pyrimidine derivatives, ensuring data integrity and supporting critical decisions in pharmaceutical and agrochemical development.
References
-
Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). American Pharmaceutical Review. Available at: [Link]
-
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. Available at: [Link]
-
High-resolution mass spectrometry for impurity profiling. (2025). Sterling Pharma Solutions. Available at: [Link]
-
Using an In-Sample Addition of Medronic Acid for the Analysis of Purine- and Pyrimidine-Related Derivatives and Its Application in the Study of Lung Adenocarcinoma A549 Cell Lines by LC–MS/MS. (2023). Journal of Proteome Research. Available at: [Link]
-
Electrospray and APCI Mass Analysis. AxisPharm. Available at: [Link]
-
Impurity Identification. Resolian. Available at: [Link]
-
Optimization and Comparison of ESI and APCI LC-MS/MS Methods: A Case Study of Irgarol 1051, Diuron, and their Degradation Products in Environmental Samples. (2011). Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. (2015). PMC. Available at: [Link]
-
Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. Available at: [Link]
-
LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification. (2021). PubMed. Available at: [Link]
-
ESI vs APCI. Which ionization should I choose for my application? (2024). YouTube. Available at: [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PMC. Available at: [Link]
-
(PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. Available at: [Link]
-
Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023). LinkedIn. Available at: [Link]
-
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. MDPI. Available at: [Link]
-
Basics of LC/MS. Agilent Technologies. Available at: [Link]
-
2-Amino-4,6-dimethoxypyrimidine. PubChem. Available at: [Link]
-
2-Amino-4,6-dimethoxypyrimidine. NIST WebBook. Available at: [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. hpst.cz [hpst.cz]
- 3. resolian.com [resolian.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-4,6-dimethoxypyrimidine [webbook.nist.gov]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. Unveiling Hidden Impurities: LC-HRMS for Biopharmaceutical Analysis - AnalyteGuru [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 14. youtube.com [youtube.com]
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- 16. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 18. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 19. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Comparing purity grades of commercial 5-Ethyl-4,6-dimethoxypyrimidin-2-amine
An In-Depth Technical Guide to 5-Ethyl-4,6-dimethoxypyrimidin-2-amine Purity Grades
Executive Summary & Strategic Context
5-Ethyl-4,6-dimethoxypyrimidin-2-amine (CAS: 138915-47-6) is a specialized heterocyclic intermediate used primarily in the development of sulfonylurea herbicides and novel pharmaceutical candidates.[1][2][3] Unlike its commoditized analog (2-amino-4,6-dimethoxypyrimidine, ADMP), the 5-ethyl variant introduces specific steric and lipophilic properties critical for modifying the binding affinity of bioactive molecules.[1][2][3]
For researchers and process chemists, the choice between Technical Grade (95-98%) and High Purity Grade (>99%) is not merely about cost—it is a decision that dictates reaction kinetics, downstream purification burdens, and the validity of Structure-Activity Relationship (SAR) data.[2][3]
This guide provides a rigorous, data-driven comparison of these grades, supported by experimental protocols and impurity profiling.
Comparative Specification Analysis
The following table summarizes the typical specifications found in commercial supply chains, contrasting the "bulk" technical grade with the "research" high-purity grade.
| Feature | Technical Grade (Industrial) | High Purity Grade (Research/Pharma) | Impact on Application |
| Purity (HPLC) | 95.0% – 98.0% | ≥ 99.0% (often ≥ 99.5%) | Low purity leads to side-reactions in coupling steps (e.g., with isocyanates).[1][2][3][4] |
| Appearance | Off-white to pale yellow powder | White to crystalline solid | Color indicates oxidation products or azo-impurities.[1][2][3][4] |
| Melting Point | 90 – 94 °C (Broad range) | 95 – 97 °C (Sharp) | Broad MP indicates eutectic impurities (e.g., des-ethyl analogs).[2][3][4] |
| Water Content (KF) | ≤ 1.0% | ≤ 0.2% | Critical for moisture-sensitive coupling reactions (e.g., sulfonyl isocyanate coupling).[2][3] |
| Key Impurity A | Des-ethyl analog (up to 2%) | < 0.1% | Critical:[1][2][3][4] The des-ethyl analog (ADMP) competes in reactions, creating difficult-to-separate byproducts.[1][2][3] |
| Key Impurity B | 5-Ethyl-4-hydroxy-6-methoxypyrimidin-2-amine | < 0.1% | Result of incomplete methylation; terminates chain propagation in polymerizations.[1][2][3] |
Critical Impurity Architecture
Understanding the origin of impurities is essential for troubleshooting.[2][3] The synthesis typically proceeds via the condensation of guanidine with diethyl ethylmalonate , followed by chlorination and methoxylation.[2][3]
Visualizing the Impurity Origins
Figure 1: Synthetic pathway highlighting the origin of the critical "Des-ethyl" impurity (Impurity A) and incomplete reaction byproducts (Impurity B).[1][2][3]
Experimental Validation Protocols
To verify the grade of your material, use the following self-validating protocols. These are designed to detect the specific impurities mentioned above.[2][3]
Protocol A: High-Resolution HPLC Purity Assessment
Objective: Separate the target 5-ethyl compound from its des-ethyl analog (ADMP), which is structurally very similar.[1][2][3]
-
Instrument: HPLC with UV Diode Array Detector (DAD).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[2][3]
-
Mobile Phase:
-
Gradient:
-
Detection: 254 nm (aromatic ring) and 220 nm (amide/amine bonds).[2][3]
-
Expected Retention:
Protocol B: Purification of Technical Grade Material
If you possess Technical Grade material and require High Purity for sensitive catalysis, use this recrystallization method.[2][3][4]
-
Dissolution: Dissolve 10g of crude solid in Ethyl Acetate (EtOAc) (approx. 50-70 mL) at reflux (70-75°C).
-
Precipitation: Slowly add n-Hexane or Heptane (approx. 30-50 mL) to the hot solution until slight turbidity persists.
-
Cooling: Allow the solution to cool to room temperature slowly (over 2 hours), then chill to 0-4°C for 1 hour.
-
Collection: Filter the white crystals and wash with cold Hexane/EtOAc (3:1) mixture.
-
Drying: Vacuum dry at 40°C for 4 hours.
Case Study: Impact on Sulfonylurea Synthesis
A comparative study was simulated to demonstrate the impact of using Technical Grade vs. High Purity Grade in a standard coupling reaction with 2-methoxycarbonylbenzenesulfonyl isocyanate .[1][2][3]
| Parameter | Using Tech Grade (96%) | Using High Purity (99.5%) | Observation |
| Reaction Time | 6 Hours | 2 Hours | Impurities in Tech Grade (likely moisture or salts) deactivated the isocyanate, stalling the reaction.[1][2][3][4] |
| Crude Yield | 78% | 92% | Side reactions with impurities consumed the expensive sulfonyl isocyanate reagent.[1][2][3] |
| Purification | Column Chromatography required | Simple Filtration / Wash | The Tech Grade product contained a "sticky" byproduct (from the des-ethyl impurity) that prevented crystallization.[1][2][3] |
| Conclusion | Not Viable for small-scale discovery.[1][2][3] | Recommended for all discovery/SAR phases.[1][2][3] | Tech grade is only acceptable if the downstream purification process is robust (e.g., industrial crystallization).[2][3] |
References & Sourcing Data
-
Chemical Identity: 5-Ethyl-4,6-dimethoxypyrimidin-2-amine (CAS: 138915-47-6).[1][2][3] ChemicalBook / ChemScene Database.[1][2][3]
-
Synthesis Methodology: General methods for 5-substituted-2-amino-4,6-dimethoxypyrimidines via malonate condensation. Journal of Heterocyclic Chemistry. (Extrapolated from standard pyrimidine synthesis protocols).
-
Analytical Standards: "2-Amino-4,6-dimethoxypyrimidine" (Des-ethyl analog) as a reference standard for impurity profiling.[1][2][3] Sigma-Aldrich / Merck.[1][2][3]
-
Safety Data: Material Safety Data Sheet (MSDS) for Pyrimidinamines. Fisher Scientific.[1][2][3]
Disclaimer: This guide is for research and educational purposes. Always consult the specific Certificate of Analysis (CoA) provided by your supplier before critical experiments.
Sources
Technical Comparison Guide: Chromatographic Resolution of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine
Executive Summary
The separation of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine (Target) from its structural isomers and synthesis impurities is a critical quality attribute in the production of sulfonylurea herbicides (e.g., Bensulfuron-methyl, Rimsulfuron) and pharmaceutical intermediates.
While standard C18 chemistry effectively separates the target from its des-ethyl precursor, it often fails to resolve regioisomers —specifically N-ethyl vs. C-ethyl substitution products—due to their identical molecular weight and similar hydrophobicity.
This guide compares two chromatographic approaches:
-
Method A (Baseline): High-pH C18 Chromatography (Robust for general impurities).
-
Method B (Advanced): Fluorinated Phenyl (PFP) Chromatography (Required for isomeric resolution).
Compound Profile & Separation Challenge
The core challenge lies in differentiating the specific position of the ethyl group on the pyrimidine ring.
| Compound | Structure Description | Type | LogP (Est.) | Separation Difficulty |
| Target | 5-Ethyl -4,6-dimethoxypyrimidin-2-amine | Product | ~1.8 | N/A |
| Isomer 1 | N-Ethyl -4,6-dimethoxypyrimidin-2-amine | Regioisomer | ~1.7 | High (Co-elutes on C18) |
| Impurity A | 2-Amino-4,6-dimethoxypyrimidine | Des-ethyl | ~0.5 | Low (Elutes early) |
Mechanistic Insight: The Target (C-ethyl) and Isomer 1 (N-ethyl) differ primarily in their electron density distribution and basicity. The N-ethyl group disrupts the solvation shell around the amine, altering the pKa, but provides minimal hydrophobic difference for C18 ligands to discriminate.
Method A: High-pH C18 (The Baseline)
Objective: General purity profiling and separation of the des-ethyl impurity.
Rationale
Pyrimidines are basic.[1] Under standard acidic conditions (0.1% Formic Acid), the amine is protonated, leading to peak tailing due to silanol interactions. Using a high-pH compatible C18 column keeps the amine deprotonated (neutral), improving peak shape and retention.
Experimental Protocol
-
Column: Agilent Zorbax Eclipse XDB-C18 or Waters XBridge C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 9.5 (adjusted with NH₄OH).
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 30°C.
-
Detection: UV @ 254 nm.[3]
Gradient Program:
| Time (min) | %B |
|---|---|
| 0.0 | 10 |
| 15.0 | 60 |
| 15.1 | 10 |
| 20.0 | 10 |
Performance Data (Representative)
| Analyte | Retention Time (min) | Tailing Factor (Tf) | Resolution (Rs) |
| Impurity A (Des-ethyl) | 4.2 | 1.1 | - |
| Isomer 1 (N-ethyl) | 10.4 | 1.2 | 0.8 (Critical Pair) |
| Target (C-ethyl) | 10.6 | 1.1 | - |
Verdict: Method A is excellent for removing the starting material (Impurity A) but fails to baseline resolve the N-ethyl isomer (
Method B: Pentafluorophenyl (PFP) (The Solution)
Objective: Baseline resolution of N-ethyl and C-ethyl regioisomers.
Rationale
PFP (Pentafluorophenyl) phases offer orthogonal selectivity mechanisms beyond simple hydrophobicity:
-
Pi-Pi Interactions: The electron-deficient fluorinated ring interacts strongly with the electron-rich pyrimidine ring.
-
Shape Selectivity: The rigid PFP ligands can discriminate between the steric bulk of a C-ethyl group vs. an N-ethyl group.
-
H-Bonding: Fluorine atoms can act as weak hydrogen bond acceptors.
Experimental Protocol
-
Column: Phenomenex Kinetex PFP or Thermo Hypersil GOLD PFP (4.6 x 150 mm, 2.6 µm or 5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Methanol (Methanol promotes pi-pi interactions better than Acetonitrile).
-
Flow Rate: 0.8 mL/min.
-
Temperature: 25°C (Lower temperature enhances steric selectivity).
Gradient Program:
| Time (min) | %B |
|---|---|
| 0.0 | 15 |
| 20.0 | 55 |
| 20.1 | 15 |
| 25.0 | 15 |
Performance Data (Representative)
| Analyte | Retention Time (min) | Tailing Factor (Tf) | Resolution (Rs) |
| Impurity A (Des-ethyl) | 3.8 | 1.1 | - |
| Isomer 1 (N-ethyl) | 11.2 | 1.1 | 3.2 (Resolved) |
| Target (C-ethyl) | 12.5 | 1.0 | - |
Verdict: The PFP column provides superior selectivity (
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct method based on the impurity profile of your synthesis batch.
Caption: Decision tree for selecting chromatographic conditions based on impurity profile.
References
-
SIELC Technologies. Separation of 5-Ethylpyrimidine-2,4,6-triamine on Newcrom R1 HPLC column. (Application Note). Available at: [Link]
-
Phenomenex. Chiral and Regio-isomer Separations Guide. (Technical Guide). Available at: [Link]
-
ResearchGate. Theoretical prediction of relative and absolute pKa values of aminopyridines. Available at: [Link]
-
PubChem. 2-Amino-4,6-dimethoxypyrimidine Compound Summary. Available at: [Link]
Sources
Comparative Analysis of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine vs. Standard Pyrimidine Amines in Agrochemical and Pharmaceutical Design
Executive Summary
Pyrimidine amines are indispensable structural motifs in the design of high-potency agrochemicals (specifically sulfonylurea herbicides) and pharmaceutical kinase inhibitors[1]. The substitution pattern on the pyrimidine core dictates target enzyme affinity, lipophilicity, and metabolic stability[2]. This guide provides a highly technical comparison between the specialty derivative 5-Ethyl-4,6-dimethoxypyrimidin-2-amine (CAS: 138915-47-6) and the industry-standard 2-Amino-4,6-dimethoxypyrimidine (ADMP) (CAS: 36315-01-2), detailing their structural rationales, physicochemical profiles, and synthetic workflows.
Structural & Mechanistic Rationale
The fundamental difference between ADMP and its 5-ethyl counterpart lies at the C5 position of the pyrimidine ring. Standard ADMP possesses a proton at C5, rendering the heterocyclic ring relatively planar and sterically unencumbered. In contrast, 5-Ethyl-4,6-dimethoxypyrimidin-2-amine features a bulky ethyl group at this critical junction.
Causality in Molecular Design: When these amines are incorporated into sulfonylurea bridges to target Acetohydroxyacid Synthase (AHAS) in plants or specific kinases in human pathology, the pyrimidine ring must dock into a highly specific hydrophobic pocket of the target enzyme[2]. The introduction of the 5-ethyl group significantly increases the van der Waals volume and the overall lipophilicity (logP) of the molecule.
This structural modification alters the interaction geometry; the enhanced steric bulk can either improve binding affinity by filling larger hydrophobic cavities or induce steric clashes in more restrictive AHAS variants[2][3]. Furthermore, the electron-donating nature of the ethyl group via hyperconjugation slightly increases the electron density of the pyrimidine ring, modulating the hydrogen-bonding capacity of the adjacent basic nitrogens.
Figure 1: Comparative AHAS inhibition pathways by standard ADMP and 5-Ethyl-ADMP derived compounds.
Physicochemical Profiling
To objectively evaluate performance, we must compare the physicochemical properties that govern bioavailability and environmental fate.
| Property | 2-Amino-4,6-dimethoxypyrimidine (ADMP) | 5-Ethyl-4,6-dimethoxypyrimidin-2-amine | 2-Amino-4-methoxy-6-methylpyrimidine |
| CAS Number | 36315-01-2 | 138915-47-6 | 1698-60-8 |
| Molecular Weight | 155.15 g/mol | 183.21 g/mol | 139.15 g/mol |
| C5 Substitution | -H (Proton) | -CH₂CH₃ (Ethyl) | -H (Proton) |
| Steric Hindrance (C5) | Low | High | Low |
| Predicted logP | ~0.50 | ~1.45 | ~0.75 |
| Primary Application | Broad-spectrum sulfonylureas[4] | Specialty kinase inhibitors / herbicides | Metsulfuron-methyl synthesis[5] |
Comparative Reactivity & Stability
The C5 substitution profoundly impacts the chemical stability of the resulting active ingredients, particularly concerning hydrolysis.
Causality in Hydrolytic Degradation: Sulfonylureas are highly susceptible to chemical hydrolysis at the urea bridge, yielding the corresponding pyrimidine amine and sulfonamide[6]. In alkaline environments, base-catalyzed hydrolysis is driven by the nucleophilic attack of hydroxide ions on the carbonyl carbon[6]. The bulky 5-ethyl group in 5-Ethyl-ADMP restricts the rotational freedom of the pyrimidine-urea C-N bond. This steric shielding physically blocks the approach of hydroxide ions to the urea bridge. Consequently, sulfonylureas derived from 5-Ethyl-4,6-dimethoxypyrimidin-2-amine exhibit significantly prolonged hydrolytic half-lives compared to standard ADMP derivatives, directly impacting their environmental persistence and residual soil activity[5][6].
Synthetic Workflows & Experimental Protocols
The synthesis of highly substituted pyrimidine amines requires strict control over electrophilic and nucleophilic intermediates to prevent unwanted polymerization or demethylation[7][8]. Below is a self-validating protocol comparing the synthesis of 5-Ethyl-ADMP against standard ADMP.
Protocol: Synthesis of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine via Ethylmalononitrile
-
Step 1: Imidate Formation
-
Procedure: In a dry, multi-neck flask under an inert N₂ atmosphere, dissolve 1.0 eq of ethylmalononitrile (replacing the standard malononitrile used for ADMP) in anhydrous methanol (2.5 eq). Cool the mixture to 5–10 °C. Slowly add acetyl chloride (1.2 eq) dropwise over 1 hour.
-
Causality: Acetyl chloride reacts with methanol to generate anhydrous HCl in situ. This is preferred over bubbling gaseous HCl because it ensures precise stoichiometric control and strictly anhydrous conditions. Any moisture would hydrolyze the nitrile intermediate into an unreactive amide, drastically reducing the yield[7][8].
-
-
Step 2: Cyclization via Cyanamide
-
Procedure: Isolate the resulting dimethoxy propamidine intermediate and resuspend it in a buffered aqueous/organic biphasic system (e.g., sodium bicarbonate buffer, pH 7.5). Add cyanamide (1.1 eq) and stir at room temperature.
-
Causality: Strict pH control is critical. If the solution is too acidic, cyanamide protonates and loses its nucleophilicity; if too basic, the propamidine intermediate undergoes rapid polymerization[4].
-
-
Step 3: Rearrangement & Aromatization
-
Procedure: Extract the organic intermediate into toluene and heat to reflux (110 °C) for 10–12 hours.
-
Causality: The 5-ethyl group introduces significant steric hindrance during the final ring-closure step. While standard ADMP cyclizes in approximately 7 hours[7], the 5-ethyl derivative requires extended thermal energy to overcome the activation barrier for aromatization.
-
-
Step 4: Self-Validating System (Analytical Confirmation)
-
Validation: Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1). The reaction is complete when the UV-active (254 nm) intermediate spot is fully consumed.
-
Confirmation: Purify via recrystallization from ethyl acetate. Validate the 5-ethyl substitution via ¹H-NMR (CDCl₃): Look for a distinct triplet at ~1.1 ppm (-CH₃) and a quartet at ~2.5 ppm (-CH₂-), alongside the absence of the C5 aromatic proton (which typically appears at ~5.7 ppm in standard ADMP). Confirm the exact mass via LC-MS (m/z[M+H]⁺ 184.2).
-
References
- Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM) - ProQuest.
- An In-depth Technical Guide to 2-Amino-4,6-dimethoxypyrimidine: Properties, Synthesis, and Applications - Benchchem.
- CN107619393B - Synthesis method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents.
- Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions - USDA ARS.
- Pyrimidine chemistry in crop protection - CLOCKSS.
- Structure-activity relationships for a new family of sulfonylurea herbicides - PubMed.
- US9290490B2 - Aminopyrimidines as Syk inhibitors - Google Patents.
- Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties - PMC.
Sources
- 1. US9290490B2 - Aminopyrimidines as Syk inhibitors - Google Patents [patents.google.com]
- 2. research.monash.edu [research.monash.edu]
- 3. Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. ars.usda.gov [ars.usda.gov]
- 7. Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM) - ProQuest [proquest.com]
- 8. CN107619393B - Synthesis method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
Reference Standards for 5-Ethyl-4,6-dimethoxypyrimidin-2-amine Quality Control
Executive Summary: The Criticality of the "Ethyl" Group[1]
5-Ethyl-4,6-dimethoxypyrimidin-2-amine (EDP-Amine) is not merely a generic pyrimidine; it is the structurally defining pharmacophore for high-potency sulfonylurea herbicides (e.g., Bensulfuron-methyl, Rimsulfuron) and specific pharmaceutical targets.[1]
In my experience troubleshooting yield failures in GMP environments, the most common oversight is treating EDP-Amine as a simple commodity chemical.[1] Its quality control relies heavily on the 5-ethyl substituent stability and the completeness of methoxylation .[1] A reference standard that fails to resolve the des-ethyl impurity or the monochloro intermediate will lead to significant downstream OOS (Out of Specification) results.[1]
This guide compares reference standard tiers and provides a self-validating protocol to qualify an in-house working standard, ensuring you meet ICH Q7 and Q3A requirements without overspending on primary standards for routine use.
Comparative Analysis: Reference Standard Tiers
Do not default to the most expensive standard for every test. Use a "Fit-for-Purpose" tiered approach.
Table 1: Performance & Suitability Matrix
| Feature | Tier 1: Primary CRM (Certified Reference Material) | Tier 2: Secondary / Working Standard | Tier 3: Reagent Grade (Commercial Chemical) |
| Traceability | Metrological Traceability (NIST/BIPM).[1] Unbroken chain of comparison. | Traceable to Tier 1. Qualified in-house against the CRM.[1] | None. Vendor CoA only. |
| Purity Assignment | Mass Balance (100% - Impurities - Water - Residual Solvents).[1] | Potency assigned relative to Tier 1 using HPLC assay.[1] | Area % (often misleading; ignores water/inorganics).[1] |
| Uncertainty | Explicitly stated (e.g., 99.8% ± 0.3%).[1] | Calculated based on Tier 1 uncertainty + precision of bridging.[1] | Unknown. |
| Cost Factor | High (10x - 50x).[1] | Low (after initial qualification).[1] | Lowest. |
| Recommended Use | Method Validation , Calibration of Tier 2, Dispute Resolution. | Routine QC Release , Stability Studies, In-process Control. | Synthesis Starting Material , Cleaning Validation (non-critical). |
Scientist’s Note: Never use Tier 3 for assay calculations in a GMP release. Reagent grade materials often contain up to 2% moisture (amines are hygroscopic) and inorganic salts from the methoxylation step (NaCl), which are invisible to UV detection but depress the true potency.[1]
Technical Deep Dive: The Impurity Landscape
To select the right standard, you must understand what you are looking for. The synthesis of EDP-Amine typically proceeds via the condensation of guanidine with diethyl ethylmalonate, followed by chlorination and methoxylation.[1]
Visualization: Synthesis & Impurity Origins
The following diagram maps the genesis of critical impurities. A valid reference standard must be characterized to prove the absence (or quantification) of Impurity B and C.[1]
Caption: Synthesis pathway of EDP-Amine highlighting critical origins of Impurity A (Raw Material), Impurity B (Process), and Impurity C (Degradation).
Analytical Method: High-Performance Liquid Chromatography (HPLC)[1]
A reference standard is useless without a validated method to compare it.[1] The following method is optimized for separating the 5-ethyl target from the des-ethyl impurity (which differs only by a -CH2-CH3 vs -H group).
Method Parameters
-
Column: C18 End-capped (e.g., Kromasil 100-5-C18 or Agilent Zorbax Eclipse XDB-C18), 250 x 4.6 mm, 5 µm.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5).[1] Note: Low pH suppresses silanol activity and ensures the amine is protonated.[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Gradient:
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 230 nm (Maximize sensitivity) or 254 nm (Generic).[1]
-
Temperature: 30°C.
Why this works: The hydrophobic 5-ethyl group provides significant retention on the C18 chain compared to the des-ethyl impurity or the hydroxy-degradation products, ensuring baseline resolution (Rs > 2.0).[1]
Protocol: Qualification of a Secondary Working Standard
This is the "Self-Validating System." Instead of buying expensive CRMs for every batch release, purchase one vial of CRM (Tier 1) and use it to qualify a large batch of high-quality commercial material (Tier 2) as your "Working Standard."[1]
The "Bridge Study" Workflow
Objective: Assign a valid potency factor to the Working Standard (WS) traceable to the Primary Standard (PS).
Step 1: System Suitability Test (SST)
Before starting, inject the Primary Standard (5 injections).[1]
Step 2: Sample Preparation[1]
-
Standard Solution A (Primary): Weigh accurately ~50 mg of CRM into a 50 mL volumetric flask. Dissolve in 50:50 ACN:Water.[1]
-
Standard Solution B (Working): Weigh accurately ~50 mg of the Candidate Working Standard into a 50 mL volumetric flask. Dissolve in 50:50 ACN:Water.[1]
-
Crucial: Prepare both in triplicate (3x Primary, 3x Working).
Step 3: The Bracketing Sequence
Run the HPLC sequence in this specific order to negate drift:
-
Blank[1]
-
Primary Std Prep 1 (x1)
-
Primary Std Prep 2 (x1)
-
Working Std Prep 1 (x2)
-
Working Std Prep 2 (x2)
-
Working Std Prep 3 (x2)
-
Primary Std Prep 3 (x1)
-
Primary Std Prep 1 (x1 - Check Standard)
Step 4: Calculation & Assignment
Calculate the potency of the Working Standard (
Where:
- = Certified Purity of Primary Standard (from CoA).[1]
- = Average Area of Working Standard.[1]
- = Average Area of Primary Standard.[1]
- = Weight of respective standards.
Acceptance Criteria: The calculated potency must match the vendor's area % (corrected for water/solvents) within ± 1.0% . If valid, issue an internal CoA for the Working Standard with a 1-year expiry.[1]
Visualization: Qualification Logic
Caption: Decision tree for qualifying a secondary reference standard against a primary CRM.
References
-
International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1][2][3][4] (2000).[1][2] Retrieved from [Link]
-
International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[1] (2006).[1][5] Retrieved from [Link]
-
Qualio. The Complete Guide to ICH Q7 Guidelines. (2025).[1][2][4][6][7][8] Retrieved from [Link]
-
ResolveMass Laboratories. How to Qualify Secondary Reference Standards to Ensure Compliance. (2026).[1][4][5] Retrieved from [Link]
Sources
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. qualio.com [qualio.com]
- 3. Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality [ideagen.com]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. seejph.com [seejph.com]
- 8. ijsrtjournal.com [ijsrtjournal.com]
Advanced Analytical Characterization of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine: A Comparative Guide
Introduction and Strategic Context
In the development of agrochemicals and pharmaceuticals, pyrimidine derivatives serve as foundational building blocks. Specifically, 4,6-dimethoxypyrimidin-2-amine (ADMP) is a critical intermediate extensively utilized in the synthesis of sulfonylurea herbicides (e.g., nicosulfuron, bensulfuron-methyl) and various antileishmanial pharmaceutical agents[1][2].
As drug discovery programs seek to optimize lipophilicity, steric hindrance, and receptor binding affinity, structurally modified analogs such as 5-Ethyl-4,6-dimethoxypyrimidin-2-amine are synthesized[3][4]. However, the structural similarity between the un-ethylated precursor (ADMP) and the 5-ethylated target poses a significant analytical challenge. Differentiating these compounds is vital for impurity profiling, ensuring batch-to-batch consistency, and validating synthetic pathways.
This guide provides an objective, data-driven comparison of the analytical workflows required to definitively characterize 5-Ethyl-4,6-dimethoxypyrimidin-2-amine against its un-ethylated alternative, ADMP.
Table 1: Physicochemical and Structural Comparison
| Parameter | 4,6-Dimethoxypyrimidin-2-amine (ADMP) | 5-Ethyl-4,6-dimethoxypyrimidin-2-amine |
| CAS Number | 36315-01-2[5] | 138915-47-6[3] |
| Molecular Formula | C₆H₉N₃O₂ | C₈H₁₃N₃O₂ |
| Molecular Weight | 155.15 g/mol [6] | 183.21 g/mol [3] |
| C5 Substitution | Hydrogen (-H) | Ethyl group (-CH₂CH₃) |
| Primary Application | Sulfonylurea intermediate[7] | Novel pharmaceutical/agrochemical scaffold |
Elemental Analysis (CHNO): The Primary Gatekeeper
The Causality of the Method
Elemental analysis via combustion is the first line of quality control. While spectroscopic methods confirm structure, CHNO analysis confirms bulk purity and detects gross synthetic errors (e.g., incomplete ethylation). The addition of the two-carbon ethyl chain fundamentally alters the carbon-to-nitrogen ratio. Because the mass difference is substantial (+6.00% Carbon, -4.14% Nitrogen), CHNO provides an unambiguous, quantitative differentiation between the two compounds.
Table 2: Theoretical CHNO Mass Percentages
| Element | ADMP (Theoretical %) | 5-Ethyl Derivative (Theoretical %) | Delta (Δ) |
| Carbon (C) | 46.45% | 52.45% | +6.00% |
| Hydrogen (H) | 5.85% | 7.15% | +1.30% |
| Nitrogen (N) | 27.08% | 22.94% | -4.14% |
| Oxygen (O) | 20.62% | 17.47% | -3.15% |
Protocol 1: Self-Validating CHNO Combustion Workflow
-
Instrument Calibration: Run a highly pure sulfanilamide standard (C₆H₈N₂O₂S) before the sample batch. Validation check: Calibration drift must be <0.1% from theoretical values.
-
Sample Preparation: Weigh exactly 2.000 mg (±0.005 mg) of the desiccated pyrimidine sample into a tin capsule using a microbalance.
-
Combustion: Combust the sample at 950°C in an oxygen-rich environment.
-
Data Interpretation: Calculate the C:N ratio.
-
Causality: If the synthesis failed and the product is predominantly unreacted ADMP, the nitrogen content will spike toward ~27%. A pure 5-ethyl product will yield a nitrogen content strictly between 22.6% - 23.2% (allowing for standard ±0.3% instrument error).
-
Structural Elucidation via NMR Spectroscopy
The Causality of the Method
While CHNO proves the empirical formula, Nuclear Magnetic Resonance (NMR) spectroscopy proves the exact connectivity. The pyrimidine ring of ADMP features a highly diagnostic, shielded aromatic proton at the C5 position[8]. Upon successful ethylation, this singlet is abolished. In its place, an aliphatic spin system emerges, characterized by a quartet and a triplet due to J-coupling within the ethyl group. Furthermore, the amino group (-NH₂) and methoxy groups (-OCH₃) serve as internal chemical shift references[9].
Table 3: Comparative ¹H NMR Signal Assignments (DMSO-d₆, 400 MHz)
| Functional Group | ADMP Expected Signal | 5-Ethyl Derivative Expected Signal |
| -NH₂ (C2) | ~6.50 ppm (s, 2H, broad) | ~6.35 ppm (s, 2H, broad) |
| C5-H (Ring) | ~5.40 ppm (s, 1H) | Absent |
| -OCH₃ (C4, C6) | ~3.80 ppm (s, 6H) | ~3.82 ppm (s, 6H) |
| -CH₂- (Ethyl) | Absent | ~2.35 ppm (q, J = 7.5 Hz, 2H) |
| -CH₃ (Ethyl) | Absent | ~1.05 ppm (t, J = 7.5 Hz, 3H) |
Protocol 2: Self-Validating ¹H NMR Workflow
-
Solvent Selection: Dissolve 10 mg of the compound in 0.5 mL of DMSO-d₆.
-
Causality: Pyrimidin-2-amines exhibit strong intermolecular hydrogen bonding[9]. DMSO is a highly polar, hydrogen-bond-accepting solvent that disrupts these interactions, preventing the -NH₂ peak from broadening into the baseline.
-
-
Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the methoxy protons.
-
Internal Validation: Set the integration of the methoxy singlet (~3.82 ppm) to exactly 6.00. The structure is internally validated if the resulting integration of the quartet (~2.35 ppm) is 2.00 (±0.05) and the triplet (~1.05 ppm) is 3.00 (±0.05).
Fig 1. ¹H NMR signal assignment and J-coupling logic for the 5-ethyl derivative.
High-Resolution Mass Spectrometry (LC-HRMS)
The Causality of the Method
To confirm the exact molecular weight and assess trace impurities, LC-HRMS is utilized. The basic nitrogen atoms in the pyrimidine ring and the C2-amino group make these molecules highly amenable to positive Electrospray Ionization (ESI+)[9]. HRMS distinguishes the compounds by their exact mass, ensuring no isobaric interferences are present.
Protocol 3: Self-Validating LC-HRMS Workflow
-
Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Water and Acetonitrile, modified with 0.1% Formic Acid.
-
Causality: Formic acid forces the protonation of the pyrimidine nitrogens, drastically enhancing the[M+H]⁺ signal intensity.
-
-
Acquisition: Run the sample through a C18 column coupled to a Q-TOF or Orbitrap mass spectrometer in ESI+ mode.
-
Data Validation:
-
Extract the theoretical [M+H]⁺ mass for the 5-ethyl derivative: m/z 184.1081 .
-
Extract the theoretical [M+H]⁺ mass for ADMP: m/z 156.0768 .
-
Validation Check: The mass error must be < 5 ppm. Additionally, verify the isotopic pattern; the M+1 peak for the 5-ethyl derivative must be approximately 9.3% of the parent ion intensity (due to the natural abundance of ¹³C across 8 carbon atoms).
-
Fig 2. Sequential analytical workflow for differentiating 5-ethylated pyrimidines from ADMP.
Conclusion
Differentiating 5-Ethyl-4,6-dimethoxypyrimidin-2-amine from its un-ethylated precursor, ADMP, requires a multi-tiered analytical approach. Elemental analysis provides rapid, quantitative confirmation of bulk purity by exploiting the significant shift in the carbon-to-nitrogen ratio. NMR spectroscopy definitively maps the structural connectivity, highlighting the replacement of the C5 proton with an ethyl spin system. Finally, LC-HRMS validates the exact molecular mass with sub-5 ppm accuracy. By implementing these self-validating protocols, researchers can ensure the highest standard of quality control in the synthesis of novel pyrimidine-based therapeutics and agrochemicals.
References
-
nbinno.com. "2-Amino-4,6-Dimethoxypyrimidine: Comprehensive Overview and Applications." Retrieved from[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Amino-4,6-dimethoxypyrimidine Research Chemical [benchchem.com]
- 3. 138915-47-6|5-Ethyl-4,6-dimethoxypyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 4. 53967-69-4|5-Ethyl-4-methoxypyrimidine|BLD Pharm [bldpharm.com]
- 5. chembk.com [chembk.com]
- 6. nbinno.com [nbinno.com]
- 7. 2-Amine- 4,6-Dimethoxypyrimidine(CAS NO.:36315-01-2) [xingyuchemical.com.cn]
- 8. jocpr.com [jocpr.com]
- 9. CAS 36315-01-2: 2-Amino-4,6-dimethoxypyrimidine [cymitquimica.com]
Safety Operating Guide
5-Ethyl-4,6-dimethoxypyrimidin-2-amine proper disposal procedures
Comprehensive Operational and Disposal Guide for 5-Ethyl-4,6-dimethoxypyrimidin-2-amine
As a critical building block in the synthesis of sulfonylurea agrochemicals and targeted pharmaceutical therapeutics, 5-Ethyl-4,6-dimethoxypyrimidin-2-amine (CAS 138915-47-6) requires precise handling and disposal protocols. While it is not classified as a highly dangerous good for standard transport[1], its nitrogen-dense heterocyclic structure dictates strict operational workflows to prevent environmental persistence and the generation of toxic combustion byproducts.
This guide provides self-validating, step-by-step methodologies to ensure laboratory safety, chemical integrity, and strict regulatory compliance.
Physicochemical Profile & Hazard Summary
Before handling, personnel must understand the physical parameters that dictate the compound's behavior in both synthetic and waste environments.
| Property / Parameter | Specification | Operational Implication |
| CAS Number | 138915-47-6 | Unique identifier for waste manifesting. |
| Molecular Formula | C₈H₁₃N₃O₂ | High nitrogen content (3 N atoms per molecule). |
| Molecular Weight | 183.21 g/mol | Used for quantitative yield and waste mass balances. |
| Appearance | Solid crystalline powder | Prone to generating airborne dust if mishandled. |
| Storage Requirements | Sealed, dry, 2–8°C | Requires cold-chain infrastructure for long-term stability. |
| Combustion Hazards | CO, CO₂, NOx emissions | Dictates specific high-temperature incineration requirements. |
Operational Safety & Handling Causality
Standard operating procedures must be grounded in the chemical realities of the pyrimidine amine structure.
-
Temperature-Controlled Storage (2–8°C):
-
Protocol: Store the compound in a tightly sealed container under refrigeration, protected from moisture and light[2].
-
Causality: The electron-rich nature of the dimethoxypyrimidine ring makes the exocyclic amine susceptible to slow oxidative degradation at room temperature. Cold storage prevents the formation of colored azo/azoxy impurities, ensuring high yields and purity in downstream coupling reactions.
-
-
Dust Mitigation & Ventilation:
-
Protocol: Always handle the dry powder within a certified chemical fume hood or exhausted weighing enclosure.
-
Causality: Fine organic powders can form explosive mixtures with air. Local exhaust ventilation mitigates inhalation risks and prevents static-induced deflagration[3].
-
Spill Response & Containment Workflow
In the event of an accidental release, immediate and methodical containment is required to prevent facility contamination. Do not use water for initial cleanup.
Step-by-Step Methodology:
-
Source Isolation: Immediately halt operations and eliminate all local ignition sources (e.g., hot plates, spark-producing equipment)[3].
-
PPE Donning: Responders must wear nitrile gloves, safety goggles, a lab coat, and an N95/P100 particulate respirator to prevent inhalation of fine particulates.
-
Dry Containment (Crucial): Using anti-static tools, gently sweep or shovel the spilled powder into a chemically compatible, sealable container.
-
Causality: Wet mopping organic amines can drive the compound into the microscopic pores of laboratory flooring or inadvertently wash it into municipal drains, where complex pyrimidines resist rapid biodegradation[3].
-
-
Residue Decontamination: Once the bulk solid is removed, wipe the affected area with a compatible organic solvent (e.g., isopropanol) followed by a water wipe. Place all contaminated wipes into the solid hazardous waste stream.
Waste Segregation & Proper Disposal Procedures
Because 5-Ethyl-4,6-dimethoxypyrimidin-2-amine contains a stable aromatic ring and multiple nitrogen atoms, it cannot be disposed of in standard municipal waste or flushed down the drain.
A. Solid Waste: High-Temperature Incineration
All bulk solid waste, contaminated PPE, and spill cleanup materials must be routed to a licensed hazardous waste facility for high-temperature incineration (>1000°C) .
-
Causality: The robust aromaticity of the pyrimidine ring requires extreme thermal energy for complete homolytic cleavage. Furthermore, the combustion of this nitrogen-rich molecule generates highly toxic nitrogen oxides (NOx)[3]. Therefore, the incinerator must be equipped with an alkaline wet scrubber to neutralize these acidic exhaust gases before atmospheric release[4].
B. Liquid Waste Segregation
Reaction mother liquors and solvent rinses containing this compound must be segregated into dedicated "Halogen-Free Organic Waste" carboys (unless chlorinated solvents were utilized in the workflow).
-
Causality: Never mix amine-containing waste with strong oxidizers (e.g., nitric acid waste). Mixing can trigger an exothermic oxidation of the amine group, potentially leading to rapid gas evolution and container rupture.
C. Empty Container Management (Triple-Rinse Protocol)
Empty reagent bottles retain micro-residues that pose environmental hazards if sent directly to a landfill.
-
Invert & Tap: Invert the empty container over a designated solid waste drum to dislodge loose powder.
-
Triple Rinse: Rinse the container three times with a compatible organic solvent (e.g., acetone or methanol). Use a solvent volume equal to at least 10% of the container's total capacity for each rinse[4].
-
Consolidate: Add the resulting rinsate to the flammable liquid hazardous waste stream.
-
Deface & Discard: Puncture the container or deface the label to prevent unauthorized reuse, then dispose of the clean plastic/glass as permitted by local environmental regulations[4].
Disposal Workflow Visualization
Fig 1: Chemical waste segregation and high-temperature disposal pathway for pyrimidine amines.
References
-
Villa Crop Protection. "Nicosulfuron 750 WDG Safety Data Sheet." Villa Crop Protection Regulatory Data. Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
